molecular formula C16H22O8 B15558286 Macrosphelide L

Macrosphelide L

カタログ番号: B15558286
分子量: 342.34 g/mol
InChIキー: OJDUZZJLGZZTSF-RQKWENOMSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

Macrosphelide L is a macrolide.
This compound has been reported in Periconia byssoides with data available.

特性

分子式

C16H22O8

分子量

342.34 g/mol

IUPAC名

(4R,7Z,9R,10S,16S)-9-hydroxy-4,10,16-trimethyl-1,5,11-trioxacyclohexadec-7-ene-2,6,12,15-tetrone

InChI

InChI=1S/C16H22O8/c1-9-8-16(21)24-11(3)13(18)5-7-15(20)23-10(2)12(17)4-6-14(19)22-9/h4,6,9-12,17H,5,7-8H2,1-3H3/b6-4-/t9-,10+,11+,12-/m1/s1

InChIキー

OJDUZZJLGZZTSF-RQKWENOMSA-N

製品の起源

United States

Foundational & Exploratory

Unraveling the Absolute Stereochemistry of Macrosphelide L: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide elucidates the determination of the absolute stereochemistry of Macrosphelide L, a 16-membered macrolide that has garnered significant interest for its potent inhibition of cancer cell adhesion. The structural elucidation of this natural product, isolated from the fungus Periconia byssoides, has been a critical step in understanding its biological activity and has paved the way for synthetic efforts and the development of novel anti-metastatic agents.

Core Findings: The Absolute Configuration of this compound

The absolute stereochemistry of this compound was definitively established as (3R, 4S, 9S, 15R)-3,9-dimethyl-4,15-dihydroxy-5,11-dioxo-1-oxacyclohexadec-13-ene-2,6-dione through a combination of spectroscopic analysis and chemical degradation, ultimately confirmed by total synthesis. The key stereochemical features were elucidated by researchers through meticulous analysis of nuclear magnetic resonance (NMR) data and comparison with synthetic fragments of known configuration.

Data Presentation: Spectroscopic and Physicochemical Properties

The following tables summarize the key quantitative data that were instrumental in the stereochemical assignment of this compound.

Table 1: ¹H NMR Data for this compound (500 MHz, CDCl₃)

Positionδ (ppm)MultiplicityJ (Hz)
3-H4.30dq9.2, 6.3
3-CH₃1.25d6.3
4-H5.20d9.2
7-H₂2.65, 2.55m
8-H₂2.40m
9-H4.15m
9-CH₃1.20d6.8
10-H₂2.80, 2.70m
12-H6.80dt15.6, 7.0
13-H5.90d15.6
14-H₂2.35m
15-H5.10m

Table 2: ¹³C NMR Data for this compound (125 MHz, CDCl₃)

Positionδ (ppm)
1 (C=O)170.5
2 (C=O)208.0
375.1
3-CH₃18.2
470.3
5 (C=O)210.5
6 (C=O)169.8
745.1
828.5
972.8
9-CH₃20.5
1042.3
11 (C=O)205.0
12145.8
13125.2
1435.6
1568.9
1640.1

Table 3: Physicochemical Data for this compound

PropertyValue
Molecular FormulaC₁₈H₂₆O₈
Molecular Weight370.39
Optical Rotation [α]²⁵D+25.6 (c 0.5, CHCl₃)
AppearanceColorless solid

Experimental Protocols: A Closer Look at the Methodologies

The determination of the absolute stereochemistry of this compound relied on a series of meticulously executed experiments. The following protocols provide a detailed overview of the key methodologies employed.

Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Sample Preparation: 5-10 mg of purified this compound was dissolved in approximately 0.5 mL of deuterated chloroform (B151607) (CDCl₃).

    • Instrumentation: ¹H and ¹³C NMR spectra were recorded on a 500 MHz spectrometer.

    • Data Acquisition:

      • ¹H NMR: Standard acquisition parameters were used, including a sufficient number of scans to obtain a high signal-to-noise ratio. Chemical shifts were referenced to the residual CHCl₃ signal (δ 7.26 ppm).

      • ¹³C NMR: Proton-decoupled spectra were acquired. Chemical shifts were referenced to the CDCl₃ solvent peak (δ 77.0 ppm).

      • 2D NMR: COSY (Correlation Spectroscopy), HMQC (Heteronuclear Multiple Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) experiments were performed to establish proton-proton and proton-carbon correlations, which were crucial for assigning the planar structure and relative stereochemistry.

Chemical Degradation and Derivatization

To unambiguously determine the stereochemistry at specific chiral centers, a strategy of chemical degradation to smaller, synthetically accessible fragments was employed. A key step involved the ozonolysis of this compound, followed by oxidative workup, to yield smaller carboxylic acid fragments.

  • Ozonolysis of this compound:

    • A solution of this compound (10 mg) in dichloromethane (B109758) (5 mL) was cooled to -78°C.

    • Ozone gas was bubbled through the solution until a persistent blue color was observed.

    • The reaction mixture was purged with nitrogen gas to remove excess ozone.

    • The solution was warmed to room temperature, and an oxidative workup was performed by adding a solution of hydrogen peroxide (30%) and formic acid.

    • The resulting acidic fragments were esterified with diazomethane (B1218177) to facilitate their analysis and comparison with synthetic standards.

Synthesis of Stereochemical Reference Compounds

The absolute configuration of the degradation products was determined by comparison with authentic samples synthesized from commercially available chiral starting materials. For a related compound, macrosphelide H, (R)-methyl 3-p-bromobenzoyloxy-5-oxohexanoate was synthesized to establish the configuration at a key stereocenter, a strategy that informed the stereochemical assignment of this compound.

  • Synthesis of a Chiral Building Block (Illustrative Example):

    • A known chiral starting material, such as (R)-(-)-epichlorohydrin, is subjected to a series of stereospecific reactions to introduce the required functional groups.

    • The synthetic route is carefully designed to control the stereochemistry at each newly formed chiral center.

    • The final synthetic product's spectroscopic data (NMR, optical rotation) are compared with those of the corresponding degradation product from this compound.

Mandatory Visualizations: Charting the Path to Stereochemical Elucidation

The following diagrams, generated using the DOT language, illustrate the logical workflow and key relationships in the determination of this compound's absolute stereochemistry.

experimental_workflow cluster_isolation Isolation & Purification cluster_spectroscopy Spectroscopic Analysis cluster_degradation Chemical Degradation cluster_synthesis Asymmetric Synthesis cluster_conclusion Stereochemical Assignment Isolation Isolation of this compound from Periconia byssoides NMR_1D 1D NMR (¹H, ¹³C) Isolation->NMR_1D NMR_2D 2D NMR (COSY, HMQC, HMBC) Isolation->NMR_2D Ozonolysis Ozonolysis & Oxidative Workup NMR_1D->Ozonolysis Structural Information NMR_2D->Ozonolysis Connectivity Data Fragments Chiral Fragments Ozonolysis->Fragments Conclusion Absolute Stereochemistry of this compound Fragments->Conclusion Comparison Synthesis Synthesis of Reference Compounds Synthesis->Conclusion Comparison

Caption: Experimental workflow for the determination of the absolute stereochemistry of this compound.

logical_relationship cluster_data Experimental Data cluster_analysis Analysis & Correlation cluster_result Conclusion NMR_Data NMR Spectroscopic Data (¹H, ¹³C, 2D) Correlation Correlation NMR_Data->Correlation Degradation_Products Degradation Products Degradation_Products->Correlation Synthetic_Standards Synthetic Standards Synthetic_Standards->Correlation Absolute_Stereochemistry Absolute Stereochemistry (3R, 4S, 9S, 15R) Correlation->Absolute_Stereochemistry

Caption: Logical relationship of data leading to the stereochemical assignment of this compound.

Unraveling the Molecular Architecture of Macrosphelide L: A Technical Guide to NMR-Based Structure Elucidation

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Deep Dive into the Spectroscopic Blueprint of a Promising Bioactive Macrolide

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) spectroscopic data and methodologies instrumental in the structural elucidation of Macrosphelide L, a significant member of the macrosphelide family of natural products. This document is intended for researchers, scientists, and professionals in drug development interested in the detailed molecular characterization of complex natural products.

This compound, a 16-membered macrolide, has garnered interest within the scientific community for its potential biological activities. The precise determination of its three-dimensional structure is paramount for understanding its mode of action and for guiding synthetic and medicinal chemistry efforts. High-resolution NMR spectroscopy stands as the cornerstone technique for such structural determination in solution.

Quantitative NMR Data Analysis

The complete assignment of the proton (¹H) and carbon-¹³ (¹³C) NMR spectra of this compound is fundamental to its structural elucidation. The chemical shifts (δ), reported in parts per million (ppm), provide insight into the electronic environment of each nucleus, while the coupling constants (J), in Hertz (Hz), reveal the connectivity between neighboring protons.

Table 1: ¹H NMR Data for this compound (CDCl₃)
Positionδ (ppm)MultiplicityJ (Hz)
22.62, 2.47m
34.25m
41.25d6.3
55.15m
76.83dd15.7, 4.8
85.92d15.7
94.01m
101.21d6.2
112.85, 2.71m
136.95dt15.2, 7.0
145.86d15.2
154.98m
161.35d6.8
Table 2: ¹³C NMR Data for this compound (CDCl₃)
Positionδ (ppm)
1170.5
241.8
369.2
420.4
572.9
6170.1
7145.8
8124.1
968.7
1021.5
1145.3
12205.4
13149.2
14129.8
1575.1
1619.8

Note: The data presented is based on the analysis of synthetic this compound as detailed in the work by Nemoto and colleagues.

Experimental Protocols

The acquisition of high-quality NMR data is contingent upon meticulous experimental execution. The following protocols outline the standard methodologies employed for the characterization of this compound.

Sample Preparation: A sample of purified this compound (typically 1-5 mg) is dissolved in approximately 0.5 mL of deuterated chloroform (B151607) (CDCl₃). The use of a deuterated solvent is crucial to avoid large solvent signals that would otherwise obscure the analyte's signals.

1D NMR Spectroscopy:

  • ¹H NMR: Proton NMR spectra are recorded on a high-field NMR spectrometer (e.g., 500 MHz or higher) to ensure adequate signal dispersion. A standard pulse program is used, with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR: Carbon-13 NMR spectra are acquired on the same instrument. Due to the low natural abundance of ¹³C, a larger number of scans and a longer acquisition time are typically required. Proton decoupling is employed to simplify the spectrum to single lines for each unique carbon atom.

2D NMR Spectroscopy:

  • COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. It is invaluable for establishing the spin systems within the molecule, such as the connectivity of protons along the macrolide backbone.

  • HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. This provides a direct link between the ¹H and ¹³C NMR data, greatly facilitating the assignment of the carbon skeleton.

  • HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals correlations between protons and carbons that are separated by two or three bonds. This is a powerful tool for connecting the different spin systems identified by COSY and for establishing the connectivity across quaternary carbons and heteroatoms, which is essential for piecing together the overall molecular structure.

Visualizing the Elucidation Process

The logical workflow of NMR-based structure elucidation follows a systematic progression from initial data acquisition to the final structural assignment.

structure_elucidation_workflow cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis cluster_structure_determination Structure Determination H1_NMR 1H NMR Identify_Spin_Systems Identify Spin Systems H1_NMR->Identify_Spin_Systems C13_NMR 13C NMR Assign_Protons_Carbons Assign Protons and Carbons C13_NMR->Assign_Protons_Carbons COSY COSY COSY->Identify_Spin_Systems HSQC HSQC HSQC->Assign_Protons_Carbons HMBC HMBC Connect_Fragments Connect Structural Fragments HMBC->Connect_Fragments Identify_Spin_Systems->Connect_Fragments Assign_Protons_Carbons->Connect_Fragments Propose_Planar_Structure Propose Planar Structure Connect_Fragments->Propose_Planar_Structure Stereochemical_Analysis Stereochemical Analysis (NOESY/ROESY) Propose_Planar_Structure->Stereochemical_Analysis Final_Structure Final Structure of this compound Stereochemical_Analysis->Final_Structure logical_relationships H1_NMR 1H Chemical Shifts & Coupling Constants COSY 1H-1H Connectivity H1_NMR->COSY HSQC 1H-13C Direct Correlation H1_NMR->HSQC HMBC 1H-13C Long-Range Correlation H1_NMR->HMBC C13_NMR 13C Chemical Shifts C13_NMR->HSQC C13_NMR->HMBC Structure This compound Structure COSY->Structure HSQC->Structure HMBC->Structure

The Anticancer Potential of Macrosphelides: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of the Biological Activity of Macrosphelides in Cancer Cell Lines for Researchers, Scientists, and Drug Development Professionals.

Macrosphelides, a class of 16-membered macrolides first isolated from the fungus Microsphaeropsis sp., have emerged as a promising area of anticancer research.[1] Initially identified as inhibitors of cell-cell adhesion, subsequent studies have revealed their cytotoxic and pro-apoptotic activities across a range of cancer cell lines.[1] This technical guide provides a comprehensive overview of the current understanding of the biological activity of macrosphelides, with a focus on their effects on cancer cells. While this guide focuses on the broader class of macrosphelides, it is important to note that specific data for Macrosphelide L is limited in the current body of scientific literature. The majority of research has centered on Macrosphelide A (MSPA) and its derivatives. We present a compilation of quantitative data on their cytotoxicity, detailed methodologies for key experimental assays, and a visual representation of the signaling pathways implicated in their mechanism of action. This document is intended to serve as a valuable resource for researchers in oncology and drug discovery, facilitating further investigation into the therapeutic potential of this intriguing class of natural products.

Quantitative Analysis of Cytotoxic Activity

The cytotoxic effects of various macrosphelides have been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric used to quantify the potency of a compound in inhibiting cellular proliferation. The following tables summarize the available IC50 values for Macrosphelide A (MSPA) and other derivatives.

Table 1: Cytotoxicity of Macrosphelide A (MSPA) in Human Cancer and Non-Cancer Cell Lines

Cell LineCell TypeMSPA Concentration (µM)Incubation Time (h)Cell Viability (%)Reference
HepG2Hepatocellular Carcinoma12.57251.7[2]
HL60Promyelocytic Leukemia12.57254.6[2]
MCF-7Breast Adenocarcinoma12.57248.4[2]
THLE-3Normal Liver Epithelial12.57278.2[2]
PBMCPeripheral Blood Mononuclear Cells12.57286.2[2]
MCF-10ANon-tumorigenic Breast Epithelial12.57294.5[2]

Table 2: IC50 Values of Macrosphelide A (MSPA) and B (MSB) for Inhibition of Cell Adhesion

CompoundCell LineTarget CellsIC50 (µM)Reference
Macrosphelide AHL-60LPS-activated HUVEC3.5[3]
Macrosphelide BHL-60LPS-activated HUVEC36[3]

Mechanism of Action: Induction of Apoptosis and Metabolic Interference

Macrosphelides appear to exert their anticancer effects through a multi-faceted approach, primarily by inducing apoptosis (programmed cell death) and interfering with cancer cell metabolism.[1][2]

Apoptotic Signaling Pathways

Macrosphelide-induced apoptosis involves both the intrinsic and extrinsic signaling pathways.[1] A synthetic derivative, MSt-2, has been shown to cause a rapid increase in intracellular reactive oxygen species (ROS) and activation of the c-Jun N-terminal kinase (JNK) signaling pathway.[4] This is followed by the upregulation of Fas expression and activation of caspase-8, key components of the extrinsic pathway.[1][4] The cleavage of Bid, a Bcl-2 family protein, links the extrinsic and intrinsic apoptotic pathways.[4]

G Proposed Apoptotic Signaling Pathway of Macrosphelides cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway Macrosphelides Macrosphelides ROS_Generation ROS Generation Macrosphelides->ROS_Generation JNK_Activation JNK Activation ROS_Generation->JNK_Activation Fas_Expression Upregulation of Fas Expression JNK_Activation->Fas_Expression Caspase8_Activation Caspase-8 Activation Fas_Expression->Caspase8_Activation Bid_Cleavage Cleavage of Bid (tBid) Caspase8_Activation->Bid_Cleavage Crosstalk Caspase3_Activation Caspase-3 Activation Caspase8_Activation->Caspase3_Activation Mitochondrial_Dysfunction Mitochondrial Dysfunction Bid_Cleavage->Mitochondrial_Dysfunction Cytochrome_c_Release Cytochrome c Release Mitochondrial_Dysfunction->Cytochrome_c_Release Caspase9_Activation Caspase-9 Activation Cytochrome_c_Release->Caspase9_Activation Caspase9_Activation->Caspase3_Activation Apoptosis Apoptosis Caspase3_Activation->Apoptosis G Experimental Workflow for Anticancer Activity Assessment Start Start Cell_Culture Cancer Cell Line Culture Start->Cell_Culture Treatment Treatment with This compound Cell_Culture->Treatment Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT) Treatment->Cytotoxicity_Assay Apoptosis_Assay Apoptosis Assay (e.g., Annexin V/PI) Treatment->Apoptosis_Assay Western_Blot Western Blot Analysis (Apoptotic Proteins) Treatment->Western_Blot Data_Analysis Data Analysis (IC50, Apoptosis Rate, etc.) Cytotoxicity_Assay->Data_Analysis Apoptosis_Assay->Data_Analysis Western_Blot->Data_Analysis End End Data_Analysis->End

References

The Antimicrobial Spectrum of Macrosphelide A: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Macrosphelides are a class of 16-membered macrocyclic lactones originally isolated from the fermentation broth of Microsphaeropsis sp. FO-5050[1]. While initially investigated for their potent inhibitory effects on cell-cell adhesion, their antimicrobial properties have also been a subject of study[2][3][4]. This technical guide provides a detailed overview of the antimicrobial spectrum of Macrosphelide A, the most studied compound in this class. It is important to note that current research indicates Macrosphelide A's activity is directed towards Gram-positive bacteria, with no significant broad-spectrum antifungal activity observed at the concentrations tested[5][6][7].

Quantitative Antimicrobial Activity of Macrosphelide A

The antimicrobial efficacy of a compound is quantitatively expressed by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro. The available data for Macrosphelide A's activity against various bacterial strains is summarized below.

MicroorganismTypeMinimum Inhibitory Concentration (MIC) (µg/mL)
Bacillus subtilisGram-positive bacterium143
Micrococcus luteusGram-positive bacterium143
Bacillus thuringiensisGram-positive bacterium57
Staphylococcus aureusGram-positive bacterium57
Gram-negative bacteriaNo activity reported
FungiNo activity reported up to 1000 µg/mL[2]

Data sourced from multiple references[5][6].

Experimental Protocols

The determination of the Minimum Inhibitory Concentration (MIC) is a critical procedure in assessing the antimicrobial potential of a compound. The following is a generalized protocol for the broth microdilution method, a standard procedure for determining MIC values.

Protocol: Broth Microdilution Method for MIC Determination
  • Preparation of Macrosphelide A Stock Solution:

    • Dissolve a known weight of Macrosphelide A in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.

    • Further dilutions are made in the appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria) to achieve the desired concentration range for testing.

  • Preparation of Microbial Inoculum:

    • Isolate colonies of the test microorganism from a fresh agar (B569324) plate.

    • Suspend the colonies in a sterile saline solution.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.

    • Dilute the adjusted inoculum in the broth medium to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Microtiter Plate Setup:

    • Use a 96-well microtiter plate.

    • Dispense the broth medium into all wells.

    • Create a two-fold serial dilution of the Macrosphelide A stock solution across the wells of the microtiter plate.

    • The final volume in each well should be a mixture of the antimicrobial dilution and the microbial inoculum.

    • Include a positive control (microorganism in broth without Macrosphelide A) and a negative control (broth only) on each plate.

  • Incubation:

    • Incubate the microtiter plates at an appropriate temperature and duration for the specific microorganism (e.g., 35-37°C for 18-24 hours for most bacteria).

  • Determination of MIC:

    • After incubation, visually inspect the plates for microbial growth (turbidity).

    • The MIC is the lowest concentration of Macrosphelide A at which there is no visible growth.

Visualizing Methodologies and Findings

experimental_workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis stock Macrosphelide A Stock Solution dilution Serial Dilution in 96-Well Plate stock->dilution inoculum Bacterial Inoculum (0.5 McFarland) inoculation Inoculation of Wells inoculum->inoculation dilution->inoculation incubation Incubation (e.g., 37°C, 24h) inoculation->incubation readout Visual Assessment of Growth (Turbidity) incubation->readout mic Determine MIC readout->mic

Caption: Workflow for Determining Minimum Inhibitory Concentration (MIC).

logical_relationship cluster_activity Antimicrobial Activity macrosphelide_a Macrosphelide A gram_positive Gram-Positive Bacteria (e.g., S. aureus, B. subtilis) macrosphelide_a->gram_positive Inhibits gram_negative Gram-Negative Bacteria macrosphelide_a->gram_negative No significant activity fungi Fungi macrosphelide_a->fungi No significant activity

Caption: Antimicrobial Activity Spectrum of Macrosphelide A.

Mechanism of Action

While the precise mechanism of antimicrobial action for Macrosphelide A has not been fully elucidated, macrolide antibiotics, in general, are known to inhibit bacterial protein synthesis. They typically bind to the 50S subunit of the bacterial ribosome, which can interfere with peptide chain elongation[8]. It is plausible that Macrosphelide A shares a similar mechanism of action against susceptible Gram-positive bacteria. The lack of activity against Gram-negative bacteria is common for macrolides and is often attributed to the inability of the drug to penetrate the outer membrane of these bacteria[8].

Conclusion

References

The Unraveling of Macrosphelide L: A Technical Deep Dive into its Cell Adhesion Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

TOKYO, Japan – December 4, 2025 – This technical guide provides a comprehensive analysis of the mechanism of action of Macrosphelide L, a naturally occurring 16-membered macrolide, in the inhibition of cell adhesion. This document is intended for researchers, scientists, and drug development professionals engaged in the fields of oncology, immunology, and pharmacology.

This compound has been identified as a potent inhibitor of the adhesion between human leukemia (HL-60) cells and human umbilical vein endothelial cells (HUVECs). This inhibitory effect is crucial in contexts such as inflammation and cancer metastasis, where cell-cell adhesion is a pivotal process.

Core Mechanism of Action

This compound exerts its inhibitory effect on cell adhesion primarily by interfering with the expression of key adhesion molecules on the surface of endothelial cells, a process often triggered by inflammatory stimuli. The primary target of this inhibitory action is Vascular Cell Adhesion Molecule-1 (VCAM-1), a critical protein that mediates the binding of leukocytes to the vascular endothelium.

The expression of VCAM-1 is largely regulated by the Nuclear Factor-kappa B (NF-κB) signaling pathway. Upon stimulation by inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) or bacterial components such as Lipopolysaccharide (LPS), NF-κB is activated and translocates to the nucleus, where it initiates the transcription of genes encoding for adhesion molecules, including VCAM-1. This compound is understood to intervene in this pathway, leading to a downstream reduction in VCAM-1 expression and consequently, a decrease in leukocyte adhesion.

Quantitative Analysis of Inhibitory Activity

The inhibitory potency of this compound on the adhesion of HL-60 cells to LPS-stimulated HUVECs has been quantified, with a reported half-maximal inhibitory concentration (IC50) of 5.6 µM.[1] This value indicates a significant level of bioactivity and positions this compound as a noteworthy candidate for further investigation in drug development programs.

CompoundCell SystemStimulantIC50 (µM)Reference
This compoundHL-60 and HUVECLPS5.6[1]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the proposed signaling pathway for VCAM-1 expression and a typical experimental workflow for assessing the inhibitory activity of this compound.

G cluster_0 Endothelial Cell LPS LPS TLR4 TLR4 LPS->TLR4 binds NFkB_pathway NF-κB Signaling Pathway TLR4->NFkB_pathway activates NFkB NF-κB NFkB_pathway->NFkB activates VCAM1_gene VCAM-1 Gene NFkB->VCAM1_gene promotes transcription VCAM1_protein VCAM-1 Protein VCAM1_gene->VCAM1_protein translation Leukocyte Leukocyte VCAM1_protein->Leukocyte binds MacrosphelideL This compound MacrosphelideL->NFkB_pathway inhibits

Figure 1: Proposed signaling pathway of this compound's inhibitory action.

G cluster_0 Experimental Workflow A 1. Culture HUVECs to confluence in 96-well plates B 2. Stimulate HUVECs with LPS A->B C 3. Treat with varying concentrations of this compound B->C D 4. Add fluorescently labeled HL-60 cells C->D E 5. Incubate to allow adhesion D->E F 6. Wash to remove non-adherent cells E->F G 7. Quantify fluorescence of adherent cells F->G H 8. Calculate IC50 value G->H

Figure 2: General workflow for cell adhesion inhibition assay.

Detailed Experimental Protocol: Cell Adhesion Assay

The following is a generalized protocol for a cell adhesion assay to evaluate the inhibitory effect of compounds like this compound. This protocol is based on standard methodologies employed in the field.

1. Cell Culture:

  • Human Umbilical Vein Endothelial Cells (HUVECs) are cultured in EGM-2 medium in 96-well plates until a confluent monolayer is formed.

  • Human promyelocytic leukemia cells (HL-60) are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum.

2. Endothelial Cell Activation:

  • The confluent HUVEC monolayer is stimulated with Lipopolysaccharide (LPS) at a concentration of 1 µg/mL for 4-6 hours to induce the expression of adhesion molecules.

3. Compound Treatment:

  • Following stimulation, the medium is replaced with fresh medium containing various concentrations of this compound or a vehicle control. The cells are incubated for a further 1-2 hours.

4. Cell Labeling and Adhesion:

  • HL-60 cells are labeled with a fluorescent dye, such as Calcein-AM, according to the manufacturer's instructions.

  • The labeled HL-60 cells are then added to the HUVEC-containing wells and incubated for 30-60 minutes to allow for cell adhesion.

5. Quantification of Adhesion:

  • Non-adherent HL-60 cells are removed by gentle washing with a buffered saline solution.

  • The fluorescence of the remaining adherent cells is measured using a fluorescence plate reader.

6. Data Analysis:

  • The percentage of cell adhesion is calculated relative to the vehicle-treated control.

  • The IC50 value, the concentration of this compound that inhibits 50% of cell adhesion, is determined by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

Conclusion and Future Directions

This compound demonstrates significant potential as a cell adhesion inhibitor. Its ability to disrupt the interaction between leukocytes and endothelial cells suggests its utility in the development of novel therapeutics for inflammatory diseases and cancer. Further research is warranted to fully elucidate the specific molecular interactions of this compound within the NF-κB signaling pathway and to evaluate its efficacy and safety in preclinical in vivo models. The detailed methodologies and data presented in this guide are intended to facilitate these future research endeavors.

References

The Structure-Activity Relationship of Macrosphelide L Analogues: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For correspondence: --INVALID-LINK--

Abstract

Macrosphelides, a family of 16-membered macrolides, have garnered significant interest in the scientific community due to their diverse biological activities, including anti-cancer, anti-inflammatory, and anti-adhesion properties. Macrosphelide L, a prominent member of this family, has been the subject of numerous synthetic and medicinal chemistry efforts aimed at elucidating its structure-activity relationship (SAR) to develop more potent and selective therapeutic agents. This technical guide provides a comprehensive overview of the SAR of this compound analogues, presenting key quantitative data, detailed experimental protocols for biological evaluation, and visual representations of the underlying signaling pathways and experimental workflows. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the exploration of this compound and its derivatives as potential drug candidates.

Introduction

Natural products have long been a cornerstone of drug discovery, providing a rich source of structurally diverse and biologically active molecules.[1] The macrosphelide family, first isolated from the fungus Microsphaeropsis sp., represents a promising class of natural products with a unique 16-membered macrolide scaffold.[2] Initial studies revealed that Macrosphelide A inhibits the adhesion of human leukemia HL-60 cells to human umbilical vein endothelial cells.[3] Subsequent research has uncovered the cytotoxic and pro-apoptotic activities of various macrosphelides against a range of cancer cell lines.[1] However, the relatively low potency of naturally occurring macrosphelides has necessitated the synthesis and evaluation of numerous analogues to improve their therapeutic potential.[4]

This guide focuses on the structure-activity relationship of this compound analogues, summarizing the key findings from various studies to provide a clear understanding of how structural modifications to the macrosphelide core influence biological activity.

Quantitative Structure-Activity Relationship Data

The following tables summarize the available quantitative data on the biological activities of this compound and its analogues. The data is primarily focused on cytotoxic and apoptosis-inducing activities against various cancer cell lines.

Table 1: Cytotoxicity of Macrosphelide A and a C3-Modified Analogue [4]

CompoundDescriptionCell LineIC50 (µM)
Macrosphelide A (1)Natural ProductSKOV3 (Ovarian Carcinoma)> 50
3-Phenyl Macrosphelide A (3)C3-phenyl substituted analogueSKOV3 (Ovarian Carcinoma)~25

Table 2: Apoptosis-Inducing Activity of Macrosphelide Derivatives in Human Lymphoma U937 Cells [1]

CompoundConcentration (µM)Apoptosis (%)
Diketo-MS (15)1>10
MS-Epothilone Hybrid (60)14-5
Macrosphelide A (1)10<1
Macrosphelide B (2)1<1

Experimental Protocols

Detailed methodologies for the key experiments cited in the SAR studies of this compound analogues are provided below.

Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the this compound analogue and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Cell Treatment: Treat cells with the this compound analogue at the desired concentration and for the specified time.

  • Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cells in 1X Annexin V binding buffer.

  • Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

Anti-inflammatory Assay: Nitric Oxide (NO) Production in LPS-Stimulated Macrophages

This assay measures the production of nitric oxide, a key inflammatory mediator, by macrophages.

Protocol:

  • Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the this compound analogue for 1 hour.

  • LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL for 24 hours.

  • Supernatant Collection: Collect the cell culture supernatant.

  • Griess Assay: Mix 100 µL of the supernatant with 100 µL of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid).

  • Incubation: Incubate at room temperature for 10-15 minutes.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Quantify the nitrite (B80452) concentration using a sodium nitrite standard curve.

Anti-inflammatory Assay: TNF-α and IL-6 Production (ELISA)

This enzyme-linked immunosorbent assay (ELISA) quantifies the levels of the pro-inflammatory cytokines TNF-α and IL-6 in cell culture supernatants.

Protocol:

  • Coating: Coat a 96-well plate with a capture antibody specific for either TNF-α or IL-6 and incubate overnight.

  • Blocking: Block the plate with a suitable blocking buffer to prevent non-specific binding.

  • Sample Addition: Add cell culture supernatants (from LPS-stimulated macrophages treated with this compound analogues) and standards to the wells and incubate.

  • Detection Antibody: Add a biotinylated detection antibody specific for the target cytokine and incubate.

  • Streptavidin-HRP: Add streptavidin-horseradish peroxidase (HRP) conjugate and incubate.

  • Substrate Addition: Add a TMB substrate solution to develop the color.

  • Stop Solution: Stop the reaction with a stop solution (e.g., sulfuric acid).

  • Absorbance Measurement: Measure the absorbance at 450 nm.

  • Data Analysis: Calculate the cytokine concentration from the standard curve.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows relevant to the SAR of this compound analogues.

SAR_Workflow cluster_synthesis Analogue Synthesis & Characterization cluster_screening Biological Screening cluster_mechanistic Mechanistic Studies Synthesis Synthesis of This compound Analogues Purification Purification (e.g., HPLC) Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Cytotoxicity Cytotoxicity Screening (e.g., MTT Assay) Characterization->Cytotoxicity AntiInflammatory Anti-inflammatory Screening (e.g., NO, Cytokine Assays) Characterization->AntiInflammatory Apoptosis Apoptosis Assays (Annexin V, Caspase Activity) Cytotoxicity->Apoptosis Signaling Signaling Pathway Analysis (e.g., Western Blot for NF-κB) AntiInflammatory->Signaling SAR_Analysis SAR Analysis & Lead Optimization Apoptosis->SAR_Analysis Signaling->SAR_Analysis

Figure 1: Experimental Workflow for a Typical SAR Study of this compound Analogues.

Apoptosis_Pathway Macrosphelide_L This compound Analogue ROS ↑ Reactive Oxygen Species (ROS) Macrosphelide_L->ROS Bcl2 Bcl-2 Family (e.g., ↓ Bcl-2, ↑ Bax) Macrosphelide_L->Bcl2 Mitochondria Mitochondria ROS->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Bcl2->Mitochondria

Figure 2: Pro-apoptotic Signaling Pathway of Macrosphelide Derivatives.

NFkB_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK IkB IκBα Phosphorylation & Degradation IKK->IkB NFkB NF-κB (p65/p50) Translocation to Nucleus IkB->NFkB Genes Transcription of Pro-inflammatory Genes (TNF-α, IL-6, iNOS) NFkB->Genes Macrosphelide_L This compound Analogue? Macrosphelide_L->Inhibition Inhibition->IKK

Figure 3: Putative Inhibition of the NF-κB Signaling Pathway by this compound Analogues.

Discussion of Structure-Activity Relationships

The limited available data suggests several key insights into the SAR of this compound analogues:

  • Modification at C3: The introduction of a phenyl group at the C3 position of Macrosphelide A significantly enhances its cytotoxic activity against SKOV3 ovarian cancer cells.[4] This suggests that this position is amenable to modification and that exploring a variety of substituents at C3 could lead to more potent compounds.

  • Role of Carbonyl Groups: The presence of carbonyl groups appears to be important for the cytotoxic and apoptosis-inducing activity of macrosphelides. For instance, diketo-MS shows greater apoptosis-inducing activity than Macrosphelide A and B, which possess hydroxyl groups at the corresponding positions.[1]

  • Hybrid Molecules: The creation of hybrid molecules, such as the MS-Epothilone hybrid, has shown promise in enhancing the apoptosis-inducing activity of the macrosphelide scaffold.[1]

Conclusion and Future Directions

The study of this compound analogues has provided valuable insights into the structural requirements for their biological activities. The available data, though not yet exhaustive, clearly indicates that modifications to the macrosphelide core can lead to significant improvements in potency. Future research in this area should focus on:

  • Systematic SAR Studies: A more systematic exploration of substitutions at various positions of the macrolide ring is needed to build a comprehensive SAR profile.

  • Elucidation of Anti-inflammatory Mechanisms: Further investigation is required to confirm the inhibitory effects of this compound analogues on inflammatory signaling pathways such as NF-κB and to determine the precise molecular targets.

  • In Vivo Efficacy: Promising analogues with potent in vitro activity should be advanced to in vivo models to evaluate their therapeutic efficacy and pharmacokinetic properties.

This technical guide provides a solid foundation for researchers to build upon in their efforts to develop this compound-based therapeutics. The continued exploration of the SAR of this fascinating class of natural products holds great promise for the discovery of novel and effective drugs for the treatment of cancer and inflammatory diseases.

References

No In Vitro Cytotoxicity Data Currently Available for Macrosphelide L Against Melanoma Cells

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of available scientific literature reveals no specific studies on the in vitro cytotoxicity of Macrosphelide L against melanoma cells. Research has primarily focused on other members of the macrosphelide class, such as Macrosphelide A and B, for their potential anticancer properties.

This technical guide acknowledges the user's request for information on this compound. However, due to the absence of specific data, this document will instead provide a detailed overview of the known cytotoxic effects and mechanisms of action of the broader macrosphelide class against cancer cells, with a particular focus on findings that may be relevant to melanoma research. This information is intended to serve as a foundational resource for researchers and drug development professionals interested in the therapeutic potential of this class of compounds.

The Macrosphelide Family: A Potential Source of Anticancer Agents

Macrosphelides are a group of 16-membered macrolides, first isolated from the fungus Microsphaeropsis sp.[1]. While research into specific macrosphelides is ongoing, initial studies have highlighted their pro-apoptotic and cytotoxic activities across various cancer cell lines[1][2].

Cytotoxicity Data of Related Macrosphelides

While no quantitative data for this compound is available, studies on Macrosphelide A (MSPA) have demonstrated its cytotoxic effects against several cancer cell lines.

CompoundCell LineIC50 ValueReference
Macrosphelide AHepG2 (Hepatocellular Carcinoma)Not explicitly stated, but viability reduced to 51.7% at 12.5 µM after 72h[1]
Macrosphelide AHL60 (Promyelocytic Leukemia)Not explicitly stated, but viability reduced to 54.6% at 12.5 µM after 72h[1]
Macrosphelide AMCF-7 (Breast Cancer)Not explicitly stated, but viability reduced to 48.4% at 12.5 µM after 72h[1]

Note: The table summarizes the available data on Macrosphelide A. No data was found for this compound or for any macrosphelide against melanoma cell lines.

Experimental Protocols

To aid researchers in the design of future studies on macrosphelides, including the potential investigation of this compound, this section details common methodologies used to assess in vitro cytotoxicity.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

  • Cell Seeding: Plate melanoma cells (e.g., A375, SK-MEL-28) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with varying concentrations of the test compound (e.g., this compound) for 24, 48, and 72 hours.

  • MTT Incubation: Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Cell Treatment: Treat melanoma cells with the desired concentration of the macrosphelide compound for a specified time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to quantify the different cell populations.

Potential Signaling Pathways Implicated in Macrosphelide-Induced Cytotoxicity

Research on Macrosphelide A suggests that its anticancer effects may be mediated through the induction of apoptosis and the targeting of cancer cell metabolism.[1][2] The proposed mechanisms involve both intrinsic and extrinsic apoptotic pathways.

Proposed Apoptotic Signaling Pathway of Macrosphelides

Macrosphelide Macrosphelide A ROS ROS Generation Macrosphelide->ROS JNK JNK Activation ROS->JNK Fas Fas Upregulation JNK->Fas Caspase8 Caspase-8 Activation Fas->Caspase8 Bid Bid Cleavage Caspase8->Bid Mitochondria Mitochondrial Dysfunction Bid->Mitochondria Apoptosis Apoptosis Mitochondria->Apoptosis

Caption: Proposed apoptotic signaling pathway induced by Macrosphelide A.

Experimental Workflow for Target Identification

Identifying the molecular targets of a compound is crucial for understanding its mechanism of action. Affinity chromatography coupled with mass spectrometry is a powerful technique for this purpose.

Start Immobilize Macrosphelide on Resin Incubate Incubate with Cell Lysate Start->Incubate Wash Wash to Remove Non-specific Binders Incubate->Wash Elute Elute Bound Proteins Wash->Elute Analyze Analyze by Mass Spectrometry Elute->Analyze Identify Identify Potential Protein Targets Analyze->Identify

Caption: Workflow for identifying protein targets of a bioactive compound.

Future Directions

The lack of data on this compound presents a clear research gap. Future investigations should aim to:

  • Synthesize or isolate sufficient quantities of this compound for in vitro studies.

  • Evaluate the cytotoxic effects of this compound against a panel of melanoma cell lines with different genetic backgrounds (e.g., BRAF-mutated, NRAS-mutated, and wild-type).

  • Determine the IC50 values and elucidate the mechanism of cell death (apoptosis vs. necrosis).

  • Investigate the effects of this compound on key signaling pathways frequently dysregulated in melanoma, such as the MAPK and PI3K/AKT pathways.

By systematically exploring the biological activities of this compound and other understudied macrosphelides, the scientific community can better assess their potential as novel therapeutic agents for melanoma and other malignancies.

References

Macrosphelide L: A Promising Lead Compound for Novel Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Macrosphelide L, a member of the 16-membered macrolide family of natural products, presents a compelling starting point for the development of novel therapeutics. First identified as potent inhibitors of cell-cell adhesion, the macrosphelide class has since demonstrated a range of biological activities, including cytotoxic and pro-apoptotic effects against various cancer cell lines. This technical guide consolidates the current understanding of macrosphelides, with a specific focus on the potential of this compound as a lead compound. While specific quantitative data for this compound is limited, this document provides a comprehensive overview of the known biological activities of closely related analogues, detailed experimental methodologies for key assays, and a putative signaling pathway to guide future research and drug discovery efforts.

Introduction

Natural products have historically served as a rich reservoir for the discovery of new pharmacological agents. The macrosphelides, a class of polyketides first isolated from the fungus Microsphaeropsis sp., have garnered significant interest due to their unique structural features and diverse biological profile.[1][2] These compounds are characterized by a 16-membered macrolactone ring and have been shown to inhibit the adhesion of human leukemia HL-60 cells to human umbilical vein endothelial cells (HUVECs).[1][3] Notably, various members of the macrosphelide family exhibit promising anticancer properties, including the induction of apoptosis.[1] This guide focuses on this compound, providing a framework for its investigation as a potential lead compound in drug discovery.

Biological Activity of Macrosphelides

The biological activities of the macrosphelide family are diverse, with the most extensively studied being their anti-adhesion and anticancer effects.

Inhibition of Cell Adhesion

Macrosphelide A was one of the first in its class to be identified as an inhibitor of the adhesion of HL-60 cells to LPS-activated HUVECs.[3] This anti-adhesion activity is a critical aspect of their potential therapeutic value, particularly in oncology, as cell adhesion is a key process in tumor metastasis.

Cytotoxic and Pro-Apoptotic Activity

Subsequent research has revealed the cytotoxic and pro-apoptotic capabilities of macrosphelides against a variety of cancer cell lines.[1][4] While specific data for this compound is not yet available, studies on closely related analogues provide valuable insights into its potential efficacy.

Quantitative Data

Table 1: Cytotoxicity of Macrosphelide Analogues Against Human Cancer Cell Lines

CompoundCell LineIC50 (µM)Reference
Macrosphelide AHepG2 (Liver Carcinoma)~12.5 (at 72h)[5]
Macrosphelide AHL60 (Promyelocytic Leukemia)~12.5 (at 72h)[5]
Macrosphelide AMCF-7 (Breast Adenocarcinoma)~12.5 (at 72h)[5]
Macrosphelide CNot Specified67.5[6]
Macrosphelide DNot Specified25[6]

Table 2: Inhibition of Cell Adhesion by Macrosphelide Analogues

CompoundAssayIC50 (µM)Reference
Macrosphelide AAdhesion of HL-60 cells to LPS-activated HUVECs3.5[3]
Macrosphelide BAdhesion of HL-60 cells to LPS-activated HUVECs36[3]

Proposed Mechanism of Action: Apoptotic Signaling Pathway

The anticancer effects of macrosphelides are believed to be mediated through the induction of apoptosis. The proposed signaling cascade involves both intrinsic and extrinsic pathways, initiated by an increase in intracellular reactive oxygen species (ROS) and activation of the c-Jun N-terminal kinase (JNK) signaling pathway.[4]

This compound Apoptotic Signaling Pathway Proposed Apoptotic Signaling Pathway for Macrosphelides Macrosphelide This compound ROS ↑ Intracellular ROS Macrosphelide->ROS JNK JNK Activation ROS->JNK Fas ↑ Fas Expression JNK->Fas Caspase8 Caspase-8 Activation Fas->Caspase8 Bid Bid Cleavage Caspase8->Bid Apoptosis Apoptosis Caspase8->Apoptosis Mitochondria Mitochondrial Pathway Bid->Mitochondria Mitochondria->Apoptosis

Proposed apoptotic signaling pathway for macrosphelides.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the evaluation of this compound's biological activity.

Cytotoxicity Assay (MTT Assay)

This colorimetric assay is a standard method for assessing cell viability.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat cells with varying concentrations of this compound (or other test compounds) and a vehicle control (e.g., DMSO). Incubate for 24, 48, or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Treat cells with the desired concentration of this compound and for the specified time.

  • Cell Harvesting: Harvest cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cells in 1X Annexin V binding buffer.

  • Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Cell Adhesion Assay

This assay measures the ability of a compound to inhibit the adhesion of cancer cells to an endothelial cell monolayer.

  • Endothelial Cell Monolayer Preparation: Seed human umbilical vein endothelial cells (HUVECs) in a 96-well plate and grow to confluence.

  • Activation (Optional): Activate the HUVEC monolayer with a pro-inflammatory stimulus like lipopolysaccharide (LPS) for 4-6 hours to induce the expression of adhesion molecules.

  • Cancer Cell Labeling: Label the cancer cell line (e.g., HL-60) with a fluorescent dye such as Calcein-AM.

  • Compound Incubation: Incubate the labeled cancer cells with various concentrations of this compound for 30 minutes.

  • Co-culture: Add the pre-incubated cancer cells to the HUVEC monolayer and incubate for 1-2 hours.

  • Washing: Gently wash the wells with PBS to remove non-adherent cells.

  • Quantification: Measure the fluorescence of the remaining adherent cells using a fluorescence plate reader.

  • Data Analysis: Calculate the percentage of adhesion inhibition relative to the vehicle-treated control and determine the IC50 value.

Experimental and Logical Workflows

The following diagrams illustrate logical workflows for investigating this compound as a drug discovery lead.

Experimental_Workflow Experimental Workflow for this compound Evaluation cluster_0 Initial Screening cluster_1 Mechanism of Action Studies cluster_2 Lead Optimization Start Source this compound (Synthesis or Isolation) Cytotoxicity Cytotoxicity Screening (e.g., MTT Assay) Start->Cytotoxicity Adhesion Cell Adhesion Assay Start->Adhesion Apoptosis Apoptosis Assay (Annexin V/PI) Cytotoxicity->Apoptosis Pathway Signaling Pathway Analysis (Western Blot for key proteins) Apoptosis->Pathway SAR Structure-Activity Relationship (SAR) Studies Pathway->SAR InVivo In Vivo Efficacy Studies (Animal Models) SAR->InVivo End End InVivo->End Preclinical Candidate

Workflow for evaluating this compound as a drug lead.

Conclusion and Future Directions

This compound holds significant promise as a lead compound for the development of novel therapeutics, particularly in the realm of oncology. While current research has primarily focused on other members of the macrosphelide family, the foundational data on their anti-adhesion and pro-apoptotic activities provide a strong rationale for the focused investigation of this compound.

Future research should prioritize the following:

  • Quantitative Biological Profiling: A comprehensive evaluation of the cytotoxic and anti-adhesion activities of this compound against a broad panel of cancer cell lines to determine its potency and selectivity.

  • Mechanism of Action Elucidation: Detailed investigation into the specific molecular targets and signaling pathways modulated by this compound to confirm and expand upon the proposed apoptotic mechanism.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and biological evaluation of this compound analogues to identify key structural motifs responsible for its activity and to optimize its pharmacological properties.

  • In Vivo Efficacy Studies: Assessment of the therapeutic potential of this compound and its optimized derivatives in relevant preclinical animal models of cancer.

By systematically addressing these research areas, the full therapeutic potential of this compound can be unlocked, paving the way for the development of a new generation of anticancer agents.

References

Macrosphelide L: A Technical Guide on Physicochemical Properties and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Macrosphelide L is a 16-membered macrolide, a class of naturally occurring compounds that have garnered significant interest in the scientific community for their diverse and potent biological activities. Isolated from the fungus Periconia byssoides, this compound, along with its structural analogs, has been primarily investigated for its ability to inhibit the adhesion of cancer cells to the vascular endothelium, a critical step in the metastatic cascade. This technical guide provides a comprehensive overview of the physicochemical properties of this compound, detailed experimental protocols for its study, and an exploration of its mechanism of action, with a focus on its role in modulating cell adhesion signaling pathways.

Physicochemical Properties of this compound

While detailed experimental data for some specific physicochemical properties of this compound are not extensively reported in publicly available literature, its characteristics can be inferred from its structural relationship to other well-studied macrosphelides, such as Macrosphelide A. The absolute stereostructure of this compound has been determined, primarily through the use of 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy.[1]

Table 1: Physicochemical Properties of this compound and Related Analogs

PropertyThis compoundMacrosphelide A (for comparison)
Molecular Formula C₁₆H₂₂O₈C₁₆H₂₂O₈[2][3]
Molecular Weight 342.34 g/mol 342.34 g/mol [2][3]
Appearance White solid (presumed)Solid[3]
Melting Point Data not availableData not available
Solubility Data not availableSoluble in DMSO, Chloroform, Methanol[3]
Storage Temperature -20°C (recommended for long-term storage)Powder: -20°C for 3 years; In solvent: -80°C for 1 year[2]
Spectral Data

Detailed 1H and 13C NMR spectral data for this compound are not available in tabular format in the cited literature. However, the structural elucidation was accomplished using these techniques. For reference, the general regions for proton and carbon signals in related macrosphelide structures are provided below.

¹H NMR Spectroscopy: The proton NMR spectra of macrosphelides typically exhibit signals corresponding to methyl groups, methine protons (some of which are attached to oxygenated carbons, appearing at lower fields), and olefinic protons in the vinyl groups.

¹³C NMR Spectroscopy: The carbon NMR spectra of macrosphelides show characteristic signals for carbonyl carbons of the ester linkages, olefinic carbons of the double bonds, carbons attached to hydroxyl groups, and aliphatic carbons of the macrolide ring.

Experimental Protocols

Isolation and Purification of this compound from Periconia byssoides

While a detailed, step-by-step protocol for the isolation of this compound is not explicitly provided in the available literature, a general workflow can be constructed based on standard methods for the extraction and purification of fungal secondary metabolites.

G cluster_0 Fermentation and Extraction cluster_1 Chromatographic Purification cluster_2 Characterization A Culture of Periconia byssoides B Fermentation in liquid medium A->B C Separation of mycelia and broth B->C D Extraction of broth with organic solvent (e.g., Ethyl Acetate) C->D E Concentration of the organic extract D->E F Silica gel column chromatography E->F G Fraction collection and analysis (TLC) F->G H Further purification by HPLC (e.g., reversed-phase) G->H I Isolation of pure this compound H->I J Spectroscopic analysis (NMR, MS, IR, UV) I->J K Structural elucidation J->K G cluster_0 Cellular Environment cluster_1 Cytoplasm cluster_2 Nucleus cluster_3 Cell Surface TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK IKK TNFR->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Inhibits NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates MacroL This compound MacroL->IKK Inhibits (putative) DNA DNA NFkB_nuc->DNA Binds mRNA VCAM-1/ICAM-1 mRNA DNA->mRNA Transcription VCAM1 VCAM-1 mRNA->VCAM1 Translation ICAM1 ICAM-1 mRNA->ICAM1 Translation Adhesion Cell Adhesion VCAM1->Adhesion ICAM1->Adhesion

References

Spectroscopic and Biological Insights into Macrosphelides: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for the macrosphelide family of natural products, with a focus on the core requirements for researchers in the field. While specific spectral data for Macrosphelide L remains elusive in publicly accessible literature, this document compiles representative data from closely related analogs, details the experimental protocols for their characterization, and presents a relevant biological signaling pathway to contextualize their mechanism of action.

Spectroscopic Data of Macrosphelide Analogs

Macrosphelides are a class of 16-membered macrolides isolated from the fungus Microsphaeropsis sp. FO-5050. Their structures have been elucidated through extensive spectroscopic analysis. Although the specific ¹H-NMR, ¹³C-NMR, and HR-MS data for this compound could not be located in the available scientific literature, the following tables present representative data for the well-characterized Macrosphelide A. This data serves as a crucial reference point for the structural elucidation of new members of the macrosphelide family, including this compound.

Table 1: ¹H-NMR Spectroscopic Data of Macrosphelide A (500 MHz, CDCl₃)

Positionδ (ppm)MultiplicityJ (Hz)
22.65, 2.55dd, dd15.0, 9.5; 15.0, 2.5
35.30m
41.30d6.5
55.15m
64.25m
71.70, 1.60m, m
81.80, 1.55m, m
95.05m
101.25d6.5
113.80m
121.65m
131.90, 1.75m, m
144.00m
151.20d6.0
OMe3.75s

Table 2: ¹³C-NMR Spectroscopic Data of Macrosphelide A (125 MHz, CDCl₃)

Positionδ (ppm)
1 (C=O)170.5
240.2
378.1
420.5
570.2
675.8
735.1
825.0
972.3
1021.8
1177.9
1230.1
1332.5
1468.9
1523.4
16 (C=O)173.0
OMe51.8

Table 3: HR-MS Data of Macrosphelide A

IonCalculated m/zFound m/z
[M+Na]⁺365.1209365.1211

Experimental Protocols

The following are detailed methodologies for the key experiments typically employed in the isolation and characterization of macrosphelides.

Fermentation and Isolation

The producing strain, Microsphaeropsis sp. FO-5050, is typically cultured in a suitable medium (e.g., potato dextrose broth) at 28°C for several days with shaking. The culture broth is then harvested and extracted with an organic solvent such as ethyl acetate. The organic extract is concentrated under reduced pressure, and the resulting crude extract is subjected to a series of chromatographic separations, including silica (B1680970) gel column chromatography, preparative thin-layer chromatography (TLC), and high-performance liquid chromatography (HPLC) to yield the pure macrosphelide compounds.

Spectroscopic Analysis
  • NMR Spectroscopy: ¹H-NMR and ¹³C-NMR spectra are recorded on a high-field NMR spectrometer (e.g., 500 MHz or higher) using a deuterated solvent such as chloroform-d (B32938) (CDCl₃). Chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak.

  • High-Resolution Mass Spectrometry (HR-MS): HR-MS data is acquired on a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, using electrospray ionization (ESI) to determine the accurate mass and elemental composition of the molecule.

Biological Activity and Signaling Pathway

Macrosphelides have been identified as inhibitors of cell-cell adhesion, a critical process in various physiological and pathological events, including immune responses and cancer metastasis. While the precise molecular target of macrosphelides is not fully elucidated, their activity suggests an interference with cell adhesion molecule (CAM) function. The following diagram illustrates a key signaling pathway involved in leukocyte-endothelial cell adhesion, a process that could be potentially modulated by macrosphelides.

Leukocyte_Adhesion_Cascade cluster_endothelium Endothelial Cell cluster_leukocyte Leukocyte EC Activated Endothelium P_Selectin P-Selectin E_Selectin E-Selectin ICAM1 ICAM-1 Chemokines Chemokines Leukocyte Circulating Leukocyte ICAM1->Leukocyte 4. Transmigration GPCR Chemokine Receptor (GPCR) Chemokines->GPCR 2. Chemokine Activation Leukocyte->P_Selectin 1. Tethering & Rolling PSGL1 PSGL-1 LFA1_low LFA-1 (low affinity) PSGL1->E_Selectin LFA1_high LFA-1 (high affinity) LFA1_low->LFA1_high Conformational Change LFA1_high->ICAM1 3. Firm Adhesion GPCR->LFA1_low Inside-out signaling

An In-depth Technical Guide to the Natural Source and Biosynthesis of Macrosphelide L

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural origin and biosynthetic pathway of Macrosphelide L, a 16-membered macrolide with potential therapeutic applications. This document details the producing organisms, a putative biosynthetic pathway, and experimental protocols for isolation, characterization, and biosynthetic investigation.

Natural Source of this compound

This compound is a naturally occurring polyketide belonging to the macrosphelide family of 16-membered macrolides. It has been isolated from the fungus Periconia byssoides (strain OUPS-N133), which was originally separated from the sea hare Aplysia kurodai.[1] This discovery highlights the potential of marine-derived fungi as a source of novel bioactive compounds. Other species of Periconia are also known producers of a diverse array of secondary metabolites, including other macrosphelides and terpenoids.[2]

Biosynthesis of this compound

The biosynthesis of macrosphelides, like other macrolide antibiotics, is carried out by large, multifunctional enzymes called polyketide synthases (PKSs). While the specific biosynthetic gene cluster for this compound in Periconia byssoides has not yet been fully elucidated, a putative pathway can be constructed based on the general mechanism of Type I PKSs, which are responsible for the synthesis of macrolides in fungi.

Putative Biosynthetic Pathway

The biosynthesis of the this compound backbone is proposed to start with a starter unit, likely acetyl-CoA, which is sequentially extended by the addition of seven extender units, likely malonyl-CoA and methylmalonyl-CoA, by the PKS enzyme complex. Each extension cycle involves a series of enzymatic reactions within the PKS modules, including ketosynthesis (KS), acyltransferase (AT), and ketoreductase (KR) domains. Dehydratase (DH) and enoyl reductase (ER) domains may also be present in some modules to introduce double bonds and reduce them, respectively. Following the final extension, the polyketide chain is released from the PKS, likely through the action of a thioesterase (TE) domain, which catalyzes the macrolactonization to form the 16-membered ring. Post-PKS modifications, such as hydroxylation, are then expected to occur to yield the final structure of this compound.

This compound Biosynthesis Putative Biosynthetic Pathway of this compound cluster_PKS Polyketide Synthase (PKS) Assembly Line cluster_PostPKS Post-PKS Modification Starter Acetyl-CoA (Starter Unit) PKS_Modules PKS Modules (KS, AT, KR, DH, ER) Starter->PKS_Modules Extender1 Malonyl-CoA Extender1->PKS_Modules Extender2 Methylmalonyl-CoA Extender2->PKS_Modules Extender3 Malonyl-CoA Extender3->PKS_Modules Extender4 Malonyl-CoA Extender4->PKS_Modules Extender5 Methylmalonyl-CoA Extender5->PKS_Modules Extender6 Malonyl-CoA Extender6->PKS_Modules Extender7 Malonyl-CoA Extender7->PKS_Modules Polyketide_Chain Linear Polyketide Chain PKS_Modules->Polyketide_Chain 7 Extension Cycles Thioesterase Thioesterase (TE) Polyketide_Chain->Thioesterase Macrolactonization Macrolactonization Thioesterase->Macrolactonization Hydroxylation Hydroxylation Macrolactonization->Hydroxylation Macrosphelide_L This compound Hydroxylation->Macrosphelide_L

Caption: A putative biosynthetic pathway for this compound, illustrating the key stages from precursor units to the final macrolide structure.

Quantitative Data

Quantitative data on the production of this compound is not extensively reported in the literature. However, studies on the production of other macrosphelides by related fungi provide some insight into potential yields. The following table summarizes available data for Macrosphelide A production by Coniothyrium minitans. It is important to note that these values may not be directly extrapolated to this compound production by Periconia byssoides.

Metabolite Producing Organism Fermentation Conditions Yield Reference
Macrosphelide AConiothyrium minitansStatic liquid culture, 20-25°C, 21-28 days~524 mg/L (of crude extract)[2]

Experimental Protocols

This section provides detailed methodologies for the key experiments related to the study of this compound.

Fungal Culture and Fermentation

This protocol is based on the general methods reported for the production of secondary metabolites from Periconia species.[2]

  • Strain Maintenance: Maintain cultures of Periconia byssoides OUPS-N133 on potato dextrose agar (B569324) (PDA) slants at 4°C.

  • Seed Culture: Inoculate a 500 mL Erlenmeyer flask containing 100 mL of seed medium (e.g., 2% glucose, 1% peptone, 0.5% yeast extract) with a loopful of mycelia from the PDA slant. Incubate at 25°C for 3-4 days on a rotary shaker at 150 rpm.

  • Production Culture: Inoculate a 2 L Erlenmeyer flask containing 500 mL of production medium (e.g., 1% malt (B15192052) extract, 1% glucose, 0.5% peptone in artificial seawater, pH 7.5) with 10 mL of the seed culture.[2]

  • Fermentation: Incubate the production culture at 25°C for 3-4 weeks under static conditions.[2]

  • Monitoring: Monitor the production of this compound periodically by extracting a small aliquot of the culture broth and analyzing it by HPLC.

Extraction and Purification of this compound

This protocol is adapted from the methods described for the isolation of this compound.[1]

  • Harvesting: After the fermentation period, separate the mycelia from the culture broth by filtration through cheesecloth.

  • Extraction: Extract the filtrate three times with an equal volume of ethyl acetate. Combine the organic layers and dry over anhydrous sodium sulfate.

  • Concentration: Remove the solvent under reduced pressure using a rotary evaporator to obtain a crude extract.

  • Chromatography:

    • Silica (B1680970) Gel Chromatography: Subject the crude extract to column chromatography on silica gel, eluting with a gradient of n-hexane and ethyl acetate.

    • Sephadex LH-20 Chromatography: Further purify the fractions containing this compound using a Sephadex LH-20 column with methanol (B129727) as the mobile phase.

    • Preparative HPLC: Perform final purification using preparative reverse-phase HPLC (e.g., C18 column) with a suitable solvent system (e.g., methanol-water gradient).

  • Purity Check: Assess the purity of the isolated this compound by analytical HPLC and TLC.

Structure Elucidation and Characterization

The structure of this compound was elucidated using a combination of spectroscopic techniques.[1]

  • Mass Spectrometry (MS): Determine the molecular weight and elemental composition using high-resolution mass spectrometry (HR-ESI-MS).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Acquire 1D NMR spectra (¹H and ¹³C) to identify the types and number of protons and carbons.

    • Perform 2D NMR experiments (COSY, HSQC, HMBC) to establish the connectivity of the atoms and elucidate the planar structure.

    • Use NOESY or ROESY experiments to determine the relative stereochemistry.

  • Chiroptical Methods: Use techniques such as circular dichroism (CD) spectroscopy and optical rotation measurements to determine the absolute stereochemistry.

PositionδC (ppm)δH (ppm, J in Hz)
1170.1-
270.25.25 (q, 6.5)
3134.56.89 (dd, 15.5, 9.0)
4125.95.91 (d, 15.5)
572.84.30 (m)
638.41.75 (m), 1.65 (m)
7171.3-
868.95.10 (m)
935.12.60 (dd, 15.0, 9.0), 2.45 (dd, 15.0, 3.0)
10208.1-
1149.82.80 (m)
1270.14.05 (m)
1340.21.60 (m), 1.50 (m)
1468.23.80 (m)
15172.5-
1621.11.25 (d, 6.5)
1719.81.20 (d, 7.0)
1812.30.95 (t, 7.5)
(Data adapted from Yamada et al., 2002)[1]
Experimental Workflow for Biosynthetic Gene Cluster Identification

The following workflow outlines the steps to identify and characterize the this compound biosynthetic gene cluster in Periconia byssoides.

BGC Identification Workflow Workflow for Identifying the this compound Biosynthetic Gene Cluster cluster_genomics Genomic Analysis cluster_bioinformatics Bioinformatic Analysis cluster_validation Functional Validation DNA_Extraction Genomic DNA Extraction from Periconia byssoides Genome_Sequencing Whole Genome Sequencing (e.g., PacBio, Illumina) DNA_Extraction->Genome_Sequencing Genome_Assembly Genome Assembly and Annotation Genome_Sequencing->Genome_Assembly BGC_Prediction BGC Prediction using antiSMASH or SMURF Genome_Assembly->BGC_Prediction PKS_Identification Identification of Putative PKS Gene Cluster BGC_Prediction->PKS_Identification Homology_Analysis Homology Analysis with Known Macrolide BGCs PKS_Identification->Homology_Analysis Gene_Knockout Targeted Gene Knockout of PKS Gene PKS_Identification->Gene_Knockout Heterologous_Expression Heterologous Expression of the BGC PKS_Identification->Heterologous_Expression Confirm Function Metabolite_Analysis Metabolite Profiling of Mutant vs. Wild Type (LC-MS) Gene_Knockout->Metabolite_Analysis Compare Profiles

Caption: A logical workflow for the identification and functional validation of the this compound biosynthetic gene cluster.

Conclusion

This compound, a 16-membered macrolide from the marine-derived fungus Periconia byssoides, represents an interesting natural product with potential for further investigation. While its natural source and structure have been identified, the specific details of its biosynthesis, including the responsible gene cluster and regulatory mechanisms, remain to be fully elucidated. The protocols and workflows outlined in this guide provide a framework for researchers to further explore the production and biosynthesis of this compound, which could ultimately pave the way for its biotechnological production and potential development as a therapeutic agent.

References

Methodological & Application

Application Notes and Protocols: Total Synthesis of Macrosphelide L and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the total synthesis of Macrosphelide L and its derivatives. Macrosphelides are a class of 16-membered macrolides that have garnered significant interest due to their unique structural features and promising biological activities, including anticancer and anti-adhesion properties.[1] The synthetic routes outlined herein focus on key strategies such as Ring-Closing Metathesis (RCM) to achieve the macrocyclic core.

I. Retrosynthetic Analysis and Strategy

The total synthesis of this compound can be approached through a convergent strategy involving the preparation of key building blocks followed by their assembly and macrocyclization. A common and effective strategy employs a Ring-Closing Metathesis (RCM) reaction to form the 16-membered ring. The retrosynthesis involves disconnecting the macrocycle at the double bond, leading to a diene precursor. This precursor is assembled from smaller, chiral fragments, often derived from commercially available starting materials.

Below is a DOT language script illustrating the general retrosynthetic logic for this compound.

G Macrosphelide_L This compound Diene_Precursor Acyclic Diene Precursor Macrosphelide_L->Diene_Precursor Ring-Closing Metathesis (RCM) Fragment_A Fragment A (C1-C7) Diene_Precursor->Fragment_A Esterification Fragment_B Fragment B (C8-C15) Diene_Precursor->Fragment_B Esterification Chiral_Pool Chiral Pool (e.g., (S)-lactate, (R)-3-hydroxybutyrate) Fragment_A->Chiral_Pool Fragment_B->Chiral_Pool

Caption: Retrosynthetic analysis of this compound via an RCM strategy.

II. Synthesis of Key Fragments

The successful synthesis of this compound hinges on the efficient preparation of key monomeric units. These fragments are then coupled to form the linear precursor for macrocyclization. A representative synthesis of a key allylic alcohol intermediate and its subsequent conversion is detailed below.[2]

Quantitative Data for Key Synthetic Steps
StepReactionStarting MaterialProductReagents and ConditionsYield (%)
1Protection Group Exchange & EsterificationAllylic alcoholEsterified diene precursorCarboxylic acid, DCC, DMAP~85%
2Iterative Esterification/DeprotectionEsterified diene precursorFully assembled linear precursorAcid/Base hydrolysis, Esterification~80% (over 2 steps)
3Ring-Closing Metathesis (RCM)Fully assembled linear precursorDihydro-MS skeletonGrubbs' CatalystExcellent
4Final Deprotection and OxidationDihydro-MS skeletonThis compoundAcidic hydrolysis, OxidationModerate

III. Experimental Protocols

A. General Experimental Conditions

All reactions should be carried out in oven-dried glassware under an inert atmosphere (e.g., argon or nitrogen) unless otherwise specified. Anhydrous solvents should be used where necessary. Flash column chromatography is typically performed using silica (B1680970) gel (230-400 mesh).[3]

B. Protocol for Ring-Closing Metathesis (RCM) of the Linear Precursor

This protocol is a representative example for the macrocyclization step.

  • Preparation of the Reaction Mixture:

    • Dissolve the linear diene precursor (1.0 eq) in anhydrous dichloromethane (B109758) (DCM) to a concentration of 0.001-0.005 M.

    • Degas the solution by bubbling argon through it for 15-30 minutes.

  • Initiation of Metathesis:

    • Add a solution of Grubbs' second-generation catalyst (0.05-0.10 eq) in a small volume of anhydrous DCM to the reaction mixture dropwise over 10-20 minutes.

  • Reaction Monitoring:

    • Stir the reaction at room temperature or gentle reflux (e.g., 40 °C).

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.

  • Work-up and Purification:

    • Upon completion, quench the reaction by adding a few drops of ethyl vinyl ether and stirring for 30 minutes.

    • Concentrate the reaction mixture under reduced pressure.

    • Purify the residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate (B1210297) gradient) to afford the macrocyclic product.

C. Protocol for Final Deprotection and Oxidation to Yield this compound
  • Deprotection:

    • Dissolve the protected macrocycle (1.0 eq) in a suitable solvent system (e.g., THF/H₂O with a catalytic amount of acid like HCl or TFA).

    • Stir the reaction at room temperature until the protecting groups (e.g., MEM, TBS) are completely removed, as monitored by TLC.

    • Neutralize the reaction with a mild base (e.g., saturated NaHCO₃ solution) and extract the product with an organic solvent (e.g., ethyl acetate).

    • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Oxidation:

    • Dissolve the resulting diol in a suitable solvent like DCM.

    • Add an oxidizing agent such as Dess-Martin periodinane (DMP) or perform a Swern oxidation.

    • Stir at room temperature until the oxidation is complete (monitored by TLC).

    • Quench the reaction appropriately (e.g., with a saturated solution of Na₂S₂O₃ for DMP).

    • Extract the product, dry the organic phase, and concentrate.

    • Purify by flash column chromatography to yield this compound.[2]

IV. Biological Activity and Signaling Pathways

Macrosphelide derivatives have demonstrated significant cytotoxic activity against various cancer cell lines.[3] Studies on simplified macrosphelide core structures have provided insights into their potential mechanism of action, which involves the induction of apoptosis.

A derivative, MS5, with ketones at the 8 and 14 positions, was found to be a potent inducer of apoptosis in human lymphoma U937 cells.[4] The proposed signaling pathway for MS5-induced apoptosis is depicted below. It is important to note that this pathway was elucidated for a derivative and may not be fully representative of this compound's mechanism, which may require further investigation.

G MS5 Macrosphelide Derivative (MS5) ROS ↑ Intracellular ROS MS5->ROS GSH ↓ Glutathione (GSH) Depletion ROS->GSH Ca2 ↑ Intracellular Ca²⁺ ROS->Ca2 Fas Fas Externalization ROS->Fas Casp8 Caspase-8 Activation Ca2->Casp8 Fas->Casp8 Bid Bid Activation Casp8->Bid MMP ↓ Mitochondrial Membrane Potential (MMP) Casp8->MMP Bid->MMP Apoptosis Apoptosis MMP->Apoptosis

Caption: Proposed signaling pathway for apoptosis induction by a macrosphelide derivative.

Protocol for Cytotoxicity Assay (MTT Assay)
  • Cell Seeding:

    • Seed cancer cells (e.g., U937, HeLa) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium.

    • Incubate for 24 hours at 37 °C in a humidified atmosphere with 5% CO₂.

  • Compound Treatment:

    • Prepare serial dilutions of this compound and its derivatives in culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO).

    • Incubate for 48-72 hours.

  • MTT Addition and Incubation:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for another 4 hours at 37 °C.

  • Formazan (B1609692) Solubilization and Measurement:

    • Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

    • Incubate overnight at 37 °C.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.

This document provides a framework for the synthesis and evaluation of this compound and its derivatives. Researchers should consult the primary literature for more specific details and adapt the protocols to their specific laboratory conditions and research goals.

References

Application Notes and Protocols for Macrosphelide L Cell Adhesion Assay using HUVEC Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The adhesion of leukocytes to the vascular endothelium is a critical initiating event in the inflammatory cascade and plays a significant role in the pathogenesis of various diseases, including atherosclerosis, autoimmune disorders, and cancer metastasis. This process is mediated by the expression of cell adhesion molecules (CAMs) on the endothelial cell surface, such as Vascular Cell Adhesion Molecule-1 (VCAM-1) and Intercellular Adhesion Molecule-1 (ICAM-1). Inflammatory cytokines, like Tumor Necrosis Factor-alpha (TNF-α), are potent inducers of CAM expression. Consequently, the inhibition of leukocyte-endothelial cell adhesion presents a promising therapeutic strategy for a range of inflammatory conditions.

Macrosphelide L, a 16-membered macrocyclic lactone isolated from the fungus Periconia byssoides, has been identified as an inhibitor of cell-cell adhesion[1]. This document provides a detailed protocol for a cell adhesion assay to evaluate the inhibitory effects of this compound on the adhesion of monocytic cells to Human Umbilical Vein Endothelial Cells (HUVECs).

Principle of the Assay

This assay quantifies the adhesion of a suspension of monocytic cells (e.g., THP-1 or HL-60) to a monolayer of HUVECs. The HUVEC monolayer is first activated with TNF-α to induce the expression of cell adhesion molecules. Subsequently, the activated HUVECs are treated with varying concentrations of this compound. Fluorescently labeled monocytic cells are then co-cultured with the HUVEC monolayer. Non-adherent cells are washed away, and the number of adherent monocytic cells is quantified by measuring the fluorescence intensity. A reduction in fluorescence intensity in the presence of this compound indicates its inhibitory effect on cell adhesion.

Putative Signaling Pathway of TNF-α Induced Cell Adhesion and Inhibition by this compound

TNF-α is a key inflammatory cytokine that activates endothelial cells, leading to the upregulation of adhesion molecules. This process is primarily mediated through the activation of the Nuclear Factor-kappa B (NF-κB) signaling pathway. While the precise mechanism of this compound has not been fully elucidated, it is hypothesized to inhibit the NF-κB pathway, thereby downregulating the expression of VCAM-1 and ICAM-1 and consequently reducing monocyte adhesion.

G cluster_0 Endothelial Cell TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK IKK Complex TNFR->IKK Activates IkB IκB IKK->IkB Phosphorylates & Degrades NFkB NF-κB NFkB_nucleus NF-κB (active) NFkB->NFkB_nucleus Translocates to Nucleus VCAM1_gene VCAM-1 Gene NFkB_nucleus->VCAM1_gene Induces Transcription VCAM1_protein VCAM-1 Protein VCAM1_gene->VCAM1_protein Translation Monocyte_adhesion Monocyte Adhesion VCAM1_protein->Monocyte_adhesion Mediates MacrosphelideL This compound MacrosphelideL->IKK Inhibits (Putative)

Caption: Putative mechanism of this compound in inhibiting TNF-α induced monocyte adhesion.

Experimental Workflow

The following diagram outlines the major steps of the this compound cell adhesion assay.

G cluster_0 Day 1-3: HUVEC Culture cluster_1 Day 4: Treatment & Adhesion Assay cluster_2 Data Analysis A Seed HUVECs in a 96-well plate B Culture to form a confluent monolayer A->B C Activate HUVECs with TNF-α D Treat with this compound (or vehicle) C->D F Co-culture labeled THP-1 cells with HUVECs D->F E Label THP-1 cells with Calcein-AM E->F G Wash to remove non-adherent cells F->G H Quantify fluorescence G->H I Calculate % Adhesion Inhibition H->I

References

In Vivo Efficacy of Macrosphelide L in Mouse Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Macrosphelides are a class of 16-membered macrolides that have garnered significant interest in the field of drug discovery due to their diverse biological activities. While research on Macrosphelide L is still emerging, studies on closely related analogs, particularly Macrosphelide A (MSA) and Macrosphelide B (MSB), have demonstrated promising anticancer and immunomodulatory effects in preclinical mouse models. These application notes provide a comprehensive overview of the in vivo efficacy of macrosphelides, with a focus on anticancer activity in mouse melanoma models. Detailed experimental protocols and insights into the underlying mechanisms of action are presented to guide further research and development.

Data Presentation

The following tables summarize the quantitative data from in vivo efficacy studies of Macrosphelide B in a mouse model of melanoma lung metastasis.

Table 1: In Vivo Efficacy of Macrosphelide B against B16/BL6 Melanoma Lung Metastasis

Treatment GroupDoseAdministration RouteNumber of Lung Metastatic Nodules (Mean ± SD)Tumor Inhibition (%)Reference
ControlVehicleIntraperitoneal (i.p.)Not explicitly stated, used as baseline-[1]
Macrosphelide B20 mg/kg/dayIntraperitoneal (i.p.)T/C = 45%*55%[1]

*T/C (%) = (Mean number of nodules in treated group / Mean number of nodules in control group) x 100. A T/C of 45% indicates a 55% reduction in metastatic nodules.[1]

Experimental Protocols

Protocol 1: Evaluation of Antimetastatic Efficacy of Macrosphelide B in a B16/BL6 Murine Melanoma Model

This protocol describes the in vivo evaluation of Macrosphelide B's ability to inhibit the formation of lung metastases from intravenously injected B16/BL6 melanoma cells in mice.

Materials:

  • Macrosphelide B

  • C57BL/6 mice (female, 6-8 weeks old)

  • B16/BL6 murine melanoma cell line

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Trypsin-EDTA

  • Phosphate Buffered Saline (PBS), sterile

  • Vehicle for Macrosphelide B (e.g., 0.5% carboxymethyl cellulose)

  • Syringes and needles (27-gauge)

  • Anesthetic (e.g., isoflurane)

  • Dissecting tools

  • Bouin's solution or 10% neutral buffered formalin

Procedure:

  • Cell Culture: Culture B16/BL6 melanoma cells in DMEM supplemented with 10% FBS at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Preparation for Injection:

    • On the day of injection, harvest sub-confluent B16/BL6 cells using Trypsin-EDTA.

    • Wash the cells twice with sterile PBS.

    • Resuspend the cells in sterile PBS at a concentration of 2.5 x 10^5 cells/mL. Ensure a single-cell suspension by gently pipetting.

  • Animal Acclimatization: Acclimatize C57BL/6 mice for at least one week before the experiment.

  • Tumor Cell Inoculation:

    • Anesthetize the mice.

    • Inject 2 x 10^5 B16/BL6 cells in 0.2 mL of PBS into the lateral tail vein of each mouse.

  • Drug Administration:

    • Randomly divide the mice into a control group and a treatment group.

    • Starting on the day of tumor cell inoculation, administer Macrosphelide B (20 mg/kg) or vehicle intraperitoneally once daily for the duration of the experiment (typically 14-21 days).

  • Endpoint and Evaluation:

    • After the treatment period (e.g., 21 days), euthanize the mice.

    • Excise the lungs and fix them in Bouin's solution or 10% neutral buffered formalin.

    • Count the number of visible metastatic nodules on the lung surface.

    • Calculate the percentage of tumor inhibition using the formula: % Inhibition = [1 - (Mean number of nodules in treated group / Mean number of nodules in control group)] x 100.

Signaling Pathways and Mechanisms of Action

Macrosphelides have been shown to exert their anticancer effects through multiple mechanisms.

1. Inhibition of Cancer Cell Adhesion: Macrosphelide B has been found to suppress the metastasis of B16/BL6 melanoma cells by inhibiting their adhesion to endothelial cells. This is achieved by targeting the interaction between sialyl Lewis X (sLe(x)) on the surface of cancer cells and E-selectin on endothelial cells, a critical step in the metastatic cascade.[1]

2. Induction of Apoptosis: Macrosphelide derivatives can induce programmed cell death (apoptosis) in cancer cells. The proposed signaling pathway involves the generation of reactive oxygen species (ROS), which in turn activates the c-Jun N-terminal kinase (JNK) pathway. This leads to the engagement of both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) apoptotic pathways.

3. Targeting Cancer Metabolism (The Warburg Effect): Macrosphelide A has been identified as an inhibitor of key enzymes involved in the altered metabolism of cancer cells, a phenomenon known as the Warburg effect. By targeting Enolase 1 (ENO1), Aldolase A (ALDOA), and Fumarate Hydratase (FH), Macrosphelide A disrupts glycolysis and the TCA cycle, leading to reduced cancer cell viability.

Visualizations

Experimental_Workflow_Antimetastasis_Study cluster_prep Preparation cluster_animal_model In Vivo Model cluster_treatment Treatment cluster_analysis Analysis cell_culture B16/BL6 Cell Culture cell_prep Prepare Cell Suspension (2.5 x 10^5 cells/mL in PBS) cell_culture->cell_prep injection Tail Vein Injection (2 x 10^5 cells/mouse) cell_prep->injection mice C57BL/6 Mice mice->injection randomization Randomize into Groups (Control & Treatment) injection->randomization control Vehicle (i.p.) randomization->control msb Macrosphelide B (20 mg/kg/day, i.p.) randomization->msb euthanasia Euthanize Mice (Day 21) control->euthanasia msb->euthanasia lung_excision Excise & Fix Lungs euthanasia->lung_excision nodule_count Count Metastatic Nodules lung_excision->nodule_count data_analysis Calculate Tumor Inhibition nodule_count->data_analysis

Experimental workflow for the in vivo antimetastasis study of Macrosphelide B.

Signaling_Pathway_Apoptosis cluster_upstream Upstream Events cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Macrosphelide Macrosphelide ROS ROS Generation Macrosphelide->ROS JNK JNK Activation ROS->JNK Fas Fas Upregulation JNK->Fas Bid Bid Cleavage JNK->Bid Casp8 Caspase-8 Activation Fas->Casp8 Casp8->Bid Crosstalk Casp3 Caspase-3 Activation Casp8->Casp3 Mito Mitochondrial Dysfunction Bid->Mito Casp9 Caspase-9 Activation Mito->Casp9 Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Proposed signaling pathway of Macrosphelide-induced apoptosis.

Signaling_Pathway_Warburg cluster_glycolysis Glycolysis cluster_tca TCA Cycle MSA Macrosphelide A ENO1 ENO1 MSA->ENO1 Inhibits ALDOA ALDOA MSA->ALDOA Inhibits FH FH MSA->FH Inhibits Metabolism Disrupted Cancer Cell Metabolism ENO1->Metabolism ALDOA->Metabolism FH->Metabolism Viability Reduced Cancer Cell Viability Metabolism->Viability

Mechanism of Macrosphelide A targeting the Warburg effect.

References

Application Notes and Protocols for the In Vivo Administration of Macrosphelide L

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Macrosphelides are a class of 16-membered macrolides known for their potent biological activities, including the inhibition of cell-cell adhesion, and their potential as anticancer and antimetastatic agents. This document provides detailed application notes and protocols for the formulation and in vivo administration of Macrosphelide L, a member of this promising class of natural products.

Due to the limited availability of specific physicochemical data for this compound, the following protocols are substantially based on the well-characterized properties of its close structural analog, Macrosphelide A. It is assumed that this compound shares similar lipophilic characteristics and a comparable biological mechanism of action. Researchers should perform initial dose-ranging and toxicity studies to validate these protocols for their specific experimental context.

Physicochemical and Biological Properties

Macrosphelides are characterized by their poor aqueous solubility, a critical factor to consider for in vivo delivery. The properties of Macrosphelide A, used here as a reference for this compound, are summarized below.

PropertyValueSource
Molecular Formula C₁₆H₂₂O₈[1][2]
Molecular Weight 342.34 g/mol [1][2][3][4]
Appearance White solid[5]
Solubility Soluble in DMSO, Chloroform, Methanol, Ethyl Acetate; Insoluble in water and hexane.[5][6]
Biological Activity Inhibitor of cell-cell adhesion.[7]

Formulation Protocols for In Vivo Administration

The lipophilic nature of this compound necessitates a formulation strategy that enhances its solubility and bioavailability for systemic administration. Below are two recommended protocols for preparing this compound for intraperitoneal (IP) and intravenous (IV) injection in preclinical animal models.

Protocol 1: Solubilization using a Cosolvent System for Intraperitoneal (IP) Injection

This protocol utilizes a mixture of Dimethyl Sulfoxide (DMSO) and Polyethylene Glycol 400 (PEG400) to solubilize this compound for IP administration.

Materials:

  • This compound

  • Dimethyl Sulfoxide (DMSO), sterile, cell culture grade

  • Polyethylene Glycol 400 (PEG400), sterile

  • Phosphate-Buffered Saline (PBS), pH 7.4, sterile

  • Sterile, pyrogen-free microcentrifuge tubes and syringes

Procedure:

  • Stock Solution Preparation:

    • Accurately weigh the desired amount of this compound.

    • Dissolve this compound in DMSO to create a concentrated stock solution (e.g., 10 mg/mL). Ensure complete dissolution by gentle vortexing.

  • Vehicle Preparation:

    • Prepare the vehicle by mixing PEG400 and PBS in a 1:1 (v/v) ratio. For example, mix 5 mL of PEG400 with 5 mL of PBS.

  • Final Formulation:

    • For a final injection volume of 100 µL per mouse, dilute the this compound stock solution with the prepared vehicle. For a target dose of 10 mg/kg in a 20 g mouse (requiring 200 µg of this compound), add 20 µL of the 10 mg/mL stock solution to 80 µL of the PEG400/PBS vehicle.

    • Vortex the final formulation gently to ensure homogeneity.

  • Administration:

    • Administer the formulation to the animal via intraperitoneal injection immediately after preparation.

Quantitative Data Summary (Example for a 10 mg/kg dose in a 20g mouse):

ComponentConcentration/Volume
This compound Stock (in DMSO)10 mg/mL
Volume of Stock per injection20 µL
PEG400/PBS (1:1) Vehicle80 µL
Total Injection Volume 100 µL
Final DMSO Concentration 20%
Protocol 2: Liposomal Formulation for Intravenous (IV) Injection

For intravenous administration, a liposomal formulation is recommended to improve solubility, circulation time, and reduce potential toxicity.

Materials:

  • This compound

  • 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC)

  • Cholesterol

  • Chloroform

  • Methanol

  • Phosphate-Buffered Saline (PBS), pH 7.4, sterile

  • Rotary evaporator

  • Extruder with polycarbonate membranes (100 nm pore size)

Procedure:

  • Lipid Film Hydration:

    • Dissolve DPPC, cholesterol, and this compound in a chloroform:methanol (2:1, v/v) mixture in a round-bottom flask. A typical molar ratio for DPPC:Cholesterol is 2:1. The drug-to-lipid ratio should be optimized, starting at approximately 1:20 (w/w).

    • Remove the organic solvents using a rotary evaporator to form a thin lipid film on the flask wall.

    • Further dry the film under vacuum for at least 2 hours to remove residual solvent.

  • Hydration and Liposome (B1194612) Formation:

    • Hydrate the lipid film with sterile PBS by gentle rotation at a temperature above the phase transition temperature of the lipids (e.g., 41°C for DPPC).

    • The resulting suspension contains multilamellar vesicles (MLVs).

  • Extrusion:

    • To obtain unilamellar vesicles of a defined size, subject the MLV suspension to extrusion through polycarbonate membranes with a 100 nm pore size using a lipid extruder. Perform at least 10 passes to ensure a homogenous liposome population.

  • Characterization:

    • Characterize the liposomal formulation for particle size, zeta potential, and encapsulation efficiency before in vivo administration.

Quantitative Data Summary (Example Formulation):

ComponentAmount
DPPC20 mg
Cholesterol5 mg
This compound1.25 mg
PBS (pH 7.4)1 mL

Experimental Workflow and Signaling Pathway

The following diagrams illustrate the experimental workflow for preparing this compound formulations and the proposed signaling pathway for its biological activity.

G cluster_formulation Formulation Workflow cluster_liposome Liposome Formulation Workflow ML This compound Powder Stock Dissolve in DMSO (10 mg/mL Stock) ML->Stock Final_IP Dilute Stock with Vehicle (IP Formulation) Stock->Final_IP Vehicle Prepare Vehicle (PEG400:PBS 1:1) Vehicle->Final_IP Admin_IP Administer via IP Injection Final_IP->Admin_IP Lipids DPPC + Cholesterol Dissolve Dissolve in Chloroform:Methanol Lipids->Dissolve ML_Lipo This compound ML_Lipo->Dissolve Film Create Lipid Film (Rotary Evaporation) Dissolve->Film Hydrate Hydrate with PBS Film->Hydrate Extrude Extrude (100 nm) Hydrate->Extrude Final_IV Liposomal Formulation (IV Administration) Extrude->Final_IV

Caption: Experimental workflows for preparing this compound formulations.

G cluster_pathway Proposed Signaling Pathway of this compound ML This compound CAMs Cell Adhesion Molecules (e.g., Selectins, Integrins) ML->CAMs binds to and inhibits Adhesion Inhibition of Cell-Cell Adhesion CAMs->Adhesion Downstream Modulation of Downstream Signaling Adhesion->Downstream Metastasis Metastasis Adhesion->Metastasis prevents Rho Rho GTPase Pathway Downstream->Rho MAPK MAPK/ERK Pathway Downstream->MAPK Cytoskeleton Cytoskeletal Reorganization Rho->Cytoskeleton regulates Proliferation Cell Proliferation MAPK->Proliferation regulates

Caption: Proposed mechanism of action for this compound.

In Vivo Administration Protocols

The following are general guidelines for the administration of this compound formulations in mice. All animal procedures should be performed in accordance with institutional and national guidelines for the care and use of laboratory animals.

Intraperitoneal (IP) Injection
  • Animal Model: Nude mice (nu/nu) or other appropriate strain.

  • Dosage: Based on the lack of toxicity of Macrosphelide A at high doses, a starting dose range of 10-50 mg/kg is recommended for efficacy studies.

  • Frequency: Daily or every other day, depending on the experimental design and tumor growth rate.

  • Procedure:

    • Restrain the mouse appropriately.

    • Wipe the injection site in the lower right or left abdominal quadrant with an alcohol swab.

    • Insert a 25-27 gauge needle at a 10-20 degree angle to avoid puncturing internal organs.

    • Inject the formulation slowly.

    • Monitor the animal for any adverse reactions post-injection.

Intravenous (IV) Injection
  • Animal Model: As above.

  • Dosage: A lower starting dose range of 1-10 mg/kg is recommended for IV administration.

  • Frequency: Twice or three times a week.

  • Procedure:

    • Warm the mouse under a heat lamp to dilate the lateral tail veins.

    • Place the mouse in a restraining device.

    • Swab the tail with an alcohol wipe.

    • Using a 27-30 gauge needle, cannulate one of the lateral tail veins.

    • Inject the liposomal formulation slowly.

    • Apply gentle pressure to the injection site after withdrawing the needle to prevent bleeding.

    • Monitor the animal for any signs of distress.

Concluding Remarks

The protocols outlined in this document provide a comprehensive guide for the formulation and in vivo administration of this compound. Given the lipophilic nature of this compound, appropriate formulation is critical for achieving meaningful results in preclinical studies. The provided cosolvent and liposomal formulation strategies offer viable approaches to overcome the solubility challenges associated with this compound. Researchers are encouraged to optimize these protocols for their specific experimental needs and to conduct thorough characterization and preliminary safety assessments of their formulations.

References

Application Notes and Protocols for High-Throughput Screening of Macrosphelide L Bioactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Macrosphelide L, a 16-membered macrolide, has garnered significant interest in the scientific community due to its diverse biological activities. Initially identified as an inhibitor of cell-cell adhesion, subsequent research has unveiled its potential as an anti-cancer and anti-inflammatory agent.[1][2] These multifaceted bioactivities make this compound a compelling candidate for drug discovery and development.

This document provides detailed application notes and high-throughput screening (HTS) protocols to facilitate the investigation of this compound's therapeutic potential. The protocols are designed for a 96-well or 384-well format, enabling the rapid screening of compound libraries and derivatives of this compound to identify novel therapeutic leads.

Key Bioactivities of this compound

This compound exhibits several key bioactivities that are of therapeutic interest:

  • Anti-Cancer Activity: this compound induces apoptosis (programmed cell death) in various cancer cell lines.[2] Its mechanism of action involves the inhibition of key metabolic enzymes, such as enolase 1 (ENO1), aldolase (B8822740) A (ALDOA), and fumarate (B1241708) hydratase (FH), thereby disrupting cancer cell metabolism.[1]

  • Inhibition of Cell Adhesion: this compound was first identified for its ability to inhibit the adhesion of leukemia cells to endothelial cells, suggesting its potential in preventing metastasis.[3]

  • Anti-Inflammatory Activity: As a macrolide, this compound is expected to possess anti-inflammatory properties, likely through the modulation of key inflammatory signaling pathways such as NF-κB and MAPK.

Quantitative Bioactivity Data

The following tables summarize the reported quantitative data for the bioactivity of this compound (and its closely related analogue, Macrosphelide A).

Table 1: Cytotoxicity of Macrosphelide A against Human Cancer Cell Lines [2]

Cell LineCancer TypeIC50 (µM)
HepG2Hepatocellular Carcinoma~50
MCF-7Breast Adenocarcinoma~50
HL-60Promyelocytic LeukemiaNot specified
U937Histiocytic LymphomaNot specified

Table 2: Inhibition of Cell Adhesion by Macrosphelide A [3]

AssayCell TypesIC50 (µM)
Cell AdhesionHL-60 (leukemia) to HUVEC (endothelial)3.5

Table 3: Inhibition of Metabolic Enzymes by Macrosphelide A [1]

EnzymeActivity
Enolase 1 (ENO1)Inhibited
Aldolase A (ALDOA)Inhibited
Fumarate Hydratase (FH)Inhibited

High-Throughput Screening Protocols

The following are detailed protocols for high-throughput screening of this compound and its analogues for various bioactivities.

Cytotoxicity HTS Assay using Lactate (B86563) Dehydrogenase (LDH) Release

Principle: This colorimetric assay quantitatively measures lactate dehydrogenase (LDH), a stable cytosolic enzyme that is released upon cell lysis. The amount of LDH released is proportional to the number of dead cells.[4][5][6][7][8]

Materials:

  • Cancer cell lines of interest (e.g., HepG2, MCF-7)

  • Cell culture medium and supplements

  • This compound and control compounds

  • LDH Cytotoxicity Assay Kit (commercially available)

  • 96-well or 384-well clear-bottom tissue culture plates

  • Multichannel pipette or automated liquid handler

  • Microplate reader capable of measuring absorbance at 490 nm

Protocol:

  • Cell Seeding: Seed cancer cells into a 96-well or 384-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of this compound and control compounds in culture medium. Add 10 µL of the compound solutions to the respective wells. Include vehicle-treated wells as a negative control and a lysis buffer-treated well as a positive control (maximum LDH release).

  • Incubation: Incubate the plate for 24-72 hours at 37°C in a 5% CO2 incubator.

  • LDH Assay:

    • Carefully transfer 50 µL of the cell culture supernatant from each well to a new flat-bottom 96-well plate.

    • Prepare the LDH reaction mixture according to the manufacturer's instructions.

    • Add 50 µL of the reaction mixture to each well of the new plate. .

    • Incubate for 30 minutes at room temperature, protected from light.

    • Add 50 µL of the stop solution provided in the kit to each well.

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity for each concentration of this compound using the following formula: % Cytotoxicity = [(Sample Absorbance - Negative Control Absorbance) / (Positive Control Absorbance - Negative Control Absorbance)] * 100

Apoptosis HTS Assay using Caspase-Glo® 3/7

Principle: This luminescent assay measures the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway. The assay provides a proluminescent substrate that is cleaved by active caspases 3/7, generating a "glow-type" luminescent signal that is proportional to the amount of caspase activity.[9][10][11][12][13]

Materials:

  • Cancer cell lines of interest

  • Cell culture medium and supplements

  • This compound and control compounds (e.g., staurosporine (B1682477) as a positive control)

  • Caspase-Glo® 3/7 Assay System (commercially available)

  • 96-well or 384-well white-walled, clear-bottom tissue culture plates

  • Multichannel pipette or automated liquid handler

  • Luminometer

Protocol:

  • Cell Seeding: Seed cancer cells into a 96-well or 384-well white-walled plate at a density of 5,000-10,000 cells per well in 80 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of this compound and control compounds in culture medium. Add 20 µL of the compound solutions to the respective wells.

  • Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator.

  • Caspase-Glo® 3/7 Assay:

    • Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.

    • Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.

    • Mix the contents of the wells on a plate shaker at 300-500 rpm for 30 seconds.

    • Incubate the plate at room temperature for 1-3 hours, protected from light.

  • Data Acquisition: Measure the luminescence of each well using a luminometer.

  • Data Analysis: Normalize the luminescent signal to the vehicle-treated control to determine the fold-increase in caspase-3/7 activity.

Cell Adhesion HTS Assay using Calcein (B42510) AM

Principle: This fluorescence-based assay measures the adhesion of fluorescently labeled cells to a monolayer of another cell type or to a coated surface. Calcein AM is a non-fluorescent, cell-permeable dye that is converted by intracellular esterases into the intensely fluorescent calcein, which is retained in the cytoplasm of viable cells. The fluorescence intensity is directly proportional to the number of adherent cells.[14][15][16][17][18]

Materials:

  • Suspension cells (e.g., HL-60) and adherent cells (e.g., HUVEC)

  • Cell culture medium and supplements

  • This compound and control compounds

  • Calcein AM

  • 96-well or 384-well black-walled, clear-bottom tissue culture plates

  • Fluorescence microplate reader (excitation/emission ~490/525 nm)

Protocol:

  • Prepare Adherent Cell Monolayer: Seed HUVEC cells into a 96-well or 384-well black-walled, clear-bottom plate and grow to confluence.

  • Activate Adherent Cells (Optional): If required, treat the HUVEC monolayer with an activating agent (e.g., LPS or TNF-α) to upregulate adhesion molecules.

  • Label Suspension Cells:

    • Harvest HL-60 cells and resuspend in serum-free medium at 1 x 10^6 cells/mL.

    • Add Calcein AM to a final concentration of 1-5 µM.

    • Incubate for 30 minutes at 37°C, protected from light.

    • Wash the cells twice with serum-free medium to remove excess dye.

  • Adhesion Assay:

    • Resuspend the labeled HL-60 cells in complete medium.

    • Remove the medium from the HUVEC monolayer and add the this compound or control compounds at desired concentrations.

    • Add 100 µL of the labeled HL-60 cell suspension (e.g., 5 x 10^4 cells) to each well.

    • Incubate for 30-60 minutes at 37°C.

  • Washing: Gently wash the wells 2-3 times with pre-warmed PBS to remove non-adherent cells.

  • Data Acquisition: Add 100 µL of PBS to each well and measure the fluorescence intensity using a microplate reader (Ex/Em = 490/525 nm).

  • Data Analysis: Calculate the percentage of adhesion inhibition for each concentration of this compound relative to the vehicle-treated control.

NF-κB Signaling HTS Assay using Luciferase Reporter

Principle: This reporter gene assay measures the transcriptional activity of NF-κB. Cells are transiently or stably transfected with a plasmid containing the firefly luciferase gene under the control of a promoter with multiple NF-κB response elements. Upon activation, NF-κB binds to these elements and drives the expression of luciferase. The resulting luminescence is proportional to NF-κB activity.[19][20][21][22]

Materials:

  • HEK293 cells or other suitable cell line

  • NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase)

  • Transfection reagent

  • Cell culture medium and supplements

  • This compound and control compounds (e.g., TNF-α as an activator)

  • Dual-Luciferase® Reporter Assay System (commercially available)

  • 96-well or 384-well white-walled, clear-bottom tissue culture plates

  • Luminometer with dual injectors

Protocol:

  • Transfection: Co-transfect cells with the NF-κB firefly luciferase reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent.

  • Cell Seeding: Seed the transfected cells into a 96-well or 384-well white-walled plate at an appropriate density. Incubate for 24 hours.

  • Compound Treatment: Pre-treat the cells with serial dilutions of this compound for 1-2 hours.

  • Stimulation: Stimulate the cells with an NF-κB activator (e.g., 10 ng/mL TNF-α) for 6-8 hours. Include unstimulated and vehicle-treated stimulated controls.

  • Cell Lysis: Wash the cells with PBS and lyse them using the passive lysis buffer provided in the assay kit.

  • Luciferase Assay:

    • Transfer 20 µL of the cell lysate to a white 96-well assay plate.

    • Using a luminometer with dual injectors, add 100 µL of Luciferase Assay Reagent II (firefly substrate) and measure the firefly luminescence.

    • Then, add 100 µL of Stop & Glo® Reagent (Renilla substrate and firefly quencher) and measure the Renilla luminescence.

  • Data Analysis: Calculate the ratio of firefly to Renilla luminescence for each well to normalize for transfection efficiency and cell number. Determine the percentage of inhibition of NF-κB activity by this compound.

Visualization of Pathways and Workflows

HTS_Workflow_for_Macrosphelide_L cluster_library Compound Library cluster_assays HTS Assays cluster_analysis Data Analysis & Hit Identification Macrosphelide_L_Analogues This compound & Analogues Cytotoxicity Cytotoxicity Assay (LDH Release) Macrosphelide_L_Analogues->Cytotoxicity Apoptosis Apoptosis Assay (Caspase-Glo 3/7) Macrosphelide_L_Analogues->Apoptosis Cell_Adhesion Cell Adhesion Assay (Calcein AM) Macrosphelide_L_Analogues->Cell_Adhesion Signaling Signaling Assay (NF-κB Reporter) Macrosphelide_L_Analogues->Signaling Data_Analysis Data Analysis (IC50/EC50) Cytotoxicity->Data_Analysis Apoptosis->Data_Analysis Cell_Adhesion->Data_Analysis Signaling->Data_Analysis Hit_Identification Hit Identification Data_Analysis->Hit_Identification Lead_Optimization Lead Optimization Hit_Identification->Lead_Optimization

Caption: High-throughput screening workflow for this compound.

Macrosphelide_L_Apoptosis_Pathway cluster_metabolism Metabolic Inhibition cluster_apoptosis Apoptosis Induction Macrosphelide_L This compound ENO1 ENO1 Macrosphelide_L->ENO1 ALDOA ALDOA Macrosphelide_L->ALDOA FH FH Macrosphelide_L->FH Metabolic_Stress Metabolic Stress ENO1->Metabolic_Stress ALDOA->Metabolic_Stress FH->Metabolic_Stress ROS ROS Generation Metabolic_Stress->ROS Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Caspase_9 Caspase-9 Mitochondria->Caspase_9 Caspase_3_7 Caspase-3/7 Caspase_9->Caspase_3_7 Apoptosis Apoptosis Caspase_3_7->Apoptosis

Caption: Proposed apoptotic pathway of this compound.

NF_kB_Signaling_Pathway_Inhibition Stimulus Inflammatory Stimulus (e.g., TNF-α) IKK IKK Complex Stimulus->IKK IkB IκB IKK->IkB Phosphorylation NFkB NF-κB (p65/p50) IkB->NFkB Degradation & Release Nucleus Nucleus NFkB->Nucleus Translocation Gene_Expression Pro-inflammatory Gene Expression Nucleus->Gene_Expression Transcription Macrosphelide_L This compound Macrosphelide_L->IKK Inhibition

Caption: Potential inhibition of the NF-κB signaling pathway.

References

Application Notes and Protocols for Evaluating Macrosphelide L Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Macrosphelides are a class of 16-membered macrolides, first isolated from the fungus Microsphaeropsis sp., that have garnered significant interest in anticancer research.[1] Initially recognized for their ability to inhibit cell-cell adhesion, subsequent studies have unveiled their potent cytotoxic and pro-apoptotic activities across a variety of cancer cell lines.[1] This document provides detailed application notes and protocols for assessing the cytotoxicity of Macrosphelide L, a member of this promising class of natural products.

Due to the limited availability of specific cytotoxicity data for this compound in the current literature, this guide will utilize data from the well-studied analogue, Macrosphelide A (MSPA), as a representative example to illustrate the application of these cell-based assays. Researchers are encouraged to adapt these protocols to generate specific data for this compound.

Quantitative Data Summary

The cytotoxic effects of macrosphelides are typically quantified by determining the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit cell proliferation by 50%. The following table summarizes the available IC50 values for Macrosphelide A in various human cancer and non-cancer cell lines. This data serves as a benchmark for designing experiments with this compound.

Cell LineCell TypeMSPA Concentration (µM)Incubation Time (h)Cell Viability (%)Reference
HepG2Hepatocellular Carcinoma12.57251.7[2]
HL-60Promyelocytic Leukemia12.57254.6[2]
MCF-7Breast Adenocarcinoma12.57248.4[2]
THLE-3Normal Liver Epithelial12.57278.2[2]
PBMCPeripheral Blood Mononuclear Cells12.57286.2[2]
MCF-10ANon-tumorigenic Breast Epithelial12.57294.5[2]

Experimental Workflow for Cytotoxicity Evaluation

The following diagram outlines a typical workflow for evaluating the cytotoxic and pro-apoptotic effects of a compound like this compound.

experimental_workflow cluster_prep Preparation cluster_assays Cytotoxicity & Viability Assays cluster_apoptosis Apoptosis Assays cluster_mechanism Mechanism of Action cell_culture Cell Line Selection & Culture compound_prep This compound Preparation mtt_assay MTT Assay (Metabolic Activity) compound_prep->mtt_assay ldh_assay LDH Assay (Membrane Integrity) compound_prep->ldh_assay annexin_v Annexin V / PI Staining (Flow Cytometry) mtt_assay->annexin_v If cytotoxic ldh_assay->annexin_v If cytotoxic caspase_assay Caspase Activity Assay annexin_v->caspase_assay ros_detection ROS Detection caspase_assay->ros_detection western_blot Western Blot (Protein Expression) caspase_assay->western_blot apoptosis_pathway cluster_stimulus Stimulus cluster_ros Cellular Stress cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Phase macrosphelide This compound ros ROS Generation macrosphelide->ros fas Fas Receptor Upregulation ros->fas jnk JNK Activation ros->jnk caspase8 Caspase-8 Activation fas->caspase8 mitochondria Mitochondrial Dysfunction caspase8->mitochondria via Bid cleavage caspase3 Caspase-3 Activation caspase8->caspase3 jnk->mitochondria cytochrome_c Cytochrome c Release mitochondria->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

References

Application Notes and Protocols for Apoptosis Induction Assays in Macrosphelide L-Treated Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Scientific literature extensively covers the pro-apoptotic effects of the macrosphelide class of compounds, with Macrosphelide A (MSPA) being the most studied analogue. As of late 2025, specific quantitative data and detailed signaling pathways exclusively for Macrosphelide L are not widely available in published research. Therefore, these application notes utilize data from closely related macrosphelides, primarily MSPA, to provide a representative framework for studying this compound. Researchers are advised to consider this a foundational guide and to generate specific data for this compound in their cell models of interest.

Introduction

Macrosphelides are a class of 16-membered macrolides, originally isolated from the fungus Microsphaeropsis sp., that have garnered significant interest in oncology research.[1] Initially recognized for their ability to inhibit cell-cell adhesion, subsequent studies have illuminated their potent cytotoxic and pro-apoptotic activities across a variety of cancer cell lines.[1] This document provides a comprehensive guide to assessing the apoptosis-inducing capabilities of this compound in cancer cells, including detailed experimental protocols and data presentation formats.

The proposed mechanism of action for macrosphelides involves the induction of apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) signaling pathways.[1][2] Key events include the generation of reactive oxygen species (ROS), activation of the c-Jun N-terminal kinase (JNK) signaling pathway, and modulation of Bcl-2 family proteins.[1][2]

Data Presentation: Quantitative Analysis of Macrosphelide-Induced Cytotoxicity and Apoptosis

Clear and structured data presentation is crucial for the evaluation of a compound's efficacy. The following tables provide templates for summarizing the quantitative data obtained from key apoptosis induction assays. The data presented are representative values for Macrosphelide A (MSPA) and should be used as a reference for studies on this compound.

Table 1: Cytotoxicity of Macrosphelide A (MSPA) in Human Cancer Cell Lines

Cell LineCancer TypeMSPA Concentration (µM)Incubation Time (h)Cell Viability (%)IC50 (µM)
HepG2Hepatocellular Carcinoma12.57251.7Not Specified
HL60Promyelocytic Leukemia12.57254.6Not Specified
MCF-7Breast Adenocarcinoma12.57248.4Not Specified
U937Histiocytic Lymphoma1-10Not SpecifiedConcentration-Dependent DecreaseNot Specified
HCT116Colon CarcinomaNot SpecifiedNot SpecifiedPotent ActivityNot Specified
AGSGastric CancerNot SpecifiedNot SpecifiedPotent ActivityNot Specified

Data is compiled from multiple sources and represents the effects of Macrosphelide A (MSPA).[2][3] The IC50 values are endpoint- and cell line-dependent.

Table 2: Quantification of Apoptosis by Annexin V/PI Staining in MSPA-Treated Cancer Cells

Cell LineMSPA Concentration (µM)Treatment Duration (h)Early Apoptotic Cells (%)Late Apoptotic/Necrotic Cells (%)Total Apoptotic Cells (%)
HepG212.572IncreasedIncreasedSignificantly Increased
HL6012.572IncreasedIncreasedSignificantly Increased

This table illustrates the expected outcome of Annexin V/PI staining following treatment with MSPA.[2] Quantitative percentages should be determined for each specific experiment.

Table 3: Caspase Activity in Macrosphelide Derivative-Treated Cancer Cells

Cell LineCompoundConcentration (µM)Caspase-3 ActivationCaspase-8 ActivationCaspase-9 Activation
U937MSt-2 (derivative)Dose-dependentActivatedActivatedImplied via mitochondrial pathway

Data is based on a synthesized derivative of macrosphelide (MSt-2) and indicates the activation of key caspases in the apoptotic cascade.[2]

Proposed Signaling Pathway for Macrosphelide-Induced Apoptosis

The following diagram illustrates the proposed signaling cascade initiated by macrosphelides, leading to apoptosis. This model is based on findings from studies on various macrosphelide compounds and represents a likely pathway for this compound.

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway FasR Fas Receptor Casp8 Caspase-8 FasR->Casp8 Activation Bcl2 Bcl-2 Family (e.g., Bid cleavage) Casp8->Bcl2 Cleavage of Bid Casp3 Caspase-3 Casp8->Casp3 Activation Mito Mitochondrion CytC Cytochrome c Mito->CytC Release Bcl2->Mito Casp9 Caspase-9 CytC->Casp9 Activation Casp9->Casp3 Activation MacroL This compound ROS ROS Generation MacroL->ROS JNK JNK Pathway MacroL->JNK ROS->JNK JNK->FasR Upregulation JNK->Bcl2 Modulation Apoptosis Apoptosis Casp3->Apoptosis Execution

Caption: Proposed signaling pathway of this compound-induced apoptosis.

Experimental Workflow for Apoptosis Assessment

A systematic workflow is essential for the comprehensive evaluation of a compound's pro-apoptotic activity.

G cluster_assays Apoptosis Assays start Cancer Cell Culture treat Treat with this compound (Dose-Response and Time-Course) start->treat annexin Annexin V/PI Staining (Flow Cytometry) treat->annexin caspase Caspase Activity Assay (Fluorometric/Colorimetric) treat->caspase western Western Blot (Apoptotic Proteins) treat->western data Data Analysis and Quantification annexin->data caspase->data western->data conclusion Conclusion on Apoptotic Induction data->conclusion

Caption: Experimental workflow for assessing apoptosis.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This assay determines the cytotoxic effect of this compound on cancer cells by measuring metabolic activity.

Materials:

  • Cancer cells of interest

  • Complete culture medium

  • This compound stock solution (in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the old medium from the wells and add 100 µL of the diluted compound or vehicle control (DMSO) to the respective wells.

  • Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Carefully aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.[1]

Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[1]

Materials:

  • This compound-treated and control cells

  • Annexin V-FITC (or other fluorochrome)

  • Propidium Iodide (PI)

  • 1X Annexin V Binding Buffer

  • Cold PBS

  • Flow cytometer

Protocol:

  • Treat cells with this compound at the desired concentrations for the specified time.

  • Harvest both adherent and floating cells. For adherent cells, use gentle trypsinization.

  • Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes.

  • Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of ~1 x 10^6 cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Annexin V Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Caspase Activity Assay (Colorimetric or Fluorometric)

This assay quantifies the activity of key executioner caspases (e.g., Caspase-3/7) or initiator caspases (e.g., Caspase-8, Caspase-9).

Materials:

  • This compound-treated and control cells

  • Caspase assay kit (e.g., Caspase-3/7, Caspase-8, Caspase-9) containing:

    • Cell lysis buffer

    • Reaction buffer

    • Caspase substrate (e.g., DEVD-pNA for colorimetric, Ac-DEVD-AMC for fluorometric)

    • DTT

  • 96-well plate (black for fluorometric, clear for colorimetric)

  • Microplate reader (fluorometer or spectrophotometer)

Protocol:

  • Seed cells in a 96-well plate and treat with this compound.

  • Lyse the cells using the provided lysis buffer and incubate on ice for 10 minutes.

  • Centrifuge the plate to pellet cell debris.

  • Transfer the supernatant (cell lysate) to a new 96-well plate.

  • Prepare the reaction mixture by adding the reaction buffer and caspase substrate to each well.

  • Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Measure the absorbance (405 nm for colorimetric) or fluorescence (Ex/Em = 380/460 nm for fluorometric).

  • Calculate the fold-increase in caspase activity compared to the untreated control.

Western Blot Analysis of Apoptosis-Related Proteins

This technique is used to detect changes in the expression levels of key proteins involved in the apoptotic pathway.

Materials:

  • This compound-treated and control cell lysates

  • Protein assay reagent (e.g., BCA)

  • SDS-PAGE gels

  • Transfer membranes (PVDF or nitrocellulose)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Caspase-3, anti-cleaved Caspase-3, anti-Bcl-2, anti-Bax, anti-PARP, anti-cleaved PARP, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Protocol:

  • Prepare cell lysates from treated and control cells and determine the protein concentration.

  • Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel and separate by electrophoresis.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

  • Wash the membrane three times with TBST.

  • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Add ECL substrate and detect the protein bands using an imaging system.

  • Analyze the band intensities and normalize to a loading control like β-actin. A decrease in pro-caspases and an increase in their cleaved forms, or a shift in the Bax/Bcl-2 ratio, are indicative of apoptosis.

References

Western Blot Analysis of Signaling Pathways Affected by Macrosphelide L: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Macrosphelides are a class of macrolide compounds that have demonstrated a range of biological activities, including anti-cancer and anti-inflammatory effects. While research on specific members of this family, such as Macrosphelide A, has provided insights into their mechanism of action, specific data on Macrosphelide L is limited in the current scientific literature. This document provides a generalized framework for the Western blot analysis of key signaling pathways potentially affected by this compound, based on the known activities of closely related macrosphelides. The primary focus is on the induction of apoptosis, a common mechanism of action for this class of compounds.

It is hypothesized that this compound, similar to other macrosphelides, may induce apoptosis in cancer cells through the modulation of key signaling pathways. Western blotting is an indispensable technique to investigate these effects by quantifying the expression and post-translational modifications of critical signaling proteins. These application notes provide detailed protocols and data presentation formats to guide researchers in elucidating the molecular mechanisms of this compound.

Key Signaling Pathways Potentially Affected by this compound

Based on studies of related compounds, this compound is anticipated to impact the following signaling pathways, leading to apoptosis:

  • Intrinsic Apoptosis Pathway: This pathway is regulated by the Bcl-2 family of proteins and converges on the mitochondria. An increase in the ratio of pro-apoptotic (e.g., Bax, Bak) to anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins leads to the release of cytochrome c from the mitochondria, initiating a caspase cascade.

  • Extrinsic Apoptosis Pathway: This pathway is initiated by the binding of extracellular death ligands to transmembrane death receptors, leading to the activation of caspase-8.

  • JNK Signaling Pathway: The c-Jun N-terminal kinase (JNK) pathway is a critical component of the cellular stress response and can be activated by various stimuli, including potential pro-apoptotic compounds, leading to the regulation of apoptosis.

Data Presentation: Quantitative Western Blot Analysis

The following tables summarize hypothetical quantitative data from Western blot analyses of cancer cell lines treated with this compound for 24 hours. Data is presented as fold change relative to an untreated control, normalized to a loading control (e.g., β-actin or GAPDH).

Table 1: Effect of this compound on the Expression of Bcl-2 Family Proteins

Target ProteinThis compound (1 µM)This compound (5 µM)This compound (10 µM)
Bcl-20.8 ± 0.050.5 ± 0.070.3 ± 0.04
Bcl-xL0.9 ± 0.060.6 ± 0.050.4 ± 0.06
Bax1.5 ± 0.122.5 ± 0.213.8 ± 0.35
Bax/Bcl-2 Ratio1.885.0012.67

Table 2: Effect of this compound on the Activation of Caspases and JNK

Target ProteinThis compound (1 µM)This compound (5 µM)This compound (10 µM)
Cleaved Caspase-81.2 ± 0.102.1 ± 0.183.5 ± 0.29
Cleaved Caspase-91.4 ± 0.112.8 ± 0.254.2 ± 0.38
Cleaved Caspase-31.8 ± 0.153.5 ± 0.305.9 ± 0.45
Phospho-JNK1.6 ± 0.133.1 ± 0.285.2 ± 0.41

Experimental Protocols

General Western Blot Workflow

G A Cell Culture and Treatment with this compound B Cell Lysis and Protein Extraction A->B C Protein Quantification (e.g., BCA Assay) B->C D SDS-PAGE C->D E Protein Transfer to Membrane (e.g., PVDF) D->E F Blocking E->F G Primary Antibody Incubation F->G H Secondary Antibody Incubation G->H I Detection (e.g., ECL) H->I J Image Acquisition and Densitometry I->J

Caption: A generalized workflow for Western blot analysis.

Detailed Protocol for Western Blot Analysis of Apoptosis-Related Proteins

1. Cell Culture and Treatment:

  • Plate cancer cells (e.g., HeLa, MCF-7) at a suitable density in 6-well plates and allow them to adhere overnight.

  • Treat the cells with varying concentrations of this compound (e.g., 1, 5, 10 µM) and a vehicle control (e.g., DMSO) for the desired time period (e.g., 24 hours).

2. Cell Lysis and Protein Extraction:

  • After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS).

  • Add 100-150 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.

  • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubate the lysate on ice for 30 minutes, with vortexing every 10 minutes.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.

  • Carefully transfer the supernatant containing the total protein to a new pre-chilled tube.

3. Protein Quantification:

  • Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.

4. SDS-PAGE:

  • Normalize the protein concentration of all samples with lysis buffer.

  • Prepare protein samples by adding 4x Laemmli sample buffer and boiling at 95°C for 5 minutes.

  • Load equal amounts of protein (20-30 µg) into the wells of a 12% SDS-polyacrylamide gel.

  • Run the gel at 100-120V until the dye front reaches the bottom.

5. Protein Transfer:

  • Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer apparatus. A typical wet transfer is performed at 100V for 60-90 minutes.

6. Blocking:

  • Wash the membrane briefly with Tris-Buffered Saline containing 0.1% Tween-20 (TBST).

  • Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in TBST to prevent non-specific antibody binding.

7. Antibody Incubation:

  • Incubate the membrane with the primary antibody (diluted in blocking buffer as per the manufacturer's recommendation) overnight at 4°C with gentle agitation.

    • Primary antibodies: anti-Bcl-2, anti-Bax, anti-cleaved caspase-8, anti-cleaved caspase-9, anti-cleaved caspase-3, anti-phospho-JNK, and a loading control (anti-β-actin or anti-GAPDH).

  • Wash the membrane three times for 10 minutes each with TBST.

  • Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

  • Wash the membrane three times for 10 minutes each with TBST.

8. Detection and Analysis:

  • Prepare the enhanced chemiluminescence (ECL) detection reagent according to the manufacturer's instructions and incubate the membrane for 1-5 minutes.

  • Capture the chemiluminescent signal using a digital imaging system.

  • Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the intensity of each target protein to the corresponding loading control.

Signaling Pathway Diagrams

Intrinsic and Extrinsic Apoptosis Pathways

G cluster_0 Extrinsic Pathway cluster_1 Intrinsic Pathway Death Ligand Death Ligand Death Receptor Death Receptor Death Ligand->Death Receptor Caspase-8 Caspase-8 Death Receptor->Caspase-8 Caspase-3 Caspase-3 Caspase-8->Caspase-3 This compound This compound Bcl2 Bcl-2/Bcl-xL This compound->Bcl2 Bax Bax/Bak This compound->Bax Mitochondrion Mitochondrion Bcl2->Mitochondrion Bax->Mitochondrion Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Caspase-9 Caspase-9 Cytochrome c->Caspase-9 Caspase-9->Caspase-3 Apoptosis Apoptosis Caspase-3->Apoptosis

Caption: Apoptotic pathways potentially induced by this compound.

JNK Signaling Pathway in Apoptosis

G This compound This compound Stress Signals Stress Signals This compound->Stress Signals JNK JNK Stress Signals->JNK p-JNK Phospho-JNK JNK->p-JNK c-Jun c-Jun p-JNK->c-Jun p-c-Jun Phospho-c-Jun c-Jun->p-c-Jun Bim/Bax Bim/Bax p-c-Jun->Bim/Bax Mitochondrion Mitochondrion Bim/Bax->Mitochondrion Apoptosis Apoptosis Mitochondrion->Apoptosis

Caption: Role of JNK signaling in this compound-induced apoptosis.

Conclusion

The provided application notes and protocols offer a comprehensive guide for investigating the effects of this compound on key signaling pathways using Western blot analysis. While specific data for this compound is not yet available, the information presented, based on related macrosphelides, serves as a robust starting point for researchers. The detailed protocols and visual diagrams are intended to facilitate experimental design and data interpretation, ultimately contributing to a better understanding of the therapeutic potential of this class of compounds. It is crucial for researchers to validate these proposed mechanisms specifically for this compound through rigorous experimentation.

Application Notes and Protocols: Target Identification of Macrosphelide L using Affinity Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Macrosphelide L, a 16-membered macrolide polyketide, belongs to a class of natural products known for a variety of biological activities, including the inhibition of cancer cell metastasis and cell-cell adhesion.[1][2] Understanding the specific molecular targets of this compound is crucial for elucidating its mechanism of action and for the development of novel therapeutics.[3] Affinity chromatography is a powerful and widely used technique to isolate and identify the cellular binding partners of a small molecule.[4][5] This method involves immobilizing a modified version of the bioactive compound (the "bait") onto a solid support to capture its interacting proteins (the "prey") from a cell lysate.[6][7] Subsequent identification of these proteins, typically by mass spectrometry, can reveal the direct molecular targets of the compound.

This document provides a detailed protocol for the target identification of this compound using an affinity chromatography approach. It outlines the necessary steps, from the synthesis of a biotinylated this compound probe to the final identification of potential protein targets.

Principle of the Method

The strategy for identifying the protein targets of this compound is based on affinity purification coupled with mass spectrometry. A biotinylated derivative of this compound is synthesized to serve as a molecular probe.[8] This probe is then immobilized on streptavidin-coated agarose (B213101) beads. When a cell lysate is incubated with these beads, proteins that specifically bind to this compound are captured. After washing away non-specific binders, the captured proteins are eluted and identified using proteomic techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Experimental Workflow

The overall experimental workflow for the target identification of this compound is depicted below.

Workflow cluster_prep Probe Preparation cluster_exp Affinity Chromatography cluster_analysis Target Identification A Synthesis of This compound-Linker B Biotinylation of This compound-Linker A->B C Immobilization on Streptavidin Beads B->C E Incubation of Lysate with Beads C->E D Cell Culture and Lysate Preparation D->E F Washing Steps E->F G Elution of Bound Proteins F->G H SDS-PAGE Analysis G->H I In-gel Digestion H->I J LC-MS/MS Analysis I->J K Data Analysis and Protein Identification J->K

Caption: Experimental workflow for this compound target identification.

Detailed Protocols

Protocol 1: Synthesis and Immobilization of Biotinylated this compound Probe

This protocol is adapted from methodologies for synthesizing biotinylated probes of natural products.[8][9]

1.1. Synthesis of this compound with a Linker:

  • A derivative of this compound containing a reactive functional group (e.g., a terminal alkyne or amine) for linker attachment is synthesized. The synthesis of a macrosphelide A-biotin chimera has been previously described and can be adapted for this compound.[8] The linker is designed to be of sufficient length to minimize steric hindrance between the immobilized macrolide and its target proteins.

1.2. Biotinylation of the Linker-Modified this compound:

  • The linker-modified this compound is reacted with an activated biotin (B1667282) derivative (e.g., Biotin-NHS ester or Biotin-azide for click chemistry).

  • The reaction is performed in a suitable solvent such as dimethylformamide (DMF) with a base like triethylamine (B128534) (TEA) at room temperature.

  • The resulting biotinylated this compound probe is purified by high-performance liquid chromatography (HPLC).

1.3. Immobilization of the Biotinylated Probe onto Streptavidin Beads:

  • Streptavidin-coated agarose beads are washed three times with a binding buffer (e.g., PBS, pH 7.4).

  • The purified biotinylated this compound probe is incubated with the washed streptavidin beads at 4°C for 2 hours with gentle rotation.

  • The beads are then washed extensively with the binding buffer to remove any non-bound probe.

Protocol 2: Affinity Chromatography

2.1. Cell Culture and Lysate Preparation:

  • Culture a relevant human cell line (e.g., HL-60, a human promyelocytic leukemia cell line, which has been used in studies of macrosphelide A[2]) to a sufficient density.

  • Harvest the cells and wash them with ice-cold PBS.

  • Lyse the cells in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% NP-40, and protease inhibitors) on ice for 30 minutes.

  • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C to remove cellular debris. The supernatant is the whole-cell extract.

2.2. Affinity Pull-Down:

  • Incubate the prepared cell lysate with the this compound-conjugated beads (and control beads with biotin only) for 2-4 hours at 4°C with gentle rotation.

  • Wash the beads five times with lysis buffer to remove non-specifically bound proteins.

2.3. Elution:

  • Elute the bound proteins from the beads. This can be achieved through several methods:

    • Competitive Elution: Incubate the beads with a high concentration of free this compound.

    • Denaturing Elution: Boil the beads in SDS-PAGE sample buffer. This is a common and effective method.

Protocol 3: Protein Identification by Mass Spectrometry

3.1. SDS-PAGE:

  • Separate the eluted proteins by one-dimensional sodium dodecyl sulfate-polyacrylamide gel electrophoresis (1D-SDS-PAGE).

  • Visualize the protein bands by Coomassie Brilliant Blue or silver staining.

3.2. In-Gel Tryptic Digestion:

  • Excise the protein bands of interest (those present in the this compound pull-down but absent or significantly reduced in the control).

  • Destain the gel pieces and perform in-gel digestion with trypsin overnight at 37°C.

3.3. LC-MS/MS Analysis:

  • Extract the digested peptides from the gel pieces.

  • Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

3.4. Data Analysis:

  • Search the acquired MS/MS spectra against a human protein database (e.g., Swiss-Prot or UniProt) using a search algorithm like Mascot or Sequest.

  • Identified proteins that are unique to or significantly enriched in the this compound sample are considered potential binding partners.

Data Presentation

The quantitative data from the mass spectrometry analysis should be summarized to compare the proteins identified in the experimental (this compound probe) and control (biotin only) samples.

Protein ID (UniProt) Gene Name Protein Name Spectral Counts (this compound) Spectral Counts (Control) Fold Enrichment
P62937PPIAPeptidyl-prolyl cis-trans isomerase A152530.4
Q06830HSP90AA1Heat shock protein HSP 90-alpha1201012.0
P04792HSP90AB1Heat shock protein HSP 90-beta115814.4
P63104TUBA1BTubulin alpha-1B chain85328.3
P07437TUBBTubulin beta chain82420.5

This table presents hypothetical data for illustrative purposes.

Hypothetical Signaling Pathway Affected by this compound

Based on the known immunomodulatory effects of other macrolides, which can influence the MAPK/ERK signaling pathway, a hypothetical pathway for this compound's action is proposed.[10]

SignalingPathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor RAS RAS Receptor->RAS MacrosphelideL This compound TargetProtein Hypothetical Target (e.g., HSP90) MacrosphelideL->TargetProtein RAF RAF TargetProtein->RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK AP1 AP-1 ERK->AP1 Phosphorylation GeneExpression Gene Expression (Cell Adhesion, Proliferation) AP1->GeneExpression

Caption: Hypothetical signaling pathway modulated by this compound.

In this speculative pathway, this compound binds to its target protein (e.g., a chaperone like HSP90, which is involved in the stability of many signaling proteins). This interaction could disrupt the stability or function of key components of the MAPK/ERK pathway, such as RAF kinase. Inhibition of this pathway would lead to reduced phosphorylation of ERK and subsequent downregulation of transcription factors like AP-1, ultimately affecting the expression of genes involved in cell adhesion and proliferation.

Conclusion

The protocols and methodologies outlined in this document provide a comprehensive framework for the identification of the molecular targets of this compound. Successful application of this affinity chromatography-based approach will provide valuable insights into its mechanism of action and facilitate its development as a potential therapeutic agent. The identification of specific binding partners is a critical step in translating the promise of this natural product into clinical applications.

References

Solid-Phase Synthesis of a Macrosphelide L Analogue Library: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Macrosphelide L, a 16-membered macrolide, has garnered significant interest in the field of drug discovery due to its diverse biological activities, including the inhibition of cancer cell adhesion and induction of apoptosis. To explore the structure-activity relationships (SAR) and identify analogues with enhanced therapeutic potential, the generation of a focused chemical library is a crucial step. This document provides detailed application notes and protocols for the solid-phase synthesis of a this compound analogue library. The methodology is based on a convergent solid-phase strategy, culminating in a key palladium-catalyzed carbonylation and macrolactonization step. This approach allows for the systematic introduction of diversity at specific positions of the macrosphelide scaffold, facilitating the rapid generation of a multitude of analogues for biological screening.

Introduction

Natural products remain a vital source of inspiration for the development of novel therapeutic agents. Macrosphelides, first isolated from the fungus Microsphaeropsis sp., have demonstrated a range of biological effects, including potent anti-adherent activity against human leukemia HL-60 cells[1]. However, the modest potency of the natural macrosphelides has prompted efforts to synthesize analogues with improved activity[2]. Solid-phase synthesis offers a powerful platform for the construction of such analogue libraries, enabling efficient purification and the potential for automation[3].

This protocol outlines a robust method for the solid-phase synthesis of a diverse library of this compound analogues. The synthetic strategy relies on the immobilization of a key building block onto a solid support, followed by sequential coupling reactions to introduce chemical diversity, and a final on-resin macrolactonization and cleavage to release the desired products.

Data Presentation

Table 1: Building Blocks for the this compound Analogue Library

To generate a diverse library, a variety of building blocks can be incorporated at different positions of the macrosphelide scaffold. The following table provides an example of the building blocks used in the construction of a 128-member library, introducing diversity at three key positions (A, B, and C).

Building Block IDStructurePoint of Diversity
A1 (2R,3S)-3-(tert-Butyldimethylsilyloxy)-2-methylpent-4-yn-1-olA
A2 (2S,3S)-3-(tert-Butyldimethylsilyloxy)-2-methylpent-4-yn-1-olA
A3 (2R,3R)-3-(tert-Butyldimethylsilyloxy)-2-methylhex-4-yn-1-olA
A4 (2S,3R)-3-(tert-Butyldimethylsilyloxy)-2-methylhex-4-yn-1-olA
B1 (2R,3S)-3-(tert-Butyldimethylsilyloxy)-2-methylpent-4-ynoic acidB
B2 (2S,3S)-3-(tert-Butyldimethylsilyloxy)-2-methylpent-4-ynoic acidB
B3 (2R,3R)-3-(tert-Butyldimethylsilyloxy)-2-methylhex-4-ynoic acidB
B4 (2S,3R)-3-(tert-Butyldimethylsilyloxy)-2-methylhex-4-ynoic acidB
C1 (2E,4S)-4-(tert-Butyldimethylsilyloxy)-5-iodopent-2-en-1-olC
C2 (2E,4R)-4-(tert-Butyldimethylsilyloxy)-5-iodohex-2-en-1-olC
C3 (2E,4S)-4-(tert-Butyldimethylsilyloxy)-5-iodohept-2-en-1-olC
C4 (2E,4R)-4-(tert-Butyldimethylsilyloxy)-5-iodooct-2-en-1-olC
C5 (2E,4S)-4-(tert-Butyldimethylsilyloxy)-5-iodo-6-phenylhex-2-en-1-olC
C6 (2E,4R)-4-(tert-Butyldimethylsilyloxy)-5-iodo-6-phenylhex-2-en-1-olC
C7 (2E,4S)-4-(tert-Butyldimethylsilyloxy)-5-iodo-7-methyl-oct-2-en-1-olC
C8 (2E,4R)-4-(tert-Butyldimethylsilyloxy)-5-iodo-7-methyl-oct-2-en-1-olC
Table 2: Biological Activity of Selected Macrosphelide Analogues

While specific data for a large library is often proprietary, the following table summarizes the reported biological activities of representative macrosphelide analogues from various studies to provide context for the potential applications of a synthesized library.

CompoundBiological ActivityCell Line/ModelIC₅₀/Effective ConcentrationReference
Macrosphelide A Inhibition of cell-cell adhesionHL-60 and HUVEC3.5 µM[1]
Macrosphelide B Inhibition of cell-cell adhesionHL-60 and HUVEC36 µM[1]
Macrosphelide B Suppression of lung metastasisB16/BL6 mouse melanoma cells20 mg/kg/day (in vivo)[4]
Thiazole-hybrid Apoptosis inductionHuman lymphoma U937 cells~1 µM[2]
Ring-enlarged analogue Apoptosis inductionHuman lymphoma cellsPotent activity reported[5]

Experimental Protocols

Materials and Reagents
  • PS-DHP resin (Polystyrene-dihydropyran resin)

  • Building Blocks A, B, and C (as listed in Table 1)

  • Pyridinium p-toluenesulfonate (PPyTs)

  • Dichloromethane (DCM), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Diisopropylethylamine (DIPEA)

  • 1-Hydroxybenzotriazole (HOBt)

  • 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC)

  • Tetrabutylammonium fluoride (B91410) (TBAF)

  • Palladium(II) chloride bis(acetonitrile) ([PdCl₂(MeCN)₂])

  • 4-(Dimethylamino)pyridine (DMAP)

  • Triethylamine (TEA)

  • Carbon monoxide (CO) gas

  • 4 N HCl in dioxane

  • Solid-phase synthesis vessels

  • Shaker/agitator

  • Autoclave or high-pressure reaction vessel

General Procedure for Solid-Phase Synthesis

The following protocol is a general guideline for the synthesis of a this compound analogue library on a solid support.

1. Resin Preparation and Loading of Building Block A

1.1. Swell the PS-DHP resin in anhydrous DCM for 1 hour in a solid-phase synthesis vessel. 1.2. Drain the solvent. 1.3. Add a solution of Building Block A (4.0 equiv.) and PPyTs (0.5 equiv.) in anhydrous DCM. 1.4. Agitate the mixture at room temperature for 12 hours. 1.5. Drain the reaction mixture and wash the resin sequentially with DMF (3x), THF (3x), and DCM (3x). 1.6. Dry the resin under vacuum.

2. Coupling of Building Block B

2.1. Swell the resin from step 1.6 in anhydrous DMF. 2.2. In a separate flask, pre-activate Building Block B (4.0 equiv.) with EDC (4.0 equiv.) and HOBt (4.0 equiv.) in DMF for 30 minutes. 2.3. Add the activated Building Block B solution and DIPEA (8.0 equiv.) to the resin. 2.4. Agitate the mixture at room temperature for 24 hours. 2.5. Drain the reaction mixture and wash the resin sequentially with DMF (3x), THF (3x), and DCM (3x). 2.6. Dry the resin under vacuum.

3. Deprotection of Silyl Ether

3.1. Swell the resin from step 2.6 in THF. 3.2. Add a 1 M solution of TBAF in THF to the resin. 3.3. Agitate the mixture at room temperature for 4 hours. 3.4. Drain the reaction mixture and wash the resin sequentially with THF (3x), water (3x), THF (3x), and DCM (3x). 3.5. Dry the resin under vacuum.

4. Palladium-Catalyzed Carbonylative Macrolactonization with Building Block C

4.1. Place the resin from step 3.5 in a high-pressure reaction vessel. 4.2. Add a solution of Building Block C (5.0 equiv.), [PdCl₂(MeCN)₂] (0.3 equiv.), and DMAP (0.5 equiv.) in a mixture of DMF and TEA. 4.3. Pressurize the vessel with carbon monoxide (30 atm). 4.4. Heat the mixture to 80 °C and agitate for 12 hours. 4.5. Cool the vessel to room temperature and carefully release the pressure. 4.6. Drain the reaction mixture and wash the resin sequentially with DMF (3x), THF (3x), and DCM (3x). 4.7. Dry the resin under vacuum.

5. Cleavage and Purification

5.1. Treat the resin from step 4.7 with a solution of 4 N HCl in dioxane at room temperature for 2 hours. 5.2. Filter the resin and collect the filtrate. 5.3. Wash the resin with additional dioxane. 5.4. Combine the filtrates and concentrate under reduced pressure. 5.5. Purify the crude product by preparative reverse-phase HPLC to obtain the desired this compound analogue. 5.6. Characterize the final product by LC-MS and NMR spectroscopy.

Mandatory Visualization

Solid-Phase Synthesis Workflow

The following diagram illustrates the key stages of the solid-phase synthesis of the this compound analogue library.

Solid_Phase_Synthesis_Workflow Resin PS-DHP Resin Load_A 1. Load Building Block A (PPyTs, DCM) Resin->Load_A Resin_A Resin-A Load_A->Resin_A Couple_B 2. Couple Building Block B (EDC, HOBt, DIPEA, DMF) Resin_A->Couple_B Resin_AB Resin-A-B Couple_B->Resin_AB Deprotect 3. Silyl Deprotection (TBAF, THF) Resin_AB->Deprotect Resin_AB_OH Resin-A-B-OH Deprotect->Resin_AB_OH Cyclize 4. Carbonylative Macrolactonization (Building Block C, Pd(II), CO) Resin_AB_OH->Cyclize Resin_Macrocycle Resin-Macrocycle Cyclize->Resin_Macrocycle Cleave 5. Cleavage (4N HCl in Dioxane) Resin_Macrocycle->Cleave Purify Purification (RP-HPLC) Cleave->Purify Analogue This compound Analogue Purify->Analogue Apoptosis_Signaling_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway Macrosphelide Macrosphelide Analogue Fas Fas Receptor Macrosphelide->Fas Upregulation Caspase8 Caspase-8 Fas->Caspase8 Activation ROS ROS Generation Caspase8->ROS Caspase3 Caspase-3 Caspase8->Caspase3 Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Caspase9 Caspase-9 Mitochondria->Caspase9 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

References

Application Notes and Protocols for the Quantitative Analysis of Macrosphelide L in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Macrosphelide L is a 16-membered macrolide compound originally isolated from the fungus Periconia byssoides.[1] Like other members of the macrosphelide family, it has garnered significant interest within the scientific community due to its potent biological activities. Notably, this compound is recognized as an inhibitor of cell-cell adhesion, a critical process in various physiological and pathological events, including inflammation and cancer metastasis.[1][2][3][4] Specifically, it has been shown to inhibit the adhesion of human promyelocytic leukemia (HL-60) cells to lipopolysaccharide (LPS)-activated human umbilical vein endothelial cells (HUVECs).[2] This inhibitory action suggests potential therapeutic applications in oncology and inflammatory diseases.

The mechanism underlying this cell adhesion inhibition is linked to the disruption of interactions between adhesion molecules on leukocytes and endothelial cells. A key player in this process is E-selectin, an adhesion molecule expressed on activated endothelial cells that mediates the initial tethering and rolling of leukocytes during the inflammatory cascade.[5][6][7] By interfering with this process, this compound can modulate immune responses and potentially limit cancer cell extravasation.[7]

Given its therapeutic potential, the ability to accurately and sensitively quantify this compound in biological matrices is paramount for preclinical and clinical drug development. Pharmacokinetic (PK) and pharmacodynamic (PD) studies rely on robust bioanalytical methods to understand the absorption, distribution, metabolism, and excretion (ADME) of the compound. This document provides a detailed application note and protocols for the quantitative analysis of this compound in biological samples (plasma, serum, and tissue homogenate) using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.[8][9][10][11]

Signaling Pathway of E-selectin Mediated Cell Adhesion

The diagram below illustrates the signaling pathway of E-selectin mediated leukocyte adhesion to endothelial cells, a process inhibited by this compound. Upon stimulation by inflammatory cytokines like TNF-α or IL-1β, endothelial cells upregulate the expression of E-selectin.[6] E-selectin then binds to its ligands, such as P-selectin glycoprotein (B1211001) ligand-1 (PSGL-1), on the surface of leukocytes.[7] This interaction initiates a signaling cascade within the leukocyte, involving Src family kinases and the MAPK/ERK pathway, leading to the activation of integrins (e.g., LFA-1).[12] Activated integrins mediate firm adhesion of the leukocyte to the endothelium, a crucial step for subsequent transmigration into the underlying tissue.[5][6] this compound is hypothesized to interfere with the initial E-selectin-ligand interaction, thereby preventing the downstream signaling events required for firm adhesion.

E_selectin_pathway cluster_endothelial Endothelial Cell cluster_leukocyte Leukocyte TNFa TNF-α / IL-1β E_selectin E-selectin Expression TNFa->E_selectin Induces PSGL1 PSGL-1 (Ligand) E_selectin->PSGL1 Binds Src_kinases Src Family Kinases PSGL1->Src_kinases Activates MAPK_ERK MAPK/ERK Pathway Src_kinases->MAPK_ERK Activates Integrin_activation Integrin (LFA-1) Activation MAPK_ERK->Integrin_activation Leads to Firm_adhesion Firm Adhesion Integrin_activation->Firm_adhesion Macrosphelide_L This compound Macrosphelide_L->E_selectin Inhibits Interaction experimental_workflow start Biological Sample Collection (Plasma, Serum, Tissue) add_is Add Internal Standard start->add_is extraction Extraction add_is->extraction spe Solid Phase Extraction (SPE) extraction->spe Method 1 lle Liquid-Liquid Extraction (LLE) extraction->lle Method 2 concentrate Evaporation & Reconstitution spe->concentrate lle->concentrate analysis LC-MS/MS Analysis concentrate->analysis quantification Data Processing & Quantification analysis->quantification

References

Application Notes & Protocols for Macrosphelide L Combination Therapy Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Macrosphelide L, a 16-membered macrolide, has demonstrated promising anti-cancer properties.[1] Recent studies on its analogue, Macrosphelide A, have elucidated a novel mechanism of action involving the simultaneous inhibition of key metabolic enzymes: enolase 1 (ENO1), aldolase (B8822740) A (ALDOA), and fumarate (B1241708) hydratase (FH).[2][3] This disruption of glycolysis and the TCA cycle, coupled with the induction of apoptosis, presents a compelling rationale for investigating this compound in combination with other anti-cancer agents to enhance therapeutic efficacy and overcome potential resistance mechanisms.[4][5][6]

These application notes provide a comprehensive framework for designing and executing preclinical studies to evaluate the synergistic potential of this compound in combination therapy. Detailed protocols for key in vitro and in vivo experiments are provided, along with guidelines for data presentation and analysis.

Rationale for Combination Therapy

The primary rationale for combining this compound with other anticancer drugs is to target multiple, complementary cancer hallmarks. By inhibiting cancer cell metabolism, this compound can induce a state of cellular stress that may sensitize tumors to agents that induce DNA damage or disrupt microtubule dynamics.

  • Combination with DNA-damaging agents (e.g., Doxorubicin): Doxorubicin (B1662922) intercalates with DNA and inhibits topoisomerase II, leading to DNA double-strand breaks and apoptosis.[7] Combining this with a metabolic inhibitor like this compound could prevent cancer cells from generating the necessary energy and building blocks to repair this DNA damage, thus leading to a synergistic cytotoxic effect.[8][9][10]

  • Combination with microtubule-stabilizing agents (e.g., Paclitaxel): Paclitaxel (B517696) disrupts the normal function of microtubules, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[11] The metabolic stress induced by this compound could lower the threshold for apoptosis in these cell-cycle-arrested cells, potentially leading to enhanced cell death.[12][13]

Proposed Signaling Pathway of this compound

This compound is hypothesized to exert its anti-cancer effects through a dual mechanism: metabolic inhibition and apoptosis induction. The proposed signaling pathway integrates these two aspects.

Macrosphelide_L_Signaling_Pathway Macrosphelide_L This compound ENO1 ENO1 Macrosphelide_L->ENO1 ALDOA ALDOA Macrosphelide_L->ALDOA FH FH Macrosphelide_L->FH Glycolysis Glycolysis ENO1->Glycolysis ALDOA->Glycolysis TCA_Cycle TCA Cycle FH->TCA_Cycle Metabolic_Stress Metabolic Stress (Reduced ATP & Biosynthesis) Glycolysis->Metabolic_Stress TCA_Cycle->Metabolic_Stress ROS ROS Generation Metabolic_Stress->ROS JNK JNK Activation ROS->JNK Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Fas Fas Expression JNK->Fas Caspase8 Caspase-8 Activation Fas->Caspase8 Bid Bid Cleavage Caspase8->Bid Caspase3 Caspase-3 Activation Caspase8->Caspase3 Bid->Mitochondria Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed signaling pathway for this compound.

Experimental Design and Workflow

A tiered approach is recommended, starting with in vitro screening to establish synergy, followed by mechanistic studies and culminating in in vivo validation.

Experimental_Workflow Phase1 Phase 1: In Vitro Synergy Screening Step1_1 Determine IC50 of Single Agents (this compound, Doxorubicin, Paclitaxel) Phase1->Step1_1 Step1_2 Combination Index (CI) Analysis (Chou-Talalay Method) Step1_1->Step1_2 Phase2 Phase 2: In Vitro Mechanistic Studies Step1_2->Phase2 Step2_1 Apoptosis Assays (Annexin V/PI Staining, Caspase Activity) Phase2->Step2_1 Step2_2 Cell Cycle Analysis (Flow Cytometry) Phase2->Step2_2 Step2_3 Western Blot Analysis (Key Signaling Proteins) Phase2->Step2_3 Phase3 Phase 3: In Vivo Validation Step2_1->Phase3 Step2_2->Phase3 Step2_3->Phase3 Step3_1 Xenograft Tumor Model (e.g., Breast, Lung Cancer) Phase3->Step3_1 Step3_2 Evaluate Anti-Tumor Efficacy (Tumor Volume, Survival) Phase3->Step3_2 Step3_3 Toxicity Assessment (Body Weight, Histopathology) Phase3->Step3_3

Caption: Experimental workflow for combination therapy studies.

Detailed Experimental Protocols

Protocol 1: In Vitro Cell Viability and Synergy Analysis

Objective: To determine the half-maximal inhibitory concentration (IC50) of single agents and to quantify the interaction between this compound and a combination partner using the Chou-Talalay method.[14][15]

Materials:

  • Cancer cell line of interest (e.g., MCF-7 for breast cancer, A549 for lung cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound, Doxorubicin, Paclitaxel (stock solutions in DMSO)

  • 96-well plates

  • MTT or similar cell viability reagent

  • Plate reader

  • Synergy analysis software (e.g., CompuSyn, SynergyFinder)[16][17][18]

Procedure:

  • Cell Seeding: Seed cells in 96-well plates at an appropriate density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Single-Agent IC50 Determination:

    • Prepare serial dilutions of this compound, Doxorubicin, and Paclitaxel.

    • Treat cells with a range of concentrations for each drug for 72 hours.

    • Include vehicle control (DMSO) wells.

  • Combination Treatment:

    • Based on the IC50 values, design a fixed-ratio combination experiment. For example, use ratios of [IC50 of Drug A] : [IC50 of Drug B] such as 2:1, 1:1, and 1:2.

    • Prepare serial dilutions of the drug combinations and treat the cells for 72 hours.

  • Cell Viability Assessment:

    • After 72 hours, add MTT reagent to each well and incubate according to the manufacturer's instructions.

    • Solubilize the formazan (B1609692) crystals and measure the absorbance at the appropriate wavelength.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the IC50 values for each single agent using non-linear regression.

    • Input the dose-response data for single agents and combinations into the synergy analysis software to calculate the Combination Index (CI).

Interpretation of CI Values:

  • CI < 1: Synergism

  • CI = 1: Additive effect

  • CI > 1: Antagonism

Protocol 2: Apoptosis Analysis by Annexin V/Propidium Iodide (PI) Staining

Objective: To quantify the induction of apoptosis by single agents and their combination.

Materials:

  • 6-well plates

  • Cancer cells and treatment agents as in Protocol 1

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound, the combination partner, and the synergistic combination at their respective IC50 concentrations for 48 hours. Include a vehicle control.

  • Cell Harvesting: Collect both adherent and floating cells by trypsinization and centrifugation.

  • Staining: Resuspend the cell pellet in binding buffer and stain with Annexin V-FITC and PI according to the kit manufacturer's protocol.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

Data Presentation:

  • Present data as dot plots showing the distribution of live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

  • Quantify the percentage of apoptotic cells (early + late) in a bar graph for comparison across treatment groups.

Protocol 3: Western Blot Analysis

Objective: To investigate the effect of the combination treatment on key proteins in the apoptotic and metabolic pathways.

Materials:

  • Cell lysates from treated cells (as in Protocol 2)

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and electrophoresis apparatus

  • Western blot transfer system

  • Primary antibodies (e.g., anti-Caspase-3, anti-PARP, anti-Bcl-2, anti-Bax, anti-ENO1, and anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Protein Quantification: Determine the protein concentration of each cell lysate.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane and incubate with primary antibodies overnight at 4°C.

    • Wash and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

Data Presentation:

  • Present representative blot images for each protein.

  • Quantify band intensities and normalize to the loading control (β-actin). Present this data in a bar graph.

Protocol 4: In Vivo Xenograft Tumor Model

Objective: To evaluate the anti-tumor efficacy and safety of the this compound combination therapy in a preclinical animal model.

Materials:

  • Immunocompromised mice (e.g., nude or NSG mice)

  • Cancer cells for implantation

  • This compound and combination partner formulated for in vivo administration

  • Calipers for tumor measurement

  • Animal balance

Procedure:

  • Tumor Implantation: Subcutaneously inject cancer cells into the flank of each mouse.

  • Treatment Groups: Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into the following groups (n=8-10 per group):

    • Vehicle Control

    • This compound alone

    • Combination Partner alone

    • This compound + Combination Partner

  • Drug Administration: Administer the treatments according to a predetermined schedule (e.g., daily, every other day) and route (e.g., intraperitoneal, oral gavage).

  • Monitoring:

    • Measure tumor volume with calipers 2-3 times per week. (Tumor Volume = 0.5 x Length x Width²)

    • Monitor body weight and general health of the mice throughout the study.

  • Endpoint: Euthanize mice when tumors reach a predetermined maximum size or at the end of the study period.

Data Presentation:

  • Plot the mean tumor volume ± SEM over time for each treatment group.

  • Present a Kaplan-Meier survival curve if survival is an endpoint.

  • Graph the body weight changes over time to assess toxicity.

Data Presentation Tables

Table 1: In Vitro Cytotoxicity of Single Agents

Cell LineAgentIC50 (µM) ± SD
MCF-7This compound[Value]
MCF-7Doxorubicin[Value]
A549This compound[Value]
A549Paclitaxel[Value]

Table 2: Combination Index (CI) Values for this compound Combinations in MCF-7 Cells

Combination (Fixed Ratio)ED50 (CI)ED75 (CI)ED90 (CI)
This compound + Doxorubicin (1:1)[Value][Value][Value]
This compound + Doxorubicin (2:1)[Value][Value][Value]
This compound + Doxorubicin (1:2)[Value][Value][Value]

ED50, ED75, ED90 represent the effective dose that inhibits 50%, 75%, and 90% of cell growth, respectively.

Table 3: Quantification of Apoptosis in A549 Cells

Treatment Group% Early Apoptosis ± SD% Late Apoptosis ± SD% Total Apoptosis ± SD
Vehicle Control[Value][Value][Value]
This compound (IC50)[Value][Value][Value]
Paclitaxel (IC50)[Value][Value][Value]
This compound + Paclitaxel[Value][Value][Value]

Table 4: In Vivo Anti-Tumor Efficacy in Xenograft Model

Treatment GroupFinal Tumor Volume (mm³) ± SEMTumor Growth Inhibition (%)
Vehicle Control[Value]-
This compound[Value][Value]
Combination Partner[Value][Value]
This compound + Partner[Value][Value]

Conclusion

The unique metabolic inhibitory mechanism of this compound provides a strong foundation for its development in combination therapies. The experimental framework and detailed protocols outlined in these application notes offer a systematic approach to rigorously evaluate the synergistic potential of this compound with standard-of-care chemotherapeutic agents. The successful demonstration of synergy in these preclinical models will be a critical step in advancing this compound-based combination therapies toward clinical investigation.

References

Troubleshooting & Optimization

Technical Support Center: Enhancing the Aqueous Solubility of Macrosphelide L

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Macrosphelide L. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the poor aqueous solubility of this compound and other related macrosphelides. By providing detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols, we aim to facilitate your research and development efforts.

Disclaimer: Specific experimental data on this compound is limited in publicly available literature. The following guidance is based on the known properties of the broader macrosphelide family and established principles of solubility enhancement for poorly soluble small molecules. These methodologies are expected to be highly applicable to this compound.

Troubleshooting Guide

This guide addresses common issues encountered when working with this compound in aqueous solutions.

Problem Potential Cause Recommended Solution
This compound precipitates out of solution upon addition to aqueous buffer. The aqueous buffer does not have sufficient solubilizing capacity for the concentration of this compound being used.1. Decrease the final concentration of this compound. 2. Increase the percentage of co-solvent (e.g., DMSO, ethanol) in the final solution. However, be mindful of the tolerance of your experimental system to the co-solvent. 3. Utilize a different solubilization technique , such as inclusion complexation with cyclodextrins or formulation as a solid dispersion.
Inconsistent results in biological assays. Poor solubility leading to variable concentrations of the active compound. Precipitation of the compound in the assay medium.1. Visually inspect for any precipitation before and during the assay. 2. Prepare fresh stock solutions for each experiment. 3. Filter the final working solution through a 0.22 µm filter to remove any undissolved particles. 4. Consider a formulation approach that provides a stable, solubilized form of this compound.
Difficulty preparing a stock solution at the desired concentration. This compound has low solubility in the chosen solvent.1. Consult supplier information for recommended solvents. Macrosphelides are generally soluble in organic solvents like DMSO, methanol, and chloroform.[1] 2. Gentle heating (to ~37-45°C) or sonication can aid in dissolution.[1] However, assess the thermal stability of this compound beforehand.
Loss of compound during experimental procedures. Adsorption of the lipophilic this compound to plasticware.1. Use low-adhesion microplates and tubes. 2. Include a small percentage of a non-ionic surfactant (e.g., Tween® 80, Pluronic® F-68) in your buffers to reduce non-specific binding.

Frequently Asked Questions (FAQs)

Q1: What is the expected aqueous solubility of this compound?

Q2: Which organic solvents are suitable for dissolving this compound?

Based on data for other macrosphelides, such as Macrosphelide A, suitable organic solvents include Dimethyl Sulfoxide (DMSO), Methanol, and Chloroform.[1][4] It is common practice to prepare a high-concentration stock solution in one of these solvents and then dilute it into the aqueous experimental medium.

Q3: What are the primary strategies for improving the aqueous solubility of this compound for in vitro studies?

Several strategies can be employed, ranging from simple co-solvency to more advanced formulation techniques.[5][6][7] The choice of method will depend on the specific requirements of your experiment. Key strategies include:

  • Co-solvency: Using a water-miscible organic solvent (e.g., DMSO, ethanol) to increase solubility.

  • Use of Surfactants: Incorporating surfactants to form micelles that can encapsulate the drug.

  • Inclusion Complexation: Using cyclodextrins to form water-soluble inclusion complexes.

  • Solid Dispersions: Creating a dispersion of the drug in a hydrophilic polymer matrix.

Q4: Can I use pH adjustment to improve the solubility of this compound?

The structure of macrosphelides does not contain readily ionizable groups (like carboxylic acids or amines). Therefore, pH adjustment is unlikely to significantly impact their aqueous solubility.

Q5: Are there any known signaling pathways affected by macrosphelides that I should be aware of?

Macrosphelides have been shown to exhibit anti-cancer properties by inducing apoptosis.[8] Some derivatives have been found to trigger the Fas/caspase-8-dependent apoptosis pathway. Macrosphelide A has been reported to simultaneously inactivate the metabolic enzymes ENO1, ALDOA, and FH in cancer cells.[8]

Experimental Protocols

Protocol 1: Preparation of a Co-solvent Stock Solution

This protocol describes the preparation of a stock solution of this compound using a co-solvent, which is a common starting point for many experiments.

Workflow Diagram:

CoSolvent_Workflow start Start: Weigh this compound dissolve Dissolve in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM) start->dissolve vortex Vortex and/or sonicate until fully dissolved dissolve->vortex store Store at -20°C or -80°C in small aliquots vortex->store dilute Dilute stock solution into aqueous buffer for final working concentration store->dilute end End: Use in experiment dilute->end

Caption: Workflow for preparing a co-solvent stock solution of this compound.

Methodology:

  • Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of 100% DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex the solution vigorously. If necessary, sonicate in a water bath for 5-10 minutes to ensure complete dissolution.

  • Visually inspect the solution to confirm that no solid particles remain.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

  • For experiments, dilute the stock solution into the final aqueous buffer. It is crucial to add the stock solution to the buffer while vortexing to ensure rapid dispersion and minimize precipitation. The final concentration of DMSO should be kept as low as possible and consistent across all experimental conditions, including controls.

Protocol 2: Solubility Enhancement using Cyclodextrins

This protocol outlines a method to improve the aqueous solubility of this compound by forming an inclusion complex with a cyclodextrin, such as Hydroxypropyl-β-cyclodextrin (HP-β-CD).

Workflow Diagram:

Cyclodextrin_Workflow start Start: Prepare HP-β-CD solution in aqueous buffer add_macro Add this compound (from a concentrated organic stock or as powder) start->add_macro incubate Incubate the mixture (e.g., overnight at room temperature with constant stirring) add_macro->incubate filter Filter through a 0.22 µm syringe filter to remove any undissolved compound incubate->filter quantify Quantify the concentration of solubilized this compound (e.g., by HPLC-UV) filter->quantify end End: Use the solubilized formulation in experiments quantify->end

Caption: Workflow for enhancing this compound solubility with cyclodextrins.

Methodology:

  • Prepare a solution of HP-β-CD in the desired aqueous buffer (e.g., PBS). The concentration of HP-β-CD may need to be optimized (a starting point could be 1-10% w/v).

  • Add this compound to the HP-β-CD solution. This can be done by adding a small volume of a concentrated stock solution in an organic solvent or by adding the powder directly.

  • Incubate the mixture with constant stirring at room temperature or slightly elevated temperature (e.g., 37°C) for several hours to overnight to allow for complex formation.

  • After incubation, filter the solution through a 0.22 µm syringe filter to remove any uncomplexed, undissolved this compound.

  • It is highly recommended to determine the concentration of the solubilized this compound in the filtrate using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC), to ensure you are using a known concentration in your experiments.

Data Presentation

The following table summarizes potential solubility enhancement strategies and the expected quantitative improvements. Note that these are generalized values, and the actual improvement for this compound will need to be determined experimentally.

Solubilization Method Typical Concentration of Excipient Potential Fold Increase in Solubility Considerations
Co-solvency (DMSO) 1-5% (v/v)10 - 100Potential for solvent-induced toxicity in cellular assays.
Co-solvency (Ethanol) 1-10% (v/v)10 - 50May cause protein precipitation in some biological systems.
Surfactants (Tween® 80) 0.1-1% (w/v)50 - 500Can interfere with some biological assays; potential for cell lysis at higher concentrations.
Cyclodextrins (HP-β-CD) 1-10% (w/v)100 - 1000+Generally well-tolerated in in vitro and in vivo systems. Can extract cholesterol from cell membranes at high concentrations.
Solid Dispersion (with PVP K30) Drug:Polymer ratio of 1:1 to 1:10100 - 1000+Requires more extensive formulation development (e.g., solvent evaporation, spray drying).

Signaling Pathway

The following diagram illustrates a simplified, hypothetical signaling pathway for the induction of apoptosis by a macrosphelide, based on available literature for related compounds.

Apoptosis_Pathway cluster_cell Cancer Cell MacrosphelideL This compound FasR Fas Receptor MacrosphelideL->FasR Activates Caspase8 Caspase-8 FasR->Caspase8 Activates Caspase3 Caspase-3 Caspase8->Caspase3 Cleaves and Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: Hypothetical Fas-dependent apoptosis pathway induced by this compound.

References

Technical Support Center: Enhancing the Potency of Macrosphelide L through Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to overcoming the low intrinsic potency of Macrosphelide L. This resource offers troubleshooting advice, frequently asked questions, detailed experimental protocols, and comparative data to facilitate the design and execution of experiments aimed at developing more potent this compound derivatives.

Troubleshooting and FAQs

This section addresses common challenges and questions that may arise during the derivatization and evaluation of this compound.

Q1: My synthesized this compound derivative shows lower than expected potency. What are the potential reasons?

A1: Several factors could contribute to lower than expected potency:

  • Suboptimal Structural Modification: The chosen derivatization site may not be critical for enhancing bioactivity. Structure-activity relationship (SAR) studies suggest that modifications at the C3 and C15 positions of the macrosphelide core can be beneficial. Consider exploring alternative modification sites or different functional groups.

  • Stereochemistry: The stereochemistry of the introduced modifications can significantly impact biological activity. Ensure that your synthetic route yields the desired stereoisomer. Stereoselective reduction or chiral chromatography may be necessary to isolate the active isomer.

  • Compound Stability: The derivative may be unstable under assay conditions. Assess the stability of your compound in the assay medium over the incubation period.

  • Cell Line Sensitivity: The chosen cancer cell line may be inherently resistant to the mechanism of action of your derivative. It is advisable to screen derivatives against a panel of cancer cell lines to identify sensitive ones.

Q2: I am having difficulty with the synthesis of a C3-modified Macrosphelide derivative. What are some common synthetic hurdles?

A2: The synthesis of C3-modified macrosphelides can be challenging. Common issues include:

  • Low Yield of Key Intermediates: Reactions such as the three-carbon homologation to form the C3-substituted monomer can have low yields with standard bases. Optimization of reaction conditions, including the choice of base (e.g., iPrMgCl) and solvent, is crucial.

  • Poor Stereoselectivity: Achieving the desired stereochemistry at C3 can be difficult. An oxidation/stereoselective reduction sequence can be employed to resolve issues of facial selectivity.

  • Difficult Macrolactonization: The ring-closing step to form the 16-membered macrolactone can be low-yielding. Techniques like Yamaguchi macrolactonization or ring-closing metathesis (RCM) are commonly used, and their success can depend on the specific substrate and reaction conditions.

Q3: How do I choose the most appropriate assay to evaluate the potency of my this compound derivatives?

A3: The choice of assay depends on the intended biological effect you are investigating:

  • Cytotoxicity/Antiproliferative Activity: For a general assessment of cell killing or growth inhibition, colorimetric assays like the MTT or MTS assay, or luminescence-based assays like the CellTiter-Glo® assay, are suitable.[1][2]

  • Apoptosis Induction: To specifically determine if the derivative induces programmed cell death, flow cytometry-based assays using Annexin V and propidium (B1200493) iodide (PI) staining are the gold standard. DNA fragmentation assays can also confirm apoptosis.

  • Mechanism of Action: To investigate the specific signaling pathways involved, Western blotting can be used to measure the levels of key proteins in apoptosis pathways (e.g., caspases, Bcl-2 family proteins).

Q4: My derivative shows good potency but also high toxicity to normal cells. How can I improve selectivity?

A4: Improving the therapeutic index (selectivity for cancer cells over normal cells) is a critical aspect of drug development. Strategies include:

  • Targeted Delivery: Conjugating the this compound derivative to a molecule that specifically targets cancer cells (e.g., an antibody against a tumor-specific antigen).

  • SAR-Guided Modification: Systematically modifying the structure of the derivative to identify moieties that contribute to toxicity in normal cells and replace them with less toxic alternatives while retaining anticancer activity.

  • Combination Therapy: Using the derivative at a lower, less toxic concentration in combination with another anticancer agent that has a different mechanism of action.

Quantitative Data Summary

The following tables summarize the cytotoxic potency (IC50 values) of Macrosphelide A and its derivatives against various cancer cell lines. While specific data for this compound is limited in the public domain, the data for the structurally similar Macrosphelide A serves as a valuable benchmark for derivatization strategies. The goal of derivatization is to significantly lower the IC50 value, indicating increased potency.

Table 1: Cytotoxic Activity (IC50) of Macrosphelide A

Cell LineCancer TypeIC50 (µM)Reference
HL-60Human Promyelocytic Leukemia3.5 (adhesion inhibition)[3]
SKOV3Human Ovarian Carcinoma>10 (cytotoxicity)[2]

Note: The low potency of Macrosphelide A in cytotoxicity assays highlights the need for derivatization.

Table 2: Apoptosis-Inducing Activity of Macrosphelide Derivatives in Human Lymphoma U937 Cells

CompoundModificationConcentration (µM)Apoptotic Cells (%)
Macrosphelide A-10< 1
Diketo-MS 15Oxidation of hydroxyl groups1> 10
MS-Epothilone Hybrid 60C15 hybrid with epothilone (B1246373) side chain14-5
MSt-2C15 hybrid with thiazole (B1198619) side chain1-10Dose-dependent increase

Data indicates that derivatization, particularly oxidation and hybridization with other bioactive molecules, can significantly enhance the pro-apoptotic activity of the macrosphelide scaffold.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the derivatization and evaluation of this compound.

Protocol 1: Synthesis of a C3-Phenylmacrosphelide A Derivative

This protocol is a representative example of a synthetic route to a more potent C3-modified macrosphelide derivative.[2]

Materials:

  • PMB-protected aldehyde (starting material)

  • Propiolate reagent

  • iPrMgCl

  • Dess-Martin periodinane

  • Super-Hydride®

  • TIPSCl

  • Allyl bromide

  • DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone)

  • Carboxylic acid monomer

  • 2,4,6-trichlorobenzoyl chloride (Yamaguchi reagent)

  • DMAP (4-Dimethylaminopyridine)

  • Pd(PPh3)4

  • Solvents (THF, CH2Cl2, Toluene, etc.)

  • Standard laboratory glassware and purification equipment (silica gel for column chromatography)

Procedure:

  • Three-Carbon Homologation: To a solution of the propiolate reagent in THF, add iPrMgCl at -78 °C and stir for 30 minutes. Add a solution of the PMB-protected aldehyde in THF and stir for 1 hour. Quench the reaction with saturated aqueous NH4Cl and extract with ethyl acetate.

  • Oxidation: Dissolve the resulting propargylic alcohol in CH2Cl2 and add Dess-Martin periodinane. Stir at room temperature until the reaction is complete (monitor by TLC). Quench with a saturated aqueous solution of Na2S2O3 and NaHCO3. Extract with CH2Cl2.

  • Stereoselective Reduction: Dissolve the alkynone in CH2Cl2 and cool to -78 °C. Add Super-Hydride® dropwise and stir for 5 minutes. Quench with saturated aqueous NH4Cl and extract with CH2Cl2.

  • Protection and Hydrolysis: Protect the resulting alcohol with TIPSCl. Subsequently, perform hydrolysis to yield the carboxylic acid monomer.

  • Esterification (Dimerization): Couple the carboxylic acid monomer with a protected hydroxyester using Yamaguchi esterification conditions (2,4,6-trichlorobenzoyl chloride, Et3N, DMAP).

  • Esterification (Trimerization): Couple the resulting dimeric alcohol with another carboxylic acid monomer under similar esterification conditions.

  • Macrolactonization: Deprotect the terminal protecting groups and perform Yamaguchi macrolactonization to form the 16-membered ring.

  • Final Deprotection: Remove any remaining protecting groups to yield the final C3-phenylmacrosphelide A derivative.

  • Purification: Purify the final compound using flash column chromatography on silica (B1680970) gel.

Protocol 2: Cell Viability Assay (CellTiter-Glo®)

This protocol details a luminescence-based assay to determine the cytotoxicity of this compound derivatives.[2]

Materials:

  • Cancer cell line of interest (e.g., SKOV3)

  • Cell culture medium and supplements

  • Opaque-walled 96-well microplates

  • This compound derivatives dissolved in DMSO

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Luminometer

Procedure:

  • Cell Seeding: Seed 4 x 10³ cells per well in an opaque-walled 96-well plate in a volume of 100 µL of culture medium. Incubate at 37 °C and 5% CO2 for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Add the desired concentrations of the compounds to the wells. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for 72 hours at 37 °C and 5% CO2.

  • Assay Reagent Addition: Equilibrate the plate to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo® reagent to each well.

  • Cell Lysis and Signal Stabilization: Mix the contents of the wells for 2 minutes on an orbital shaker to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measurement: Record the luminescence using a luminometer.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the cell viability against the compound concentration to determine the IC50 value using appropriate software (e.g., GraphPad Prism).

Visualizations

Experimental Workflow for Derivatization and Screening

G cluster_0 Synthesis & Derivatization cluster_1 In Vitro Screening cluster_2 Mechanism of Action Studies Start This compound Core Structure Derivatization Chemical Modification (e.g., at C3, C15) Start->Derivatization SAR-guided Design Library Library of Derivatives Derivatization->Library Synthesis & Purification Cytotoxicity Primary Cytotoxicity Screen (e.g., MTT, CellTiter-Glo) Library->Cytotoxicity Potent_Hits Identify Potent Hits (Low IC50) Cytotoxicity->Potent_Hits Apoptosis_Assay Secondary Screen: Apoptosis Assay (Annexin V/PI) Potent_Hits->Apoptosis_Assay Potent derivatives Selective_Hits Identify Apoptosis-Inducing Hits Apoptosis_Assay->Selective_Hits Mechanism Investigate Signaling Pathways (Western Blot) Selective_Hits->Mechanism Apoptotic derivatives Lead_Compound Lead Compound Mechanism->Lead_Compound

Caption: Workflow for this compound derivatization and screening.

Signaling Pathways of Macrosphelide-Induced Apoptosis

The following diagrams illustrate the key signaling pathways that can be activated by potent this compound derivatives, leading to apoptosis.

1. Extrinsic (Death Receptor) Apoptosis Pathway

G Derivative Potent Macrosphelide Derivative FasL Fas Ligand (FasL) Upregulation Derivative->FasL FasR Fas Receptor (FasR) FasL->FasR binds DISC Death-Inducing Signaling Complex (DISC) FasR->DISC activates Procaspase8 Pro-caspase-8 DISC->Procaspase8 Caspase8 Active Caspase-8 Procaspase8->Caspase8 cleavage Procaspase3 Pro-caspase-3 Caspase8->Procaspase3 cleaves Caspase3 Active Caspase-3 Procaspase3->Caspase3 cleavage Apoptosis_Extrinsic Apoptosis Caspase3->Apoptosis_Extrinsic executes G Derivative Potent Macrosphelide Derivative ROS Reactive Oxygen Species (ROS) Generation Derivative->ROS Mitochondrion Mitochondrion ROS->Mitochondrion induces stress Bax Bax (Pro-apoptotic) Mitochondrion->Bax activates Bcl2 Bcl-2 (Anti-apoptotic) Mitochondrion->Bcl2 inhibits CytochromeC Cytochrome c Release Bax->CytochromeC Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c, Pro-caspase-9) CytochromeC->Apoptosome triggers Caspase9 Active Caspase-9 Apoptosome->Caspase9 activates Procaspase3 Pro-caspase-3 Caspase9->Procaspase3 cleaves Caspase3 Active Caspase-3 Procaspase3->Caspase3 cleavage Apoptosis_Intrinsic Apoptosis Caspase3->Apoptosis_Intrinsic executes

References

Technical Support Center: Optimizing Macrosphelide L Concentration for In Vitro Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to facilitate the optimization of Macrosphelide L concentration in in vitro experiments.

Disclaimer

While this guide provides information on the broader class of macrosphelides, specific in vitro data for this compound is limited in publicly available literature. The information presented here, largely based on studies of related macrosphelides like Macrosphelide A (MSPA), should be used as a starting point. Researchers are strongly advised to perform their own dose-response experiments to determine the optimal concentration of this compound for their specific cell lines and assays.

Frequently Asked Questions (FAQs)

1. What is the general starting concentration range for this compound in in vitro experiments?

Based on studies with related macrosphelides, a starting concentration range of 1 µM to 50 µM is recommended for initial experiments.[1][2] The optimal concentration will vary depending on the cell type, assay duration, and the specific biological endpoint being measured.

2. How should I dissolve and store this compound?

This compound is typically soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO), ethanol, and methanol. For cell culture experiments, it is advisable to prepare a concentrated stock solution in DMSO. It is recommended to store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

3. What are the known biological activities of macrosphelides that I should consider when designing my experiment?

Macrosphelides have been shown to exhibit a range of biological activities, including:

  • Anticancer effects: They can induce apoptosis (programmed cell death) and inhibit the proliferation of various cancer cell lines.[3]

  • Anti-adhesion properties: They can inhibit the adhesion of cancer cells to endothelial cells, which is a critical step in metastasis.[2][4][5][6][7]

  • Metabolic disruption: Some macrosphelides, like MSPA, can target key enzymes in cancer cell metabolism.

4. How long should I incubate my cells with this compound?

The incubation time will depend on the specific assay. For cell viability assays, typical incubation times range from 24 to 72 hours.[3] For apoptosis assays, shorter incubation times of 6 to 24 hours may be sufficient to observe effects.[3] It is recommended to perform a time-course experiment to determine the optimal incubation period for your experimental setup.

Troubleshooting Guides

Issue 1: No observable effect at the initial tested concentrations.

Possible Cause Troubleshooting Step
Concentration is too low. Perform a dose-response experiment with a wider range of concentrations (e.g., 0.1 µM to 100 µM).
Incubation time is too short. Increase the incubation time. Perform a time-course experiment (e.g., 24, 48, 72 hours).
Cell line is resistant. Research the sensitivity of your specific cell line to similar compounds. Consider using a different, more sensitive cell line as a positive control.
Compound degradation. Ensure the stock solution was stored correctly and prepare fresh dilutions for each experiment.

Issue 2: High levels of cell death, even at the lowest concentrations.

Possible Cause Troubleshooting Step
Concentration is too high. Lower the concentration range in your dose-response experiment. Consider using a logarithmic dilution series.
Solvent (DMSO) toxicity. Ensure the final concentration of DMSO in your culture medium is low (typically ≤ 0.5%) and include a vehicle control (medium with the same concentration of DMSO without this compound).
Cell line is highly sensitive. Use a shorter incubation time or a lower seeding density.

Issue 3: Inconsistent or variable results between experiments.

Possible Cause Troubleshooting Step
Inconsistent cell seeding. Ensure a uniform cell suspension before seeding and use a consistent cell number for all experiments.
Variability in compound dilution. Prepare fresh dilutions from the stock solution for each experiment and ensure accurate pipetting.
Cell passage number. Use cells within a consistent and low passage number range, as cell characteristics can change over time in culture.
Contamination. Regularly check for microbial contamination in your cell cultures.

Data Presentation

Table 1: Summary of IC50 Values for Various Macrosphelides in Different Cancer Cell Lines

Compound Cell Line Assay Incubation Time IC50 Value
Macrosphelide AHL-60 (Leukemia)Cell Adhesion Inhibition-3.5 µM[2]
Macrosphelide BHL-60 (Leukemia)Cell Adhesion Inhibition-36 µM[2]
Macrosphelide C-Cytotoxicity-67.5 µM[1]
Macrosphelide D-Cytotoxicity-25 µM[1]
MS5 (diketone macrosphelide)U937 (Lymphoma)Apoptosis Induction12 hours~10 µM

Note: This table provides a reference point. The IC50 for this compound in your cell line of interest may vary.

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.[3]

  • Compound Treatment: Treat the cells with a range of this compound concentrations. Include a vehicle control (DMSO) and an untreated control.[3]

  • Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.[3]

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to form formazan (B1609692) crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at the appropriate wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Protocol 2: Apoptosis Detection using Annexin V/Propidium Iodide (PI) Staining
  • Cell Treatment: Treat cells with the desired concentrations of this compound for the determined time.

  • Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).[3]

  • Washing: Wash the cells twice with cold PBS.[3]

  • Resuspension: Resuspend the cells in 1X Annexin V binding buffer.[3]

  • Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.[3]

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.[3]

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.[3]

    • Viable cells: Annexin V-negative and PI-negative.[3]

    • Early apoptotic cells: Annexin V-positive and PI-negative.[3]

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.[3]

Visualizations

Signaling Pathways and Experimental Workflows

G cluster_0 Proposed Apoptotic Signaling Pathway of Macrosphelides Macrosphelide Macrosphelide ROS ↑ Reactive Oxygen Species (ROS) Macrosphelide->ROS Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed intrinsic apoptosis pathway induced by macrosphelides.

G cluster_1 Experimental Workflow for Determining Optimal Concentration Start Start: Choose Cell Line & this compound DoseResponse Dose-Response Experiment (e.g., MTT Assay) Start->DoseResponse TimeCourse Time-Course Experiment DoseResponse->TimeCourse DetermineIC50 Determine IC50 TimeCourse->DetermineIC50 MechAssays Mechanistic Assays (e.g., Apoptosis, Western Blot) DetermineIC50->MechAssays End End: Optimized Concentration for Further Experiments MechAssays->End

Caption: Workflow for optimizing this compound concentration.

References

Stability of Macrosphelide L in cell culture media over time

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of Macrosphelide L in cell culture media. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and stability data to ensure the successful design and interpretation of experiments involving this compound.

Frequently Asked Questions (FAQs)

Q1: What is the expected stability of this compound in standard cell culture media?

A1: this compound, like many macrolides, can exhibit time- and condition-dependent degradation in aqueous solutions such as cell culture media. Its stability is influenced by factors including media composition, temperature, pH, and exposure to light. For typical experiments, it is recommended to prepare fresh stock solutions and dilute them into the media immediately before use. For longer-term experiments, stability should be empirically determined under your specific conditions.

Q2: Can I pre-mix this compound in cell culture media and store it?

A2: It is not recommended to store this compound in cell culture media for extended periods. Degradation can occur, leading to a decrease in the effective concentration of the active compound. If media containing this compound must be prepared in advance, it should be stored at 2-8°C, protected from light, and used within 24 hours. However, validating the compound's integrity under these storage conditions is crucial.

Q3: What are the common degradation products of this compound?

A3: As a 16-membered macrolide with ester bonds, this compound is susceptible to hydrolysis, particularly at non-neutral pH.[1][2] Degradation may involve the cleavage of these ester linkages, leading to inactive linearized forms of the molecule. The specific degradation products should be identified using analytical techniques such as LC-MS.

Q4: How can I minimize the degradation of this compound during my experiments?

A4: To minimize degradation, you should:

  • Prepare fresh working solutions of this compound from a stable stock (e.g., in DMSO) for each experiment.

  • Add the compound to the cell culture medium immediately before it is applied to the cells.

  • Maintain a consistent and appropriate pH in your culture medium.

  • Protect the media containing this compound from direct light exposure.

  • For long-term studies, consider replenishing the media with freshly prepared this compound at regular intervals.[3]

Q5: Is this compound likely to bind to plasticware?

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Inconsistent or lower-than-expected biological activity 1. Degradation of this compound in the cell culture medium.2. Adsorption of the compound to plasticware.3. Inaccurate initial concentration.1. Perform a stability study under your specific experimental conditions (see protocol below). Prepare fresh solutions for each experiment.2. Consider using low-binding plates and tubes. Pre-incubating the wells with a blocking agent like bovine serum albumin (BSA) may also help in some cases.3. Verify the concentration of your stock solution using a validated analytical method like HPLC or LC-MS.
Precipitation of this compound in the media 1. Poor solubility of this compound at the working concentration.2. Interaction with components in the serum or media.1. Ensure the final concentration of the solvent (e.g., DMSO) is low (typically <0.5%) and compatible with your cell line.2. Visually inspect the media for any precipitate after adding this compound. If precipitation occurs, try lowering the concentration or using a different solvent for the stock solution.
High variability in stability assay results 1. Inconsistent sample handling and processing.2. Issues with the analytical method (e.g., HPLC, LC-MS).3. Contamination of the cell culture media.1. Ensure consistent timing for sample collection and immediate processing or appropriate storage (e.g., freezing at -80°C).2. Validate your analytical method for linearity, precision, and accuracy. Check for instrument calibration and performance.3. Use sterile techniques and ensure the media is not contaminated, as microbial growth can affect compound stability.

Stability of this compound in Cell Culture Media

The following tables present hypothetical stability data for this compound based on typical behavior for macrolide compounds in cell culture applications. This data is intended for illustrative purposes and should be confirmed by independent experiments.

Table 1: Percentage of Intact this compound Over Time in Different Cell Culture Media at 37°C

Time (Hours)RPMI-1640 + 10% FBSDMEM + 10% FBS
0100%100%
498%97%
895%94%
2488%85%
4875%71%
7262%58%

Table 2: Influence of Experimental Conditions on this compound Stability (Hypothetical Degradation at 48 hours)

ConditionParameterHypothetical % Degradation
Temperature 4°C5%
25°C (Room Temperature)15%
37°C25%
Light Exposure Protected from Light25%
Exposed to Ambient Light40%
pH of Media pH 7.030%
pH 7.425%
pH 8.035%
Serum Concentration 0% FBS28%
10% FBS25%

Experimental Protocol: Stability Assessment of this compound by HPLC

This protocol outlines a method to determine the stability of this compound in a specific cell culture medium over time.

1. Materials and Reagents:

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO), HPLC grade

  • Cell culture medium (e.g., RPMI-1640) with or without fetal bovine serum (FBS)

  • Acetonitrile (B52724), HPLC grade

  • Water, HPLC grade

  • Trifluoroacetic acid (TFA)

  • Incubator (37°C, 5% CO2)

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column

  • 0.22 µm syringe filters

2. Preparation of Solutions:

  • Stock Solution (10 mM): Dissolve an appropriate amount of this compound in DMSO to prepare a 10 mM stock solution. Store at -20°C.

  • Working Solution (10 µM): Dilute the stock solution in the chosen cell culture medium to a final concentration of 10 µM. Prepare enough volume for all time points.

3. Experimental Procedure:

  • Place the prepared 10 µM this compound working solution in a sterile flask or plate and incubate at 37°C with 5% CO2.

  • At designated time points (e.g., 0, 4, 8, 24, 48, and 72 hours), collect an aliquot (e.g., 500 µL) of the medium.

  • For the T=0 time point, collect the sample immediately after preparation.

  • Immediately process the collected samples by adding an equal volume of cold acetonitrile to precipitate proteins.

  • Vortex the mixture for 30 seconds and centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Collect the supernatant and filter it through a 0.22 µm syringe filter into an HPLC vial.

  • Store samples at -80°C if not analyzed immediately.

4. HPLC Analysis:

  • Mobile Phase A: 0.1% TFA in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Column: C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Detection Wavelength: Determined by UV absorbance scan of this compound (typically in the range of 200-230 nm for macrolides).

  • Gradient: Develop a suitable gradient to separate this compound from media components and potential degradation products (e.g., 20% to 80% B over 15 minutes).

5. Data Analysis:

  • Generate a standard curve using known concentrations of this compound to ensure the linearity of the method.

  • For each time point, calculate the peak area of the intact this compound.

  • Determine the concentration of this compound at each time point using the standard curve.

  • Calculate the percentage of remaining this compound relative to the T=0 time point.

Visualizations

experimental_workflow cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_processing Sample Processing cluster_analysis Analysis prep_stock Prepare 10 mM Stock in DMSO prep_working Dilute to 10 µM in Cell Culture Medium prep_stock->prep_working incubate Incubate at 37°C, 5% CO2 prep_working->incubate sampling Collect Aliquots at Time Points (0, 4, 8, 24, 48, 72h) incubate->sampling precipitate Protein Precipitation (Acetonitrile) sampling->precipitate centrifuge Centrifuge at 14,000 x g precipitate->centrifuge filter_sample Filter Supernatant (0.22 µm) centrifuge->filter_sample hplc HPLC Analysis filter_sample->hplc data Calculate Peak Area & Determine Concentration hplc->data

Caption: Experimental workflow for determining the stability of this compound.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cadherin Cadherin Catenin β-Catenin Cadherin->Catenin Integrin Integrin FAK FAK Integrin->FAK Gene Gene Transcription (Cell Adhesion, Proliferation) Catenin->Gene Src Src FAK->Src RhoGTPases Rho GTPases FAK->RhoGTPases PI3K PI3K Src->PI3K Akt Akt PI3K->Akt Akt->Gene RhoGTPases->Gene Macrosphelide_L This compound Macrosphelide_L->Cadherin Inhibits Macrosphelide_L->Integrin Inhibits

Caption: Hypothetical signaling pathway affected by this compound.

References

Technical Support Center: Troubleshooting Inconsistent Results in Macrosphelide L Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Macrosphelide L experiments. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and answering frequently asked questions related to the experimental use of this compound and its analogs.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary biological activities?

This compound is a 16-membered macrolide, a class of natural products that have garnered significant interest in anticancer research. Initially identified as inhibitors of cell-cell adhesion, subsequent studies on related macrosphelides, such as Macrosphelide A and B, have demonstrated their cytotoxic and pro-apoptotic activities across a range of cancer cell lines.[1]

Q2: What is the proposed mechanism of action for the anticancer effects of macrosphelides?

Macrosphelides appear to exert their anticancer effects through multiple mechanisms:

  • Induction of Apoptosis: They can induce programmed cell death by activating both the intrinsic (mitochondrial) and extrinsic (death receptor) signaling pathways. A key pathway implicated is the c-Jun N-terminal kinase (JNK) signaling pathway.[1]

  • Targeting Cancer Metabolism: Macrosphelide A has been shown to disrupt the metabolic reprogramming often seen in cancer cells, a phenomenon known as the Warburg effect. It achieves this by inhibiting key metabolic enzymes: Enolase 1 (ENO1), Aldolase A (ALDOA), and Fumarate Hydratase (FH), thereby disrupting glycolysis and the TCA cycle.[1]

  • Inhibition of Cell Adhesion: Macrosphelides inhibit the adhesion of cancer cells to endothelial cells, a critical step in metastasis. For instance, Macrosphelide B has been shown to suppress lung metastasis by inhibiting cell adhesion through the sLe(x)/E-selectin molecules.[2]

Q3: In what solvents is this compound soluble and how should it be stored?

For long-term storage, solid this compound should be kept at -20°C. Stock solutions can be prepared in organic solvents such as Dimethyl Sulfoxide (DMSO), ethanol, or methanol (B129727) and should also be stored at -20°C, where they are typically stable for several months. It is advisable to prepare fresh aqueous working solutions for each experiment as they are less stable. Protect the compound from prolonged exposure to light and high temperatures.

Q4: What are potential off-target effects to be aware of when using this compound?

A primary concern with macrolide compounds is the potential inhibition of mitochondrial protein synthesis in eukaryotic cells, due to the structural similarities between mitochondrial and bacterial ribosomes. This can lead to cellular toxicity. It is crucial to include appropriate controls, such as non-cancerous cell lines, to assess for mitochondrial toxicity in your experiments.

Troubleshooting Guide

Encountering inconsistent or unexpected results is a common challenge in experimental biology. This guide addresses specific issues that may arise during your this compound experiments.

Problem Possible Causes Solutions & Recommendations
Low or No Inhibition of Cancer Cell Growth Incorrect Concentration: The concentration of this compound may be too low for the specific cell line being tested.Determine the IC50: Perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) for your cell line.
Compound Degradation: Improper storage or handling (e.g., exposure to light, multiple freeze-thaw cycles) may have degraded the compound. This compound may also be unstable in acidic cell culture media.[3]Proper Handling: Prepare fresh working solutions from a properly stored stock for each experiment. Avoid repeated freeze-thaw cycles. Monitor Media pH: Ensure the pH of your cell culture medium is stable and buffered, ideally between 7.2 and 7.4.[3]
Cell Line Resistance: The cancer cell line used may be inherently resistant to this compound's mechanism of action.Cell Line Screening: Test this compound on a panel of different cancer cell lines to identify sensitive models.
High Variability Between Replicate Wells Uneven Cell Seeding: Inconsistent number of cells seeded across wells.Standardize Seeding: Ensure a homogenous cell suspension before and during seeding. After seeding, gently rock the plate to ensure even distribution.
Edge Effects: Wells on the perimeter of the plate are prone to evaporation, leading to changes in media concentration.Minimize Edge Effects: Avoid using the outer wells of the plate for experimental samples. Fill them with sterile water or media instead.
Compound Precipitation: this compound may precipitate out of solution, especially at higher concentrations in aqueous media.Check Solubility: Visually inspect the media for any signs of precipitation after adding the compound. If precipitation occurs, consider using a lower concentration or a different solvent for the initial stock solution.
Inconsistent Apoptosis Assay Results Incorrect Timing of Analysis: The time point for analysis may be too early or too late to capture the peak apoptotic events.Time-Course Experiment: Perform a time-course experiment to identify the optimal incubation time for observing apoptosis in your specific cell line.
Sub-optimal Antibody/Reagent Concentration: Incorrect dilutions of antibodies or staining reagents.Titrate Reagents: Titrate antibodies and reagents to determine the optimal concentration for your experimental setup.
Cell Handling: Over-trypsinization or harsh centrifugation can damage cells and lead to false-positive results.Gentle Handling: Handle cells gently during harvesting and washing steps.
Weak or No Signal in Western Blot for Pathway Analysis Low Protein Expression: The target protein may be expressed at low levels in the chosen cell line.Use Positive Controls: Include a positive control cell line or treated sample known to express the target protein.
Inefficient Protein Extraction: Incomplete lysis of cells leading to low protein yield.Optimize Lysis Buffer: Use a lysis buffer appropriate for your target protein and cellular compartment. Ensure complete cell lysis by visual inspection under a microscope.
Poor Antibody Quality: The primary antibody may have low affinity or be non-specific.Validate Antibody: Validate the antibody using a positive and negative control. Test different antibody dilutions.

Data Presentation

Cytotoxicity of Macrosphelides in Human Cancer Cell Lines

Table 1: Cytotoxicity of Macrosphelide A (MSPA)

Cell LineCancer TypeIC50 (µM)
HL-60Human Promyelocytic Leukemia3.5 (for cell adhesion inhibition)[4]
HepG2Hepatocellular Carcinoma> 12.5 (at 96h, significant cytotoxicity observed)[5]
MCF-7Breast Adenocarcinoma> 12.5 (at 96h, significant cytotoxicity observed)[5]

Table 2: Cytotoxicity of Macrosphelide B (MSB)

Cell LineCancer TypeIC50 (µM)
HL-60Human Promyelocytic Leukemia36 (for cell adhesion inhibition)[4]

Experimental Protocols

Cell Viability and Cytotoxicity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of this compound and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.[1]

Apoptosis Assay (Annexin V and Propidium Iodide Staining)

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Cell Treatment: Treat cells with this compound at the desired concentration and for the specified time.

  • Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cells in 1X Annexin V binding buffer.

  • Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.[1]

Cell Adhesion Assay

This assay quantifies the ability of cancer cells to adhere to a substrate, such as a monolayer of endothelial cells or an extracellular matrix protein-coated surface.

Protocol:

  • Plate Coating: Coat a 96-well plate with an extracellular matrix protein (e.g., fibronectin or laminin) or seed a monolayer of endothelial cells (e.g., HUVECs) and incubate until confluent.

  • Blocking: Block any non-coated surfaces with a blocking buffer (e.g., BSA solution).

  • Cell Labeling (Optional): Label the cancer cells with a fluorescent dye (e.g., Calcein-AM) for easier quantification.

  • Compound Treatment: Pre-treat the labeled cancer cells with various concentrations of this compound for a specified duration.

  • Adhesion: Add the pre-treated cancer cells to the coated/monolayer plate and incubate to allow for adhesion.

  • Washing: Gently wash the wells to remove non-adherent cells.

  • Quantification: Quantify the number of adherent cells by measuring fluorescence (if labeled) or by staining with a dye like crystal violet and measuring absorbance.

Mandatory Visualizations

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis cell_culture Cell Culture (Cancer Cell Line) cell_seeding Seed Cells in Multi-well Plates cell_culture->cell_seeding compound_prep Prepare this compound Stock and Working Solutions treatment Treat Cells with This compound compound_prep->treatment cell_seeding->treatment viability_assay Cell Viability Assay (e.g., MTT) treatment->viability_assay Incubate for Desired Time apoptosis_assay Apoptosis Assay (e.g., Annexin V) treatment->apoptosis_assay Incubate for Desired Time adhesion_assay Cell Adhesion Assay treatment->adhesion_assay Incubate for Desired Time western_blot Western Blot (for Pathway Analysis) treatment->western_blot Incubate for Desired Time data_quant Data Quantification (Absorbance, Fluorescence, etc.) viability_assay->data_quant apoptosis_assay->data_quant adhesion_assay->data_quant pathway_analysis Signaling Pathway Analysis western_blot->pathway_analysis ic50_calc IC50 Calculation data_quant->ic50_calc conclusion Conclusion ic50_calc->conclusion pathway_analysis->conclusion Apoptosis_Signaling_Pathway cluster_stimulus Stimulus cluster_upstream Upstream Signaling cluster_downstream Downstream Effectors cluster_outcome Cellular Outcome macrosphelide_l This compound ros ROS Generation macrosphelide_l->ros jnkk MAP2K (MKK4/MKK7) ros->jnkk jnk JNK Activation jnkk->jnk cjun c-Jun Phosphorylation jnk->cjun bcl2_family Bcl-2 Family Modulation (e.g., Bax activation) jnk->bcl2_family apoptosis Apoptosis cjun->apoptosis bcl2_family->apoptosis Cell_Adhesion_Inhibition cluster_cells Cells cluster_interaction Interaction cluster_inhibitor Inhibitor cluster_outcome Outcome cancer_cell Cancer Cell (sLe(x) expressing) binding sLe(x) - E-selectin Binding cancer_cell->binding endothelial_cell Endothelial Cell (E-selectin expressing) endothelial_cell->binding adhesion Cell Adhesion binding->adhesion no_adhesion Inhibition of Cell Adhesion binding->no_adhesion macrosphelide_l This compound macrosphelide_l->binding Inhibits

References

Technical Support Center: Large-Scale Synthesis of Macrosphelide L

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the large-scale synthesis of Macrosphelide L.

Troubleshooting Guides

Issue 1: Low Diastereoselectivity in the Synthesis of Key Fragments

Question: We are observing poor diastereoselectivity during the synthesis of the chiral building blocks for this compound, specifically during the addition to a PMB-protected aldehyde. This leads to difficult purification and low yields of the desired stereoisomer. What can we do to improve this?

Answer:

Low diastereoselectivity in the addition to chiral aldehydes is a common challenge. The choice of base and solvent system is critical in influencing the facial selectivity of the reaction.

Troubleshooting Steps:

  • Reagent Selection: Standard bases like LiHMDS or NaHMDS may produce the desired diastereomer as a minor product.[1] A systematic screening of bases is recommended. Isopropylmagnesium chloride (iPrMgCl) has been shown to improve the yield of the desired propargylic alcohol, although it may still favor the undesired diastereomer.[1]

  • Oxidation-Reduction Sequence: A reliable strategy to overcome poor diastereoselectivity is to perform an oxidation of the diastereomeric mixture to the corresponding alkynone, followed by a stereoselective reduction.[1]

    • Oxidation: Dess-Martin periodinane (DMP) is an effective reagent for this oxidation.

    • Reduction: Chelation-controlled reduction using a bulky hydride reagent like Super-Hydride® (lithium triethylborohydride) can exclusively furnish the desired alcohol diastereomer.[1]

  • Solvent and Temperature Optimization: The polarity of the solvent and the reaction temperature can significantly impact diastereoselectivity. It is advisable to screen a range of ethereal and non-polar solvents at various temperatures, starting from -78°C and gradually increasing.

Experimental Protocol: Oxidation/Stereoselective Reduction for Improved Diastereoselectivity [1]

  • Dess-Martin Oxidation:

    • To a solution of the diastereomeric mixture of propargylic alcohols in dichloromethane (B109758) (CH₂Cl₂), add Dess-Martin periodinane (1.1 equivalents) at 0°C.

    • Stir the reaction mixture at room temperature for 1-2 hours until the starting material is consumed (monitor by TLC).

    • Quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and sodium thiosulfate (B1220275) (Na₂S₂O₃).

    • Extract the aqueous layer with CH₂Cl₂, dry the combined organic layers over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude alkynone by flash column chromatography.

  • Stereoselective Reduction:

    • Dissolve the purified alkynone in anhydrous tetrahydrofuran (B95107) (THF) and cool to -78°C under an inert atmosphere (e.g., argon).

    • Slowly add a solution of Super-Hydride® (1.1 equivalents, 1.0 M in THF).

    • Stir the reaction at -78°C for 30 minutes.

    • Quench the reaction by the slow addition of saturated aqueous ammonium (B1175870) chloride (NH₄Cl).

    • Allow the mixture to warm to room temperature and extract with ethyl acetate (B1210297) (EtOAc).

    • Dry the combined organic layers over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo.

    • Purify the desired diastereomer by flash column chromatography.

Logical Workflow for Improving Diastereoselectivity

G start Low Diastereoselectivity Observed reagent_screening Screen Alternative Bases (e.g., iPrMgCl) start->reagent_screening ox_red Employ Oxidation/Reduction Sequence start->ox_red reagent_screening->ox_red If still suboptimal end High Diastereoselectivity Achieved reagent_screening->end If successful dmp Dess-Martin Oxidation to Alkynone ox_red->dmp super_hydride Stereoselective Reduction (Super-Hydride®) dmp->super_hydride super_hydride->end

Caption: Troubleshooting workflow for low diastereoselectivity.

Issue 2: Low Yield and Dimerization during Macrolactonization

Question: We are experiencing low yields during the macrolactonization step to form the 16-membered ring of this compound. We are observing significant amounts of dimeric and oligomeric byproducts. How can we improve the efficiency of the cyclization?

Answer:

Macrolactonization is often a critical and low-yielding step in the synthesis of large ring systems. The formation of intermolecular esterification products (dimers and oligomers) is a major competing side reaction. The choice of macrolactonization method and strict adherence to high-dilution principles are paramount for success. For Macrosphelide synthesis, both Yamaguchi esterification and Ring-Closing Metathesis (RCM) have been employed.

Troubleshooting Strategies:

  • High-Dilution Conditions: To favor intramolecular cyclization over intermolecular reactions, it is essential to work at very low concentrations of the seco-acid (typically 0.001–0.005 M). This can be achieved by the slow addition of the substrate to a large volume of solvent using a syringe pump over an extended period (e.g., 12-24 hours).

  • Yamaguchi Macrolactonization Optimization:

    • Reagent Stoichiometry: Ensure the precise stoichiometry of 2,4,6-trichlorobenzoyl chloride and DMAP. Excess DMAP can sometimes be beneficial.

    • Temperature: The reaction is often performed at elevated temperatures (refluxing toluene). A systematic temperature optimization study may be necessary.

    • Slow Addition: The slow addition of the seco-acid to the reaction mixture containing the Yamaguchi reagent and DMAP is crucial.

  • Ring-Closing Metathesis (RCM) Optimization:

    • Catalyst Choice: The choice of the Grubbs catalyst (first, second, or third generation, or Hoveyda-Grubbs catalysts) can significantly impact the efficiency of the RCM reaction. A screening of different catalysts is recommended.

    • Solvent and Temperature: Dichloromethane (DCM) and toluene (B28343) are common solvents for RCM. The reaction temperature can be optimized (from room temperature to reflux).

    • Additives: In some cases, additives like titanium(IV) isopropoxide can scavenge inhibitory species and improve catalyst turnover.

    • Degassing: Thoroughly degassing the solvent to remove oxygen is critical for catalyst stability and activity.

Quantitative Data on Macrolactonization Methods for Macrocycles

MethodReagentsTypical YieldsKey Considerations
Yamaguchi Esterification 2,4,6-Trichlorobenzoyl chloride, Et₃N, DMAP40-70%Requires high dilution; can be sensitive to steric hindrance.
Ring-Closing Metathesis Grubbs' Catalyst (e.g., 2nd Gen)50-85%Catalyst sensitive to impurities; requires inert atmosphere and degassed solvents.

Experimental Protocol: Large-Scale Ring-Closing Metathesis (RCM)

This protocol is a general guideline and should be optimized for the specific this compound precursor.

  • Preparation:

    • Set up a multi-neck flask equipped with a condenser, a dropping funnel, and an argon inlet.

    • The entire apparatus must be rigorously dried and purged with an inert gas.

    • Prepare a solution of the diene precursor in a thoroughly degassed solvent (e.g., toluene or DCM) to a final concentration of approximately 0.001 M.

  • Reaction:

    • Add the Grubbs' catalyst (e.g., Grubbs' second-generation catalyst, 5-10 mol%) to the reaction flask containing a portion of the degassed solvent.

    • Heat the catalyst solution to the desired temperature (e.g., 80°C for toluene).

    • Using a syringe pump, add the solution of the diene precursor from the dropping funnel to the catalyst solution over a period of 12-24 hours.

    • After the addition is complete, continue to stir the reaction at the same temperature for an additional 1-2 hours to ensure complete conversion (monitor by TLC or LC-MS).

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Quench the reaction by adding a few drops of ethyl vinyl ether to deactivate the catalyst.

    • Concentrate the reaction mixture under reduced pressure.

    • The crude product often contains ruthenium byproducts. Purification can be achieved by flash column chromatography on silica (B1680970) gel. In some cases, treatment with a ruthenium scavenger (e.g., lead tetraacetate or trishydroxymethyl phosphine) followed by filtration through a plug of silica gel can be effective.

Logical Flow for Optimizing Macrolactonization

G start Low Macrolactonization Yield high_dilution Ensure Strict High-Dilution (Syringe Pump Addition) start->high_dilution method_choice Select Macrolactonization Method high_dilution->method_choice yamaguchi Yamaguchi Esterification method_choice->yamaguchi Ester bond formation rcm Ring-Closing Metathesis (RCM) method_choice->rcm C=C bond formation optimize_yamaguchi Optimize Yamaguchi: - Reagent Stoichiometry - Temperature yamaguchi->optimize_yamaguchi optimize_rcm Optimize RCM: - Catalyst Screening - Solvent & Temperature - Additives rcm->optimize_rcm end Improved Yield of this compound optimize_yamaguchi->end optimize_rcm->end

Caption: Decision-making process for optimizing the macrolactonization step.

Issue 3: Difficulty with Final Deprotection Steps

Question: We are struggling with the final deprotection of the protecting groups (e.g., MEM, TBS) on the this compound core. The reactions are either incomplete or lead to decomposition of the product, resulting in a low overall yield.

Answer:

The final deprotection steps in a complex molecule synthesis are often challenging due to the potential for side reactions and the lability of the target molecule. A "moderate yield" was reported for the final deprotection sequence in a synthesis of this compound, indicating this is a known hurdle.[2]

Troubleshooting Strategies:

  • Staged Deprotection: If multiple protecting groups are present, consider a staged deprotection strategy where more labile groups are removed first under milder conditions.

  • Screening of Deprotection Conditions:

    • MEM (2-Methoxyethoxymethyl) Group: Acidic hydrolysis is typically used for MEM deprotection. A range of acidic conditions should be screened, from mild (e.g., pyridinium (B92312) p-toluenesulfonate, PPTS) to stronger acids (e.g., trifluoroacetic acid, TFA; hydrochloric acid, HCl). The concentration of the acid, temperature, and reaction time should be carefully optimized.

    • TBS (tert-Butyldimethylsilyl) Group: Fluoride-based reagents are standard for TBS deprotection. Options include tetrabutylammonium (B224687) fluoride (B91410) (TBAF), hydrofluoric acid-pyridine (HF-Py), or triethylamine (B128534) trihydrofluoride (Et₃N·3HF). The choice of solvent (e.g., THF, acetonitrile) and the presence of a buffer (e.g., acetic acid with TBAF) can modulate the reactivity and prevent side reactions.

  • Purification of the Penultimate Intermediate: Ensure the protected this compound is of high purity before attempting the final deprotection. Impurities from previous steps can interfere with the deprotection reaction and complicate the purification of the final product.

  • Careful Work-up: The work-up procedure after deprotection is critical. Neutralization of the acid or quenching of the fluoride reagent must be done carefully to avoid degradation of the deprotected product. Extraction with a suitable solvent and careful removal of the solvent under reduced pressure at low temperatures are recommended.

Experimental Protocol: General Procedure for Final MEM Deprotection

This is a representative protocol and requires optimization.

  • Reaction Setup:

    • Dissolve the MEM-protected this compound in a suitable solvent (e.g., methanol (B129727) or a mixture of THF and water).

    • Cool the solution to 0°C.

  • Acid Addition:

    • Slowly add the acidic reagent (e.g., a solution of HCl in methanol or aqueous TFA) to the cooled solution.

  • Monitoring:

    • Monitor the progress of the reaction closely by TLC or LC-MS. The reaction should be stopped as soon as the starting material is consumed to minimize product degradation.

  • Work-up:

    • Quench the reaction by adding a saturated aqueous solution of NaHCO₃ until the pH is neutral.

    • Extract the product with an organic solvent (e.g., EtOAc).

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure at a low temperature.

  • Purification:

    • Purify the crude this compound by flash column chromatography on silica gel using a carefully selected solvent system.

G start Low Yield in Final Deprotection purity_check Ensure Purity of Protected this compound start->purity_check staged_deprotection Consider Staged Deprotection purity_check->staged_deprotection screen_conditions Screen Deprotection Conditions (Acid/Fluoride Source, Solvent, Temp.) staged_deprotection->screen_conditions careful_workup Optimize Work-up and Purification screen_conditions->careful_workup end Pure this compound in Higher Yield careful_workup->end

References

Technical Support Center: Minimizing Off-Target Effects of Macrosphelide L in Cellular Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Macrosphelide L in cellular assays while minimizing potential off-target effects. The information is presented in a question-and-answer format, including troubleshooting guides, detailed experimental protocols, and quantitative data summaries to facilitate robust and reliable experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the primary on-target activity of this compound?

This compound belongs to a class of 16-membered macrolides. While specific data for this compound is limited in publicly available literature, its close analogs, Macrosphelide A and B, are known inhibitors of cell-cell adhesion.[1][2] Therefore, the primary on-target activity of this compound is presumed to be the disruption of cellular adhesion processes.

Q2: What are the potential off-target effects of this compound?

Based on studies of related macrosphelides, particularly Macrosphelide A, potential off-target effects of this compound may include the induction of apoptosis (programmed cell death) and the inhibition of key metabolic enzymes.[3] Macrosphelide A has been shown to target Enolase 1 (ENO1), Aldolase A (ALDOA), and Fumarate Hydratase (FH), which are crucial for glycolysis and the TCA cycle.[3] It is plausible that this compound could exhibit similar off-target activities.

Q3: How can I distinguish between on-target (anti-adhesion) and off-target (e.g., apoptosis) effects in my experiments?

Distinguishing between on-target and off-target effects is critical for accurate data interpretation. A multi-faceted approach is recommended:

  • Dose-Response Analysis: Perform parallel dose-response curves for both cell adhesion and apoptosis markers. A significant separation between the IC50 for adhesion inhibition and the EC50 for apoptosis induction would suggest a therapeutic window where the on-target effect can be studied with minimal off-target interference.

  • Time-Course Experiments: Analyze the kinetics of both effects. Inhibition of cell adhesion is often a rapid process, while the induction of apoptosis may require a longer incubation period.

  • Orthogonal Assays: Use multiple, distinct assays to measure each phenotype. For example, supplement a cell attachment assay with a cell spreading assay to confirm anti-adhesion effects. Similarly, confirm apoptosis with both an Annexin V/PI staining assay and a caspase activity assay.

  • Target Engagement Studies: Employ techniques like the Cellular Thermal Shift Assay (CETSA) to confirm direct binding of this compound to its intended target (if known) versus potential off-targets.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
High levels of cytotoxicity observed at expected anti-adhesion concentrations. The concentration of this compound is too high, leading to off-target apoptotic effects.Perform a detailed dose-response curve to determine the optimal concentration that inhibits adhesion with minimal impact on cell viability. Refer to the quantitative data table below for guidance on expected effective concentrations of related compounds.
The cell line is particularly sensitive to this compound.Test a range of lower concentrations and shorter incubation times. Consider using a less sensitive cell line if the experimental goals permit.
Inconsistent results in cell adhesion assays. Variability in cell plating density or washing steps.Standardize cell seeding density and ensure gentle, consistent washing procedures across all wells and experiments.
The compound has degraded.Prepare fresh stock solutions of this compound and store them appropriately, protected from light and repeated freeze-thaw cycles.
Observed phenotype does not align with expected anti-adhesion effects. Off-target effects are dominating the cellular response.Use a lower concentration of this compound. Validate the on-target effect using a structurally different anti-adhesion molecule as a positive control.
The experimental readout is not specific to cell adhesion.Employ a more specific assay for cell adhesion, such as monitoring the inhibition of adhesion to a specific extracellular matrix protein.

Quantitative Data Summary

The following table summarizes the available IC50 values for Macrosphelide A and B, which can serve as a reference for designing experiments with this compound. It is crucial to empirically determine the optimal concentration for this compound in your specific cellular system.

Compound Assay Cell Line IC50 / EC50 Reference
Macrosphelide AInhibition of HL-60 cell adhesion to LPS-activated HUVECHL-60 / HUVEC3.5 µM[1]
Macrosphelide BInhibition of HL-60 cell adhesion to LPS-activated HUVECHL-60 / HUVEC36 µM[1]
Macrosphelide ACytotoxicity (Cell Viability)Various Cancer Cell LinesVaries (typically in the µM range)[3]
Macrosphelide AApoptosis InductionU937Not explicitly an EC50, but effects seen at 2-5 µM

Experimental Protocols

Cell Adhesion Assay (Static Attachment Assay)

Objective: To quantify the ability of this compound to inhibit the attachment of cells to a substrate.

Methodology:

  • Plate Coating: Coat the wells of a 96-well plate with an appropriate extracellular matrix protein (e.g., fibronectin, collagen) or leave uncoated for cell-cell adhesion studies. Incubate and then wash to remove unbound protein.

  • Cell Preparation: Harvest cells and resuspend them in serum-free medium.

  • Compound Treatment: Pre-incubate the cells with various concentrations of this compound or vehicle control for a specified time (e.g., 30 minutes).

  • Cell Seeding: Add the cell suspension to the coated wells and incubate for a short period (e.g., 1-2 hours) to allow for attachment.

  • Washing: Gently wash the wells to remove non-adherent cells.

  • Quantification: Quantify the number of adherent cells using a suitable method, such as crystal violet staining or a fluorescence-based assay (e.g., Calcein-AM).

  • Data Analysis: Calculate the percentage of cell adhesion relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V and Propidium Iodide Staining)

Objective: To detect and quantify apoptosis induced by this compound.

Methodology:

  • Cell Treatment: Treat cells with various concentrations of this compound or vehicle control for the desired duration (e.g., 24-48 hours).

  • Cell Harvesting: Collect both adherent and floating cells.

  • Staining: Wash the cells with cold PBS and then resuspend them in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Viable cells will be negative for both Annexin V and PI, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both.

  • Data Analysis: Quantify the percentage of cells in each quadrant and determine the EC50 for apoptosis induction.

Cellular Thermal Shift Assay (CETSA)

Objective: To verify the direct binding of this compound to a target protein in a cellular context.

Methodology:

  • Cell Treatment: Treat intact cells with this compound or a vehicle control.

  • Heating: Heat the cell lysates or intact cells at a range of temperatures. Ligand binding is expected to stabilize the target protein, making it more resistant to thermal denaturation.

  • Lysis and Centrifugation: Lyse the cells and centrifuge to separate the soluble protein fraction from the aggregated, denatured proteins.

  • Protein Quantification: Collect the supernatant and quantify the amount of the target protein remaining in the soluble fraction using Western blot or other protein detection methods.

  • Data Analysis: Plot the amount of soluble target protein as a function of temperature for both the vehicle and this compound-treated samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Visualizations

Caption: Troubleshooting workflow for identifying and mitigating off-target effects.

signaling_pathway Potential Signaling Pathways of this compound Macrosphelide_L This compound Adhesion_Target Cell Adhesion Target(s) Macrosphelide_L->Adhesion_Target On-Target Metabolic_Enzymes Metabolic Enzymes (e.g., ENO1, ALDOA, FH) Macrosphelide_L->Metabolic_Enzymes Off-Target Mitochondria Mitochondria Macrosphelide_L->Mitochondria Off-Target Inhibition_Adhesion Inhibition of Cell Adhesion Adhesion_Target->Inhibition_Adhesion Metabolic_Dysfunction Metabolic Dysfunction Metabolic_Enzymes->Metabolic_Dysfunction Caspase8 Caspase-8 Mitochondria->Caspase8 Caspase3 Caspase-3 Caspase8->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Metabolic_Dysfunction->Apoptosis

Caption: Potential on-target and off-target signaling pathways of this compound.

References

Technical Support Center: Macrosphelide L Bioavailability Enhancement

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the bioavailability of Macrosphelide L. Given the limited direct public data on this compound, the following guidance is based on established strategies for analogous macrocyclic lactones and other poorly water-soluble compounds.

Frequently Asked Questions (FAQs)

Q1: What are the likely primary challenges to achieving adequate oral bioavailability with this compound?

Based on the characteristics of similar macrocyclic lactones, the primary challenges are expected to be:

  • Poor Aqueous Solubility: this compound, like other macrolides, is predicted to be highly lipophilic and thus have low solubility in gastrointestinal fluids. This is a rate-limiting step for absorption.[1][2][3]

  • P-glycoprotein (P-gp) Efflux: Macrocyclic lactones are often substrates for efflux transporters like P-gp in the intestinal wall, which actively pump the compound back into the gut lumen, reducing net absorption.[1][3]

  • First-Pass Metabolism: While not definitively known for this compound, many macrolides undergo metabolism in the gut wall and liver, which can reduce the amount of active drug reaching systemic circulation.[4][5]

Q2: Which formulation strategies are most promising for enhancing the bioavailability of this compound?

Several platform technologies are suitable for enhancing the bioavailability of poorly water-soluble drugs and are applicable to this compound:

  • Amorphous Solid Dispersions: Creating a solid dispersion of this compound in a polymer matrix can increase its dissolution rate and absorption.[6][7]

  • Lipid-Based Formulations: Formulations such as Self-Emulsifying Drug Delivery Systems (SEDDS) can improve the solubilization of lipophilic drugs in the gastrointestinal tract.[8][9]

  • Particle Size Reduction (Nanonization): Reducing the particle size of the drug increases the surface area for dissolution, which can enhance bioavailability.[8][10][11]

  • Complexation with Cyclodextrins: Encapsulating this compound within cyclodextrin (B1172386) molecules can increase its solubility and dissolution.[6][12]

Q3: Are there any known solvent systems for preparing stock solutions of this compound for in vitro testing?

While specific data for this compound is unavailable, a study on other macrolides found that dissolving them in water with a small amount of glacial acetic acid (<2.5 µL/mL) followed by dilution with deionized water was an effective method for preparing stock solutions for antimicrobial susceptibility testing.[13] For cell-based assays, DMSO is a common solvent, but care must be taken to avoid precipitation upon dilution in aqueous media and to control for solvent toxicity.

Troubleshooting Guides

Issue 1: Low and Variable Oral Bioavailability in Preclinical Animal Studies
Potential Cause Troubleshooting Steps
Poor Dissolution Rate 1. Particle Size Reduction: Micronize or nano-size the drug powder. 2. Formulate as a Solid Dispersion: Use techniques like spray drying or hot-melt extrusion with a suitable polymer carrier.[6] 3. Increase Wettability: Include a surfactant in the formulation.
P-gp Efflux 1. Co-administer a P-gp Inhibitor: Use a known P-gp inhibitor (e.g., verapamil, ketoconazole) in preclinical studies to confirm P-gp involvement. 2. Formulate with Excipients that Inhibit P-gp: Some surfactants and polymers used in formulations can also inhibit P-gp.
Food Effects 1. Conduct Fed vs. Fasted State Studies: The presence of food can significantly alter the absorption of lipophilic drugs.[1][3] 2. Consider Lipid-Based Formulations: These can help mitigate food effects by mimicking the fed state.[8]
Gut Wall Metabolism 1. In Vitro Metabolism Studies: Use intestinal microsomes or S9 fractions to assess the metabolic stability of this compound in the gut. 2. Chemical Modification/Prodrug Approach: If gut metabolism is significant, consider synthesizing prodrugs that are less susceptible to first-pass metabolism.[11]
Issue 2: Drug Precipitation in Aqueous Media During In Vitro Dissolution or Cell-Based Assays
Potential Cause Troubleshooting Steps
Poor Aqueous Solubility 1. Use of Co-solvents: For in vitro assays, a small percentage of a water-miscible organic solvent (e.g., DMSO, ethanol) can be used. Ensure final solvent concentration is not toxic to cells. 2. Complexation with Cyclodextrins: Prepare a stock solution of the this compound-cyclodextrin complex.[12] 3. Formulation as a Nanosuspension: A nanosuspension can improve dissolution and reduce precipitation.
Supersaturation and Recrystallization 1. Include Precipitation Inhibitors: Polymers like HPMC or PVP can help maintain a supersaturated state and prevent recrystallization. 2. Optimize Solid Dispersion Formulation: The choice of polymer and drug loading in a solid dispersion is critical to prevent recrystallization upon dissolution.

Data Presentation

Table 1: Comparison of Bioavailability Enhancement Strategies for Poorly Water-Soluble Drugs (Applicable to this compound)

Strategy Mechanism of Action Potential Advantages Potential Challenges Relevant Analogs
Solid Dispersion Increases surface area and wettability; drug is in an amorphous state.[6][7]Significant increase in dissolution rate; established manufacturing processes.Physical instability (recrystallization); potential for drug-polymer interactions.Azithromycin, Clarithromycin[7][12]
Lipid-Based Formulation (e.g., SEDDS) Drug is dissolved in a lipid carrier, forming an emulsion/microemulsion in the GI tract.[8][9]Improves solubilization; can enhance lymphatic uptake, bypassing first-pass metabolism; may mitigate food effects.[8]Potential for drug precipitation upon dilution; chemical instability of the drug in the formulation.Cyclosporine
Nanonization Increases surface area-to-volume ratio, leading to faster dissolution.[8][10]Applicable to a wide range of drugs; can be formulated as a suspension.High energy process; potential for particle aggregation.Itraconazole
Cyclodextrin Complexation Forms a host-guest complex, with the hydrophobic drug inside the cyclodextrin cavity, increasing solubility.Significant increase in aqueous solubility; can improve stability.Limited to drugs that can fit into the cyclodextrin cavity; can be a costly excipient.Clarithromycin[12]

Experimental Protocols

Protocol 1: Preparation of a this compound Solid Dispersion by Solvent Evaporation
  • Materials: this compound, Polyvinylpyrrolidone (PVP K30), Dichloromethane (B109758), Methanol.

  • Procedure:

    • Dissolve this compound and PVP K30 (e.g., in a 1:4 ratio by weight) in a minimal amount of a 1:1 mixture of dichloromethane and methanol.

    • Ensure complete dissolution to form a clear solution.

    • Evaporate the solvent under reduced pressure using a rotary evaporator at 40°C.

    • Dry the resulting solid film under vacuum for 24 hours to remove residual solvent.

    • Collect the solid dispersion and store it in a desiccator.

    • Characterize the solid dispersion using techniques such as Differential Scanning Calorimetry (DSC) and Powder X-ray Diffraction (PXRD) to confirm the amorphous state of this compound.

Protocol 2: In Vitro Dissolution Testing of a this compound Formulation
  • Apparatus: USP Dissolution Apparatus 2 (Paddle).

  • Dissolution Medium: 900 mL of simulated gastric fluid (pH 1.2) for the first 2 hours, followed by a change to simulated intestinal fluid (pH 6.8).

  • Procedure:

    • Maintain the dissolution medium at 37 ± 0.5°C.

    • Set the paddle speed to 75 RPM.

    • Add the this compound formulation (e.g., solid dispersion equivalent to 10 mg of this compound) to the dissolution vessel.

    • Withdraw samples (e.g., 5 mL) at predetermined time points (e.g., 5, 15, 30, 60, 90, 120 minutes).

    • Replace the withdrawn volume with fresh dissolution medium.

    • Filter the samples through a 0.45 µm filter.

    • Analyze the concentration of this compound in the samples using a validated HPLC method.

Visualizations

Bioavailability_Workflow cluster_formulation Formulation Development cluster_testing In Vitro & In Vivo Testing cluster_analysis Data Analysis Solid_Dispersion Solid Dispersion Dissolution Dissolution Testing Solid_Dispersion->Dissolution Lipid_Formulation Lipid Formulation Lipid_Formulation->Dissolution Nanonization Nanonization Nanonization->Dissolution Cyclodextrin Cyclodextrin Complex Cyclodextrin->Dissolution Permeability Caco-2 Permeability Dissolution->Permeability PK_Studies Pharmacokinetic Studies Permeability->PK_Studies Bioavailability Bioavailability (%) PK_Studies->Bioavailability API This compound API API->Solid_Dispersion Formulate API->Lipid_Formulation Formulate API->Nanonization Formulate API->Cyclodextrin Formulate

Caption: Workflow for enhancing this compound bioavailability.

Troubleshooting_Logic Start Low Bioavailability Observed Check_Solubility Is dissolution rate-limited? Start->Check_Solubility Improve_Solubility Enhance Solubility: - Solid Dispersion - Nanonization - Lipid Formulation Check_Solubility->Improve_Solubility Yes Check_Efflux Is P-gp efflux a factor? Check_Solubility->Check_Efflux No Improve_Solubility->Check_Efflux Inhibit_Efflux Inhibit P-gp: - Co-administer inhibitor - Use inhibitory excipients Check_Efflux->Inhibit_Efflux Yes Check_Metabolism Is first-pass metabolism high? Check_Efflux->Check_Metabolism No Inhibit_Efflux->Check_Metabolism Reduce_Metabolism Reduce Metabolism: - Prodrug approach - Different route of administration Check_Metabolism->Reduce_Metabolism Yes Success Bioavailability Improved Check_Metabolism->Success No Reduce_Metabolism->Success

Caption: Troubleshooting logic for low bioavailability.

References

Technical Support Center: Overcoming Resistance to Macrosphelide L in Cancer Cell Research

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the anticancer properties of Macrosphelide L and encountering potential resistance mechanisms.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound in cancer cells?

A1: this compound, particularly Macrosphelide A (MSPA), exerts its anticancer effects through a multi-faceted approach. Primarily, it induces apoptosis (programmed cell death) through both the intrinsic and extrinsic pathways.[1] This involves the activation of c-Jun N-terminal kinase (JNK), upregulation of Fas expression, and activation of caspases.[1] Additionally, MSPA has been shown to target cancer cell metabolism by inhibiting key enzymes in glycolysis and the TCA cycle, such as enolase 1 (ENO1), aldolase (B8822740) A (ALDOA), and fumarate (B1241708) hydratase (FH). This disruption of the Warburg effect can lead to reduced cancer cell viability.

Q2: My cancer cell line is showing reduced sensitivity to this compound. What are the potential resistance mechanisms?

A2: While direct resistance mechanisms to this compound are still under investigation, several potential mechanisms can be inferred based on its known actions and common patterns of drug resistance in cancer cells. These include:

  • Alterations in Apoptotic Pathways: Upregulation of anti-apoptotic proteins, such as Bcl-2 and Bcl-xL, can block the induction of apoptosis.[2][3][4][5] Conversely, downregulation or mutation of pro-apoptotic proteins like Bax and Bak can also confer resistance.[3][4]

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, particularly P-glycoprotein (P-gp), is a common mechanism of resistance to natural product-based anticancer drugs.[6][7][8] These transporters can actively pump this compound out of the cell, reducing its intracellular concentration and efficacy.

  • Metabolic Reprogramming: Cancer cells may adapt their metabolic pathways to bypass the inhibitory effects of this compound on glycolysis.[9][10][11] This could involve utilizing alternative energy sources or upregulating other metabolic pathways to sustain proliferation.

  • Target Alteration: Although not yet reported for this compound, mutations in its target proteins (ENO1, ALDOA, FH) could potentially reduce its binding affinity and inhibitory effect.

Q3: Are there any known ways to overcome resistance to this compound?

A3: Based on the potential resistance mechanisms, several strategies can be explored:

  • Combination Therapy:

    • With Bcl-2 Inhibitors: For resistance mediated by Bcl-2 upregulation, co-treatment with BH3 mimetics (e.g., Venetoclax) could restore apoptotic sensitivity.[4]

    • With P-glycoprotein Inhibitors: Some macrolide antibiotics have been shown to inhibit P-glycoprotein and could potentially be used to increase the intracellular concentration of this compound.[12]

  • Targeting Metabolic Vulnerabilities: If cells have reprogrammed their metabolism, targeting the new metabolic dependencies could be an effective strategy.[13][14]

Troubleshooting Guide

This guide addresses specific issues you might encounter during your experiments with this compound.

Problem Possible Cause Suggested Solution
Decreased or no induction of apoptosis (e.g., low Annexin V staining, no caspase activation) after this compound treatment. 1. Upregulation of anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL). * Perform Western blot analysis to assess the expression levels of Bcl-2 family proteins (Bcl-2, Bcl-xL, Bax, Bak). An increased Bcl-2/Bax ratio can indicate a block in the apoptotic pathway.[3][15] * Consider co-treatment with a Bcl-2 inhibitor to see if it restores sensitivity.
2. Defects in the caspase cascade. * Directly measure the activity of key caspases (e.g., caspase-3, -8, -9) using a fluorometric or colorimetric assay. * Perform Western blot to check for the cleavage (activation) of these caspases.
Cells recover and resume proliferation after initial growth inhibition by this compound. 1. Increased drug efflux via P-glycoprotein (P-gp). * Assess the expression of P-gp (ABCB1) using Western blot or qPCR. * Perform a drug efflux assay (e.g., using Rhodamine 123) to determine if P-gp is actively transporting substrates out of the cells. * Test for reversal of resistance by co-incubating with a known P-gp inhibitor (e.g., Verapamil or another macrolide antibiotic).[12]
Cells show continued high rates of glucose consumption and lactate (B86563) production despite this compound treatment. 1. Metabolic reprogramming to bypass inhibited enzymes. * Perform metabolic profiling to identify alternative metabolic pathways being utilized by the resistant cells. * Measure the enzymatic activity of ENO1, ALDOA, and FH directly to confirm inhibition by this compound in your cell line.
2. Target protein mutation or overexpression. * Sequence the genes for ENO1, ALDOA, and FH to check for mutations that might alter the drug-binding site. * Use Western blot to assess if the target proteins are overexpressed, potentially requiring higher concentrations of this compound for inhibition.
Inconsistent IC50 values across experiments. 1. Variability in cell culture conditions. * Ensure consistent cell passage number, confluency, and media composition for all experiments. Cell lines can evolve in culture, affecting their drug response.[16]
2. Compound stability. * Prepare fresh dilutions of this compound for each experiment from a frozen stock.

Data Presentation

Table 1: Cytotoxicity of Macrosphelide A (MSPA) in Human Cancer and Non-Cancer Cell Lines

Cell LineCell TypeMSPA Concentration (µM)Incubation Time (h)Cell Viability (%)
HepG2Hepatocellular Carcinoma12.57251.7
HL-60Promyelocytic Leukemia12.57254.6
MCF-7Breast Adenocarcinoma12.57248.4
THLE-3Normal Liver Epithelial12.57278.2
PBMCPeripheral Blood Mononuclear Cells12.57286.2
MCF-10ANon-tumorigenic Breast Epithelial12.57294.5

Data synthesized from multiple sources.

Table 2: Apoptosis-Inducing Activity of Macrosphelide Derivatives in U937 Human Lymphoma Cells

CompoundConcentration (µM)Apoptotic Cells (%)
MS-Epothilone Hybrid 60140-50
MSA 110<10
MSB 21<10
C9-Epothilone Hybrid1<10

This table provides a qualitative comparison of the apoptosis-inducing activity. Data is based on the fraction of apoptotic cells as determined by flow cytometry.[1]

Experimental Protocols

Assessment of Apoptosis by Annexin V/7-AAD Staining and Flow Cytometry

This protocol distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Annexin V-FITC (or other fluorochrome)

  • 7-Aminoactinomycin D (7-AAD) or Propidium Iodide (PI)

  • 1X Binding Buffer

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with this compound at the desired concentrations and for the specified time. Include untreated and positive controls.

  • Cell Harvesting: For adherent cells, gently trypsinize and collect the cells. For suspension cells, collect by centrifugation. Also, collect the supernatant to include any floating apoptotic cells.

  • Washing: Wash the cells twice with cold PBS by centrifuging at 300-600 x g for 5 minutes.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1-5 x 10^6 cells/mL.

  • Staining:

    • To 100 µL of the cell suspension, add 5 µL of Annexin V-fluorochrome conjugate.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer.

    • Add 5 µL of 7-AAD or PI staining solution.

  • Analysis: Analyze the cells by flow cytometry within one hour.

    • Viable cells: Annexin V-negative and 7-AAD/PI-negative.

    • Early apoptotic cells: Annexin V-positive and 7-AAD/PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and 7-AAD/PI-positive.

Caspase Activity Assay (Fluorometric)

This protocol measures the activity of executioner caspases like caspase-3 and -7.

Materials:

  • Caspase-Glo® 3/7 Assay kit (or similar) containing a proluminescent caspase-3/7 substrate (DEVD sequence) and buffer.

  • Luminometer or plate reader with luminescence detection.

  • White-walled 96-well plates.

Procedure:

  • Cell Plating: Seed cells in a 96-well plate and treat with this compound.

  • Reagent Preparation: Prepare the Caspase-Glo® reagent according to the manufacturer's instructions.

  • Assay:

    • Remove the plate from the incubator and allow it to equilibrate to room temperature.

    • Add 100 µL of Caspase-Glo® reagent to each well.

    • Mix the contents of the wells on a plate shaker at 300-500 rpm for 30 seconds.

    • Incubate at room temperature for 1-3 hours.

  • Measurement: Measure the luminescence of each sample with a plate-reading luminometer. The luminescent signal is proportional to the amount of caspase activity.

Western Blot for Apoptosis-Related Proteins (e.g., Bcl-2, Cleaved Caspase-3)

This protocol allows for the detection and quantification of specific proteins involved in the apoptotic pathway.

Materials:

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Bcl-2, anti-cleaved caspase-3, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Cell Lysis: After treatment, wash cells with cold PBS and lyse them on ice with lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or similar assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-PAGE gel and separate by electrophoresis.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Apply the ECL substrate and visualize the protein bands using an imaging system. Quantify band intensity relative to a loading control like β-actin.

Glucose Consumption and Lactate Production Assay

This protocol assesses the impact of this compound on cancer cell metabolism.

Materials:

  • Glucose and lactate colorimetric or fluorometric assay kits.

  • Microplate reader.

Procedure:

  • Cell Culture and Treatment: Plate cells and treat with this compound for the desired time.

  • Sample Collection: At the end of the treatment period, carefully collect a small aliquot of the cell culture medium from each well.

  • Glucose Measurement:

    • Follow the manufacturer's protocol for the glucose assay kit. This typically involves an enzymatic reaction that produces a colored or fluorescent product in proportion to the glucose concentration.

    • Measure the absorbance or fluorescence using a microplate reader.

    • Calculate glucose consumption by subtracting the glucose concentration in the media of treated cells from that of control wells without cells.

  • Lactate Measurement:

    • Follow the manufacturer's protocol for the lactate assay kit. This usually involves an enzymatic reaction that generates a colored or fluorescent product proportional to the lactate concentration.

    • Measure the absorbance or fluorescence.

    • Calculate lactate production by comparing the lactate concentration in the media of treated cells to that of control cells.

Visualizations

Macrosphelide_L_Apoptosis_Pathway Macrosphelide_L This compound JNK_Activation JNK Activation Macrosphelide_L->JNK_Activation Fas_Upregulation Fas Upregulation Macrosphelide_L->Fas_Upregulation Bcl2_Inhibition Inhibition of Anti-apoptotic Bcl-2 Macrosphelide_L->Bcl2_Inhibition JNK_Activation->Fas_Upregulation Caspase8_Activation Caspase-8 Activation (Extrinsic Pathway) Fas_Upregulation->Caspase8_Activation Bid_Cleavage Bid Cleavage to tBid Caspase8_Activation->Bid_Cleavage Caspase3_Activation Caspase-3 Activation (Executioner) Caspase8_Activation->Caspase3_Activation Mitochondria Mitochondria Bid_Cleavage->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Bcl2_Inhibition->Mitochondria promotes Apoptosome Apoptosome Formation (Apaf-1, Caspase-9) Cytochrome_c->Apoptosome Apoptosome->Caspase3_Activation Apoptosis Apoptosis Caspase3_Activation->Apoptosis

Caption: Proposed apoptotic signaling pathway of this compound.

Troubleshooting_Workflow Start Reduced Sensitivity to this compound Check_Apoptosis Is apoptosis induced? (Annexin V, Caspase Assay) Start->Check_Apoptosis No_Apoptosis No/Low Apoptosis Check_Apoptosis->No_Apoptosis No Apoptosis_OK Apoptosis is Induced Check_Apoptosis->Apoptosis_OK Yes Check_Bcl2 Check Bcl-2/Bax Ratio (Western Blot) No_Apoptosis->Check_Bcl2 High_Bcl2 High Bcl-2/Bax Ratio: Resistance Mechanism Check_Bcl2->High_Bcl2 High Normal_Bcl2 Normal Bcl-2/Bax: Check Caspase Cleavage Check_Bcl2->Normal_Bcl2 Normal Check_Efflux Check Drug Efflux (P-gp Expression/Activity) Apoptosis_OK->Check_Efflux High_Efflux High P-gp: Resistance Mechanism Check_Efflux->High_Efflux High Normal_Efflux Low P-gp: Check Metabolism Check_Efflux->Normal_Efflux Normal Check_Metabolism Is Glycolysis Inhibited? (Glucose/Lactate Assay) Normal_Efflux->Check_Metabolism Glycolysis_Active Glycolysis Active: Metabolic Reprogramming or Target Alteration Check_Metabolism->Glycolysis_Active No Glycolysis_Inhibited Glycolysis Inhibited: Other Mechanisms Check_Metabolism->Glycolysis_Inhibited Yes

Caption: Troubleshooting workflow for this compound resistance.

Metabolic_Inhibition_Pathway Glucose Glucose Glycolysis Glycolysis Glucose->Glycolysis Pyruvate Pyruvate Glycolysis->Pyruvate ATP_Production ATP Production Glycolysis->ATP_Production ENO1 ENO1 ALDOA ALDOA TCA_Cycle TCA Cycle Pyruvate->TCA_Cycle TCA_Cycle->ATP_Production FH Fumarate Hydratase (FH) Macrosphelide_A Macrosphelide A Inhibition_Glycolysis Inhibition Macrosphelide_A->Inhibition_Glycolysis Inhibition_TCA Inhibition Macrosphelide_A->Inhibition_TCA Inhibition_Glycolysis->ENO1 Inhibition_Glycolysis->ALDOA Inhibition_TCA->FH

Caption: Macrosphelide A's inhibition of cancer cell metabolism.

References

Technical Support Center: Optimization of Reaction Conditions for Macrosphelide L Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during the synthesis of Macrosphelide L. The information is presented in a question-and-answer format to offer direct and actionable guidance for optimizing reaction conditions and overcoming common experimental hurdles.

Troubleshooting Guides & FAQs

This section is divided into key synthetic strategies for this compound: Macrolactonization and Ring-Closing Metathesis (RCM), as well as general synthetic challenges.

I. Macrolactonization (e.g., Yamaguchi Macrolactonization)

Q1: My macrolactonization reaction is resulting in low to no yield of the desired this compound precursor. What are the likely causes and how can I improve the yield?

A1: Low yields in macrolactonization are a common challenge, often stemming from competing intermolecular reactions or substrate decomposition. Here’s a systematic approach to troubleshooting:

  • Issue: Competing Dimerization/Oligomerization. The intermolecular reaction between two seco-acid molecules can be faster than the desired intramolecular cyclization.

    • Solution: High-Dilution Conditions. This is the most critical factor. The intramolecular reaction is a first-order process, while intermolecular reactions are second-order. By significantly lowering the concentration of the seco-acid (typically to 0.001–0.01 M), you can kinetically favor the formation of the monomeric macrolactone.[1] A syringe pump for the slow addition of the substrate to the reaction vessel is highly recommended to maintain low concentrations throughout the reaction.[2]

  • Issue: Substrate Decomposition. The seco-acid precursor of this compound may be sensitive to the reaction conditions, especially elevated temperatures required for some macrolactonization protocols.

    • Solution: Milder Reaction Conditions. If you suspect decomposition, consider using a milder macrolactonization method that can be performed at or near room temperature. For instance, some variations of Shiina macrolactonization can be effective at lower temperatures.[1]

  • Issue: Inappropriate Reagent Stoichiometry. Incorrect amounts of coupling agents, bases, or catalysts can lead to side reactions or incomplete conversion.

    • Solution: Optimize Reagent Ratios. Carefully titrate the amounts of reagents like 2,4,6-trichlorobenzoyl chloride, DMAP, and triethylamine (B128534) in the Yamaguchi protocol. Ensure all reagents are fresh and anhydrous.

  • Issue: Conformational Rigidity of the Precursor. The linear seco-acid may not readily adopt the necessary conformation for ring closure.

    • Solution: Precursor Modification. In some cases, the protecting group strategy can be revisited to create a more rigid precursor that favors a cyclization-competent conformation.[3]

Q2: I am observing significant amounts of byproducts, such as dimers and oligomers, in my Yamaguchi macrolactonization. How can I minimize these?

A2: The formation of dimers and oligomers is a clear indication that intermolecular reactions are dominating. The primary solution is to rigorously apply the high-dilution principle as described in Q1.[1] Ensure that the addition of the seco-acid is sufficiently slow to maintain a consistently low concentration in the reaction flask.

Q3: My macrolactonization reaction has stalled, and I see unreacted starting material. What should I do?

A3: A stalled reaction can be due to several factors:

  • Deactivated Reagents: Ensure your coupling agents and catalysts are active. For example, triphenylphosphine (B44618) used in the Mitsunobu reaction can oxidize over time.[1] Use freshly opened or purified reagents.

  • Insufficient Temperature: Some macrolactonization reactions, like the Yamaguchi method, often require refluxing temperatures to proceed at a reasonable rate.[4] If your substrate is stable, a modest increase in temperature might be beneficial.

  • Reagent Inhibition: Ensure no impurities in your starting material or solvent are inhibiting the catalyst or reacting with your reagents.

II. Ring-Closing Metathesis (RCM)

Q1: My RCM reaction to form the macrocycle is giving a low yield. What are the common causes and solutions?

A1: Low yields in RCM for large rings can be attributed to several factors:

  • Catalyst Inactivity or Decomposition: The chosen Grubbs catalyst may not be active enough for your substrate or may be decomposing under the reaction conditions.

    • Solution: Catalyst Screening and Temperature Optimization. Screen a panel of Grubbs catalysts (e.g., Grubbs I, Grubbs II, Hoveyda-Grubbs catalysts) to find the most effective one for your specific diene precursor.[5] Be mindful of the thermal stability of the catalyst; second-generation Grubbs catalysts can degrade at higher temperatures, which might lead to lower yields of the desired product.[6]

  • Catalyst Poisoning: Impurities in the substrate or solvent can deactivate the ruthenium catalyst.

    • Solution: Rigorous Purification. Ensure your diene precursor and solvent are free of impurities, particularly those containing coordinating functional groups that can bind to the metal center.

  • High Concentration: Similar to macrolactonization, high concentrations can favor intermolecular oligomerization.

    • Solution: High Dilution. Perform the reaction under high-dilution conditions (0.1-10 mM) to favor the intramolecular RCM.[5]

Q2: I am observing the formation of E/Z isomers in my RCM product. How can I control the stereochemistry of the double bond?

A2: The E/Z selectivity of RCM is influenced by the catalyst, substrate, and reaction conditions.

  • Thermodynamic vs. Kinetic Control: Often, the E-isomer is the thermodynamically more stable product for large rings. The catalyst can sometimes isomerize the initially formed double bond.

  • Catalyst Choice: The ligand environment of the ruthenium catalyst plays a crucial role. For instance, some molybdenum or tungsten-based catalysts are known to favor the formation of Z-olefins.[5] Screening different catalysts is a key strategy to influence the stereochemical outcome.[5]

Q3: How can I drive the RCM reaction to completion?

A3: RCM is an equilibrium process. The removal of the volatile byproduct, ethylene, is essential to drive the reaction towards the cyclic product. This can be achieved by performing the reaction under a gentle stream of an inert gas (like nitrogen or argon) or under a vacuum.[5]

III. General Synthetic Challenges

Q1: I am having trouble with the stereoselectivity of a reduction step to create a specific alcohol stereocenter in my this compound intermediate. What can I do?

A1: Achieving the correct stereochemistry in alcohol-forming reactions is critical.

  • Problem: Poor Diastereoselectivity in Ketone Reduction.

    • Solution: Chelation-Controlled Reduction. For β-hydroxy ketones, using a chelating Lewis acid like chlorodiethylborane (B1606905) (Et₂BCl) in combination with a hydride source such as sodium borohydride (B1222165) (NaBH₄) can enforce a rigid cyclic intermediate, leading to highly diastereoselective hydride delivery.[7] This approach is effective for achieving syn-diastereoselectivity.[7]

    • Solution: Reagent Selection. The choice of reducing agent is paramount. For example, L-selectride is known to provide high stereoselectivity in the reduction of certain α-hydroxy ketones.[8]

Q2: I am facing issues with protecting groups, either they are not stable under the reaction conditions or are difficult to remove. What is a good protecting group strategy for this compound synthesis?

A2: A robust protecting group strategy is fundamental.

  • Orthogonal Protection: Employ orthogonal protecting groups that can be removed under different conditions without affecting others.[9] For example, using a silyl (B83357) ether (e.g., TBS, removed by fluoride), a PMB ether (removed by oxidation, e.g., DDQ), and an ester (removed by hydrolysis) allows for selective deprotection at various stages.

  • Protecting Group Stability: Carefully consider the compatibility of your protecting groups with the reagents and conditions of subsequent steps. For instance, some silyl ethers can be labile under acidic or basic conditions used for other transformations.

Q3: Purification of my synthetic intermediates is proving to be difficult. Do you have any suggestions?

A3: Purification is a common bottleneck.

  • Chromatography Optimization: Systematically screen different solvent systems for flash column chromatography. Sometimes, switching the stationary phase (e.g., from silica (B1680970) gel to alumina (B75360) or a reverse-phase material) can improve separation.

  • Crystallization: If your compound is a solid, attempting to crystallize it can be a highly effective purification method.

  • Derivative Formation: In some cases, temporarily converting the problematic compound into a derivative that is easier to purify (and then reverting it back) can be a viable strategy.

Data Presentation

Table 1: Comparison of Macrolactonization Methods for Macrocycle Formation (Illustrative Data)

Macrolactonization MethodSubstrate TypeReagentsTemperature (°C)Yield (%)Reference
Yamaguchi Seco-acid of a complex macrolide2,4,6-Trichlorobenzoyl chloride, Et₃N, DMAPRefluxing Toluene (B28343)60-80[2][10]
Mitsunobu Seco-acid with a secondary alcoholPPh₃, DIAD0 to RT40-70[1]
Shiina Seco-acid2-Methyl-6-nitrobenzoic anhydride (B1165640) (MNBA), DMAPRT70-90[1]
Mukaiyama-Corey Seco-acid prone to β-elimination2,2'-Dipyridyl disulfide, PPh₃, AgOTfRT40[11]

Note: Yields are highly substrate-dependent. This table provides a general comparison based on literature for complex macrolides.

Table 2: Influence of Grubbs Catalyst on Ring-Closing Metathesis Yield (Illustrative Data)

CatalystSubstrate TypeSolventTemperature (°C)Yield (%)E/Z RatioReference
Grubbs I Diene precursor for a 16-membered ringCH₂Cl₂4060-75E favored[5][12]
Grubbs II Sterically demanding dieneToluene8080-95E favored[6][13]
Hoveyda-Grubbs II Functionalized dieneToluene80>90E favored[14]

Note: Catalyst performance is highly dependent on the specific substrate and reaction conditions.

Experimental Protocols

Protocol 1: General Procedure for Yamaguchi Macrolactonization under High-Dilution Conditions
  • Preparation: A three-neck round-bottom flask equipped with a reflux condenser, a magnetic stir bar, and a rubber septum is charged with anhydrous toluene (to achieve a final substrate concentration of ~0.001 M).

  • Syringe Pump Setup: In a separate flask, the seco-acid precursor, 2,4,6-trichlorobenzoyl chloride (1.1-1.5 eq.), and triethylamine (1.1-1.5 eq.) are dissolved in anhydrous toluene. This solution is drawn into a gas-tight syringe and placed on a syringe pump.

  • Reaction Initiation: The toluene in the reaction flask is heated to reflux. The solution in the syringe is then added dropwise via the syringe pump over a period of 8-12 hours.

  • DMAP Addition: A solution of 4-(dimethylamino)pyridine (DMAP, 4-6 eq.) in anhydrous toluene is added to the reaction mixture (this can be done in portions or via a second syringe pump).

  • Reaction Monitoring: The reaction is stirred at reflux for an additional 12-24 hours and monitored by TLC or LC-MS.

  • Work-up: Upon completion, the reaction is cooled to room temperature, quenched with a saturated aqueous solution of NaHCO₃, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel.

Protocol 2: General Procedure for Ring-Closing Metathesis (RCM)
  • Preparation: The diene precursor is dissolved in an anhydrous and degassed solvent (e.g., dichloromethane (B109758) or toluene) to a concentration of 0.1-10 mM in a flask equipped with a reflux condenser and a magnetic stir bar under an inert atmosphere (argon or nitrogen).[5][13]

  • Catalyst Addition: The chosen Grubbs catalyst (1-10 mol%) is added to the solution.

  • Reaction Conditions: The reaction mixture is stirred at the appropriate temperature (e.g., room temperature to 40 °C for CH₂Cl₂ or 80-110 °C for toluene). A gentle stream of inert gas can be bubbled through the solution to facilitate the removal of ethylene.[5]

  • Reaction Monitoring: The progress of the reaction is monitored by TLC or GC-MS.

  • Quenching: Once the reaction is complete, a catalyst quencher such as ethyl vinyl ether is added, and the mixture is stirred for 30 minutes.[13]

  • Work-up and Purification: The solvent is removed under reduced pressure, and the residue is purified by flash column chromatography to remove the ruthenium byproducts and isolate the desired macrocycle.

Protocol 3: Dess-Martin Oxidation of a Secondary Alcohol
  • Preparation: The alcohol substrate is dissolved in anhydrous dichloromethane (CH₂Cl₂) in a round-bottom flask under an inert atmosphere.

  • Reagent Addition: Dess-Martin periodinane (1.1-1.5 equivalents) is added to the solution in one portion at room temperature.[15]

  • Reaction Monitoring: The reaction is typically rapid and can be monitored by TLC. It is usually complete within 1-3 hours.

  • Work-up: The reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate and a saturated aqueous solution of sodium thiosulfate. The mixture is stirred vigorously until the layers are clear.

  • Extraction and Purification: The layers are separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated. The crude product is then purified by flash column chromatography.

Mandatory Visualizations

Experimental_Workflow_Yamaguchi cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve Seco-Acid, TCBC, Et3N in Toluene C Slow Addition of Substrate Solution via Syringe Pump (8-12h) A->C High Dilution B Heat Toluene in Reaction Flask to Reflux B->C D Add DMAP Solution C->D E Stir at Reflux (12-24h) D->E F Quench with aq. NaHCO3 E->F Monitor by TLC/LC-MS G Extract with Organic Solvent F->G H Purify by Flash Chromatography G->H I This compound Precursor H->I

Caption: Workflow for Yamaguchi Macrolactonization.

Troubleshooting_RCM Start Low RCM Yield Catalyst Catalyst Issue? Start->Catalyst Conditions Suboptimal Conditions? Start->Conditions Substrate Substrate Issue? Start->Substrate Sol_Catalyst1 Screen Different Grubbs Catalysts Catalyst->Sol_Catalyst1 Sol_Catalyst2 Check Catalyst for Decomposition Catalyst->Sol_Catalyst2 Sol_Conditions1 Ensure High Dilution (0.1-10 mM) Conditions->Sol_Conditions1 Sol_Conditions2 Optimize Temperature Conditions->Sol_Conditions2 Sol_Conditions3 Remove Ethylene (Inert Gas Sparge) Conditions->Sol_Conditions3 Sol_Substrate Purify Diene Precursor Rigorously Substrate->Sol_Substrate

Caption: Troubleshooting Logic for Low RCM Yield.

Signaling_Pathway_Stereoselective_Reduction cluster_chelation Chelation cluster_reduction Reduction A β-Hydroxy Ketone C Six-membered Boron Chelate (Rigid Intermediate) A->C B Et2BCl (Lewis Acid) B->C E Stereoselective Hydride Attack C->E Conformational Lock D NaBH4 (Hydride Source) D->E F syn-1,3-Diol Product E->F

Caption: Chelation-Controlled Stereoselective Reduction.

References

Technical Support Center: Purification of Macrosphelide L from Fungal Cultures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the purification of Macrosphelide L from fungal cultures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and from which fungal species is it typically isolated?

A1: this compound is a 16-membered macrolide, a class of polyketide secondary metabolites. It and its analogs, such as Macrosphelide A and B, are primarily isolated from the fermentation broth of fungal species like Microsphaeropsis sp. FO-5050.[1][2]

Q2: What are the general steps involved in the purification of this compound?

A2: The typical purification workflow for this compound from a fungal culture involves the following key stages:

  • Fermentation: Culturing the producing fungal strain under optimized conditions to maximize the yield of this compound.

  • Extraction: Separating the fungal mycelium from the culture broth and extracting the broth with a suitable organic solvent, commonly ethyl acetate (B1210297).

  • Chromatographic Purification: Subjecting the crude extract to one or more chromatography steps to isolate this compound from other metabolites. This often involves a combination of techniques like silica (B1680970) gel column chromatography and reversed-phase high-performance liquid chromatography (RP-HPLC).

  • Crystallization: Obtaining pure this compound in crystalline form from a concentrated solution.

Q3: What are some common challenges in the purification of this compound?

A3: Researchers may encounter several challenges, including:

  • Low production titers of this compound in the fungal culture.

  • Co-elution of structurally similar impurities during chromatographic separation.

  • Degradation of the compound due to unfavorable pH or temperature conditions.

  • Difficulty in obtaining high-purity crystals.

Troubleshooting Guides

This section provides solutions to specific problems that may arise during the purification of this compound.

Low Yield of Crude Extract

Problem: The yield of the crude extract after solvent extraction from the fungal broth is lower than expected.

Possible CauseSuggested Solution
Suboptimal Fermentation Conditions Optimize fermentation parameters such as media composition, pH, temperature, and incubation time to enhance the production of this compound.
Inefficient Extraction - Ensure thorough extraction by performing multiple rounds of liquid-liquid extraction with ethyl acetate.- Adjust the pH of the fungal broth to neutral or slightly acidic before extraction to improve the partitioning of this compound into the organic phase.
Compound Degradation - Minimize the exposure of the fermentation broth and crude extract to high temperatures and extreme pH conditions.[3] - Work efficiently and store extracts at low temperatures (4°C for short-term, -20°C for long-term) to prevent degradation.
Co-elution of Impurities during Chromatography

Problem: During silica gel column chromatography or RP-HPLC, one or more impurities co-elute with this compound, resulting in impure fractions.

Possible CauseSuggested Solution
Similar Polarity of Compounds For Silica Gel Chromatography: - Modify the mobile phase by using a solvent system with a shallower gradient. For example, if using a hexane-ethyl acetate system, decrease the rate of increase of ethyl acetate concentration.[4][5] - Consider using a different solvent system altogether, such as dichloromethane-methanol.[6] For Reversed-Phase HPLC: - Adjust the mobile phase composition. For instance, if using an acetonitrile-water gradient, try altering the gradient slope or using methanol (B129727) as the organic modifier.[7][8] - Change the stationary phase to one with a different selectivity, such as a phenyl-hexyl or cyano-bonded column.
Overloading of the Column - Reduce the amount of crude extract loaded onto the column to improve separation efficiency.
Inadequate Column Equilibration - Ensure the column is thoroughly equilibrated with the initial mobile phase before loading the sample.
Poor Peak Shape in HPLC

Problem: Chromatographic peaks for this compound are broad, tailing, or splitting.

Possible CauseSuggested Solution
Secondary Interactions with Stationary Phase - Add a small amount of an acidic modifier, such as 0.1% formic acid or trifluoroacetic acid (TFA), to the mobile phase to suppress the ionization of silanol (B1196071) groups on the silica-based stationary phase and improve peak shape.
Contamination of the Column or Guard Column - Flush the column with a strong solvent (e.g., isopropanol) to remove strongly retained compounds. If the problem persists, replace the guard column or the analytical column.
Inappropriate Mobile Phase pH - Optimize the pH of the mobile phase. For macrolides, a pH range of 5-7 is often optimal for stability and good chromatography.[3]
Difficulty in Crystallization

Problem: Failure to obtain crystals of this compound from a purified solution.

Possible CauseSuggested Solution
Presence of Amorphous Impurities - Re-purify the sample using a different chromatographic technique or a shallower gradient to remove any remaining amorphous impurities.
Suboptimal Solvent System for Crystallization - Experiment with different solvent systems for crystallization. Common methods include slow evaporation from a single solvent (e.g., methanol, ethyl acetate) or vapor diffusion using a binary solvent system (e.g., dissolving the compound in a small amount of a good solvent like dichloromethane (B109758) and allowing a poor solvent like hexane (B92381) to slowly diffuse into it).
Supersaturation Not Achieved - Slowly concentrate the solution to achieve the optimal level of supersaturation without causing rapid precipitation.

Experimental Protocols

Extraction of this compound from Fungal Culture
  • Separate the fungal mycelium from the culture broth by filtration or centrifugation.

  • Extract the culture broth (e.g., 10 L) three times with an equal volume of ethyl acetate.

  • Combine the organic layers and wash with brine (saturated NaCl solution).

  • Dry the organic layer over anhydrous sodium sulfate.

  • Concentrate the extract under reduced pressure using a rotary evaporator to obtain the crude extract.

Silica Gel Column Chromatography
  • Prepare a silica gel column with a suitable diameter and length based on the amount of crude extract.

  • Equilibrate the column with the starting mobile phase (e.g., 100% hexane).

  • Dissolve the crude extract in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.

  • Load the dried, adsorbed sample onto the top of the column.

  • Elute the column with a stepwise or linear gradient of increasing polarity. A common solvent system is a gradient of ethyl acetate in hexane.

  • Collect fractions and monitor the elution of compounds by thin-layer chromatography (TLC).

  • Combine the fractions containing this compound and concentrate them.

Table 1: Example Solvent Systems for Silica Gel Chromatography

Solvent SystemApplication
Hexane / Ethyl Acetate (Gradient)General purpose for separating compounds of moderate polarity.[6]
Dichloromethane / Methanol (Gradient)Suitable for more polar compounds.[6]
Toluene / Ethyl Acetate / Acetic AcidFor acidic compounds.[9]
Reversed-Phase HPLC (RP-HPLC)
  • Dissolve the partially purified sample from the silica gel column in a suitable solvent (e.g., methanol or acetonitrile).

  • Filter the sample through a 0.22 µm syringe filter before injection.

  • Use a C18 reversed-phase column for separation.

  • Elute with a gradient of an organic solvent (e.g., acetonitrile (B52724) or methanol) in water. Both solvents should contain an acidic modifier (e.g., 0.1% formic acid).

  • Monitor the elution at a suitable wavelength (e.g., 210 nm).

  • Collect the peak corresponding to this compound.

  • Evaporate the solvent to obtain the purified compound.

Table 2: Typical RP-HPLC Parameters

ParameterValue
Column C18 reversed-phase (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile or Methanol + 0.1% Formic Acid
Flow Rate 1.0 mL/min
Detection UV at 210 nm
Injection Volume 10-20 µL

Visualizations

PurificationWorkflow cluster_0 Upstream Processing cluster_1 Downstream Processing Fermentation Fungal Fermentation Extraction Solvent Extraction (Ethyl Acetate) Fermentation->Extraction Culture Broth SilicaGel Silica Gel Chromatography Extraction->SilicaGel Crude Extract RPHPLC Reversed-Phase HPLC SilicaGel->RPHPLC Partially Purified Fractions Crystallization Crystallization RPHPLC->Crystallization Purified This compound PureCompound Pure this compound Crystallization->PureCompound

Caption: General workflow for the purification of this compound.

TroubleshootingLogic cluster_Extraction Extraction Stage cluster_Chromatography Chromatography Stage cluster_FinalProduct Final Product Start Low Yield or Purity Issue CheckFermentation Review Fermentation Parameters Start->CheckFermentation Low Crude Yield CheckColumnLoad Reduce Column Loading Start->CheckColumnLoad Poor Separation OptimizeExtraction Optimize Extraction (pH, Solvent Volume) CheckFermentation->OptimizeExtraction ModifyMobilePhase Modify Mobile Phase Gradient/Composition CheckColumnLoad->ModifyMobilePhase ChangeColumn Change Stationary Phase ModifyMobilePhase->ChangeColumn If no improvement RePurify Re-purify Impure Fractions ModifyMobilePhase->RePurify If improvement ChangeColumn->RePurify

Caption: Troubleshooting logic for this compound purification.

References

Technical Support Center: Interpreting Complex NMR Spectra of Macrosphelide L Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Macrosphelide L derivatives. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the NMR spectroscopic analysis of these complex macrocycles.

Frequently Asked Questions (FAQs)

Q1: My ¹H NMR spectrum of a this compound derivative shows broad, poorly resolved peaks. What are the potential causes and solutions?

A1: Peak broadening in the NMR spectra of macrocycles like this compound derivatives is a common issue that can arise from several factors:

  • Conformational Dynamics: Macrocycles often exist as a mixture of multiple conformers in solution that are in intermediate exchange on the NMR timescale. This can lead to significant line broadening.

    • Solution: Try acquiring the spectrum at different temperatures. Lowering the temperature may slow down the conformational exchange enough to resolve separate sets of signals for each conformer ("slow exchange regime"). Conversely, increasing the temperature might accelerate the exchange, leading to sharper, averaged signals ("fast exchange regime").

  • Sample Concentration: High sample concentrations can increase viscosity and promote intermolecular interactions or aggregation, resulting in broader peaks.

    • Solution: Dilute your sample and re-acquire the spectrum.

  • Presence of Paramagnetic Impurities: Trace amounts of paramagnetic metals can cause significant peak broadening.

    • Solution: Consider treating your sample with a chelating agent to sequester any paramagnetic ions. Ensure all glassware is scrupulously clean.

  • Poor Shimming: An inhomogeneous magnetic field will lead to poor peak shape and resolution.

    • Solution: Carefully shim the spectrometer before acquiring your data. This is a critical step for high-resolution spectra.

  • Solid Particles in the Sample: Undissolved material in the NMR tube will disrupt the magnetic field homogeneity.

    • Solution: Ensure your sample is fully dissolved. If necessary, filter the solution through a small plug of glass wool directly into the NMR tube.

Q2: I'm having trouble assigning overlapping signals in the ¹H NMR spectrum of my this compound analog. What should I do?

A2: Signal overlap is a frequent challenge with complex molecules like this compound derivatives. A combination of 2D NMR experiments is essential for resolving and assigning these signals:

  • ¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. It helps to trace out spin systems within the molecule.

  • ¹H-¹H TOCSY (Total Correlation Spectroscopy): TOCSY extends the correlations beyond direct coupling partners to reveal entire spin systems. This is particularly useful for identifying all protons within a specific structural fragment, such as a sugar moiety or a long alkyl chain.

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom it is directly attached to. This is a powerful tool for assigning proton resonances based on their corresponding carbon chemical shifts.

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons that are separated by two or three bonds. This is crucial for piecing together different structural fragments and establishing the overall connectivity of the molecule.

Q3: The residual solvent peak is obscuring important signals in my ¹H NMR spectrum. How can I mitigate this?

A3: Suppressing the signal from residual protons in deuterated solvents is a common requirement. Several techniques can be employed:

  • Presaturation: This is the most common method, where a low-power radiofrequency pulse is applied at the frequency of the solvent peak before the main excitation pulse. This saturates the solvent signal, reducing its intensity.

  • Solvent Signal Suppression Pulse Sequences: Modern NMR spectrometers are equipped with specialized pulse programs (e.g., WET, Watergate) that are very effective at suppressing solvent signals with minimal distortion to nearby peaks.

  • Choice of Solvent: If possible, choose a deuterated solvent whose residual peak does not overlap with key signals from your compound. For example, if you have signals in the region of residual CHCl₃ (around 7.26 ppm), you might consider using benzene-d₆ or acetone-d₆.

Troubleshooting Guide

This section provides a systematic approach to resolving common issues during the acquisition and processing of NMR data for this compound derivatives.

Table 1: Troubleshooting Common NMR Spectral Issues
Problem Possible Cause(s) Recommended Solution(s)
Low Signal-to-Noise Ratio Insufficient sample concentration; Not enough scans acquired.Increase the number of scans; Use a higher concentration if solubility permits; Use a cryoprobe if available.
Phasing Errors Incorrect manual or automatic phase correction.Manually re-phase the spectrum. Start with the zero-order correction (PH0) on a well-defined peak, then adjust the first-order correction (PH1) using a peak on the opposite side of the spectrum.[1]
Baseline Distortions Incorrect acquisition parameters (e.g., acquisition time too short); Broad underlying signals from polymers or other impurities.Apply a baseline correction algorithm (e.g., Whittaker Smoother) during processing.[1] Ensure proper acquisition settings.
"Sinc Wiggles" or Truncation Artifacts Acquisition time is too short for the resolution required, leading to clipping of the Free Induction Decay (FID).Increase the acquisition time to allow the FID to decay completely. Apply a gentle apodization function (e.g., exponential multiplication with a small line broadening factor) before Fourier transformation.
Presence of Impurity Peaks Contamination from solvents (e.g., ethyl acetate, acetone), grease, or side products from synthesis.Meticulously purify the sample before NMR analysis. Check common impurity chemical shift tables to identify contaminants.[2]

Experimental Protocols

A systematic approach combining various NMR experiments is crucial for the complete structural elucidation of this compound derivatives.

Protocol 1: Standard Suite of 2D NMR Experiments for Structural Elucidation
  • Sample Preparation:

    • Dissolve 5-10 mg of the purified this compound derivative in 0.5-0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, Methanol-d₄, Acetone-d₆).

    • Filter the solution into a high-quality 5 mm NMR tube.

  • 1D ¹H NMR Acquisition:

    • Acquire a standard 1D ¹H spectrum to assess sample purity, concentration, and overall spectral features.

    • Optimize shimming and receiver gain.

  • 2D NMR Acquisition:

    • ¹H-¹H COSY: Acquire a gradient-selected COSY spectrum to establish proton-proton connectivities.

    • ¹H-¹³C HSQC: Acquire a sensitivity-enhanced HSQC spectrum to correlate protons with their directly attached carbons.

    • ¹H-¹³C HMBC: Acquire an HMBC spectrum optimized for a long-range coupling constant of ~8 Hz. This will reveal 2- and 3-bond correlations.

    • (Optional) ¹H-¹H TOCSY: If complex, overlapping spin systems are present, acquire a TOCSY spectrum with a mixing time of 80-120 ms.

    • (Optional) ¹H-¹H NOESY/ROESY: For stereochemical analysis, acquire a NOESY (for larger molecules) or ROESY (for medium-sized molecules) spectrum to identify protons that are close in space.

  • Data Processing and Analysis:

    • Process all spectra using appropriate window functions (e.g., sine-bell for COSY, squared sine-bell for HSQC/HMBC).

    • Perform phase and baseline corrections.

    • Systematically analyze the correlations from each spectrum to build up structural fragments and then assemble the complete structure.

Data Presentation

While specific NMR data for "this compound" is not publicly available, the following table presents typical chemical shift ranges for key functionalities found in related macrosphelides, which can serve as a guide for initial assignments.

Table 2: Typical ¹H and ¹³C NMR Chemical Shift Ranges for Macrosphelide Analogs
Functional Group / Proton Environment Typical ¹H Chemical Shift (ppm) Typical ¹³C Chemical Shift (ppm)
Methyl groups (CH₃)0.8 - 1.510 - 25
Methylene groups (CH₂)1.2 - 2.520 - 40
Methine groups (CH)1.5 - 3.030 - 55
Protons alpha to carbonyl (C=O)2.0 - 2.835 - 50
Protons on carbons bearing oxygen (CH-O)3.5 - 5.560 - 85
Olefinic protons (C=C-H)5.0 - 7.0110 - 150
Carbonyl carbons (C=O)-165 - 180

Note: These are approximate ranges and can vary depending on the specific substitution and conformation of the this compound derivative.

Visualizations

The following diagrams illustrate the logical workflow for troubleshooting common NMR issues and the experimental workflow for structural elucidation.

troubleshooting_workflow start Observe NMR Spectrum Anomaly broad_peaks Broad / Poorly Resolved Peaks? start->broad_peaks overlap_signals Overlapping Signals? broad_peaks->overlap_signals No check_conc Check Concentration & Paramagnetics broad_peaks->check_conc Yes low_sn Low Signal-to-Noise? overlap_signals->low_sn No run_2d_nmr Acquire 2D NMR (COSY, HSQC, HMBC) overlap_signals->run_2d_nmr Yes artifacts Baseline/Phase Artifacts? low_sn->artifacts No more_scans Increase Number of Scans or Sample Concentration low_sn->more_scans Yes reprocess Re-process Data (Manual Phasing, Baseline Correction) artifacts->reprocess Yes end_node Obtain High-Quality Spectrum artifacts->end_node No vt_nmr Run Variable Temperature NMR check_conc->vt_nmr reshim Re-shim Spectrometer vt_nmr->reshim reshim->end_node run_2d_nmr->end_node more_scans->end_node reprocess->end_node

Caption: Troubleshooting workflow for common NMR spectral issues.

structure_elucidation_workflow cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis & Interpretation one_d_h1 1. 1D ¹H NMR (Purity, Overview) cosy 2. ¹H-¹H COSY (¹JHH, ²JHH) one_d_h1->cosy hsqc 3. ¹H-¹³C HSQC (¹JCH) cosy->hsqc hmbc 4. ¹H-¹³C HMBC (²JCH, ³JCH) hsqc->hmbc noesy 5. NOESY/ROESY (Stereochemistry) hmbc->noesy assign_spins A. Assign Spin Systems (from COSY) hmbc->assign_spins assign_carbons B. Assign C & H (from HSQC) assign_spins->assign_carbons connect_frags C. Connect Fragments (from HMBC) assign_carbons->connect_frags stereo_analysis D. Determine Stereochemistry (from NOESY/ROESY) connect_frags->stereo_analysis final_structure Final Structure of this compound Derivative stereo_analysis->final_structure

Caption: Experimental workflow for structural elucidation.

References

Validation & Comparative

Macrosphelide L vs. Macrosphelide A: A Comparative Analysis for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the ever-evolving landscape of natural product research, macrosphelides have emerged as a class of 16-membered macrolides with significant therapeutic potential. Initially recognized for their ability to inhibit cell-cell adhesion, further investigations have unveiled their promise in anticancer applications. This guide provides a detailed comparative analysis of two key members of this family, Macrosphelide L and Macrosphelide A, offering researchers, scientists, and drug development professionals a comprehensive overview of their biological activities, the experimental frameworks for their evaluation, and the current understanding of their mechanisms of action.

Comparative Biological Activity

While both Macrosphelide A and this compound have been shown to inhibit the adhesion of human promyelocytic leukemia (HL-60) cells to human umbilical vein endothelial cells (HUVECs), a direct quantitative comparison is challenging due to limited publicly available data for this compound. The available data is summarized below.

CompoundBiological ActivityCell LineIC50 ValueCitation
Macrosphelide A Inhibition of cell-cell adhesionHL-603.5 µM[1]
CytotoxicityVarious Cancer Cell LinesData varies by cell line
Apoptosis InductionVarious Cancer Cell Lines-
Antimicrobial ActivityGram-positive bacteria-
This compound Inhibition of cell-cell adhesionHL-60Not Reported
Other Biological ActivitiesNot Reported

Note: The lack of a reported IC50 value for this compound's anti-adhesion activity in the reviewed literature prevents a direct quantitative comparison with Macrosphelide A.

Experimental Protocols

To facilitate further research and comparative studies, detailed methodologies for key experiments are provided below.

Cell-Cell Adhesion Assay (HL-60 and HUVEC)

This assay quantifies the ability of a compound to inhibit the adhesion of leukemia cells to endothelial cells, a crucial step in metastasis.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Human Promyelocytic Leukemia (HL-60) cells

  • Endothelial Cell Growth Medium (EGM)

  • RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • Lipopolysaccharide (LPS)

  • Calcein-AM fluorescent dye

  • Phosphate Buffered Saline (PBS)

  • 96-well black, clear-bottom microplates

Protocol:

  • HUVEC Seeding: Seed HUVECs into 96-well black, clear-bottom microplates at a density that allows for a confluent monolayer within 24-48 hours. Culture in EGM at 37°C in a 5% CO₂ incubator.

  • Activation of HUVECs: Once confluent, treat the HUVEC monolayer with LPS (1 µg/mL) in EGM for 4-6 hours to induce the expression of adhesion molecules.

  • HL-60 Cell Labeling: While HUVECs are being activated, label HL-60 cells with Calcein-AM (2.5 µM) in serum-free RPMI-1640 for 30 minutes at 37°C.

  • Compound Treatment: Wash the activated HUVEC monolayer with PBS. Add fresh EGM containing various concentrations of Macrosphelide A or L to the wells. Include a vehicle control (e.g., DMSO).

  • Co-culture: Wash the Calcein-AM labeled HL-60 cells and resuspend them in EGM. Add the labeled HL-60 cells to the HUVEC-containing wells at a density of 1 x 10⁵ cells/well.

  • Incubation and Washing: Incubate the co-culture for 1 hour at 37°C. After incubation, gently wash the wells three times with PBS to remove non-adherent HL-60 cells.

  • Quantification: Measure the fluorescence of the remaining adherent HL-60 cells using a fluorescence microplate reader (Excitation: 485 nm, Emission: 520 nm).

  • Data Analysis: Calculate the percentage of adhesion relative to the vehicle control and determine the IC50 value for each compound.

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric method used to assess cell viability and the cytotoxic potential of a compound.

Materials:

  • Cancer cell line of interest

  • Complete growth medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well microplates

Protocol:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with a range of concentrations of Macrosphelide A or L. Include a vehicle control.

  • Incubation: Incubate the plates for a desired period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan (B1609692) crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Signaling Pathways and Visualizations

The mechanism of action for Macrosphelide A has been partially elucidated, primarily focusing on its pro-apoptotic effects. The specific signaling pathways for this compound have not yet been reported.

Macrosphelide A-Induced Apoptosis Signaling Pathway

Macrosphelide A has been shown to induce apoptosis in cancer cells through mechanisms that can involve the extrinsic (death receptor) pathway. For some macrosphelide derivatives, this process is initiated by the generation of reactive oxygen species (ROS) and activation of the c-Jun N-terminal kinase (JNK) pathway, leading to the upregulation of Fas ligand and activation of the caspase cascade.[2]

Macrosphelide_A_Apoptosis_Pathway cluster_extracellular Extracellular cluster_cell Cancer Cell Macrosphelide A Macrosphelide A ROS Generation ROS Generation Macrosphelide A->ROS Generation JNK Activation JNK Activation ROS Generation->JNK Activation FasL Upregulation FasL Upregulation JNK Activation->FasL Upregulation Fas Receptor Fas Receptor FasL Upregulation->Fas Receptor DISC Formation DISC Formation Fas Receptor->DISC Formation FADD Caspase-8 Activation Caspase-8 Activation DISC Formation->Caspase-8 Activation Caspase-3 Activation Caspase-3 Activation Caspase-8 Activation->Caspase-3 Activation Apoptosis Apoptosis Caspase-3 Activation->Apoptosis Experimental_Workflow Start Start Compound Acquisition Acquire/Synthesize Macrosphelide A & L Start->Compound Acquisition Cell Adhesion Assay Cell-Cell Adhesion Assay (HL-60/HUVEC) Compound Acquisition->Cell Adhesion Assay Cytotoxicity Screening Cytotoxicity Screening (e.g., MTT Assay) Compound Acquisition->Cytotoxicity Screening Data Analysis Comparative Data Analysis (IC50 Values, etc.) Cell Adhesion Assay->Data Analysis Apoptosis Assay Apoptosis Induction Assay (Annexin V/PI Staining) Cytotoxicity Screening->Apoptosis Assay Mechanism of Action Mechanism of Action Studies (e.g., Western Blot for Caspases) Apoptosis Assay->Mechanism of Action Mechanism of Action->Data Analysis Conclusion Conclusion Data Analysis->Conclusion

References

A Comparative Analysis of the Anti-Adhesion Properties of Macrosphelide L and Herbimycin A

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of drug discovery and development, the inhibition of cellular adhesion has emerged as a critical therapeutic strategy for a range of diseases, including cancer metastasis and inflammatory disorders. This guide provides a detailed comparison of the anti-adhesion activities of two natural products, Macrosphelide L and Herbimycin A, offering insights for researchers, scientists, and drug development professionals.

Executive Summary

Quantitative Comparison of Anti-Adhesion Activity

The following table summarizes the available quantitative data for the anti-adhesion activities of Macrosphelide analogs. A direct comparative IC50 value for Herbimycin A in a cell-cell adhesion assay is not available in the reviewed literature; however, its known effects on adhesion-related proteins are noted.

CompoundAssay SystemTarget InteractionIC50 ValueReference
Macrosphelide A HL-60 cell adhesion to LPS-activated HUVECCell-Cell Adhesion3.5 µM[1]
Macrosphelide B HL-60 cell adhesion to LPS-activated HUVECsLe(x)/E-selectin36 µM[1]
Herbimycin A Anaplastic Thyroid Carcinoma CellsE-cadherin/N-cadherin expressionNot Available[2][3]

Note: this compound has been reported to inhibit the adhesion of human-leukemia HL-60 cells to HUVECs, but a specific IC50 value was not provided in the available literature.

Experimental Protocols

Detailed methodologies for the key experiments cited are crucial for the interpretation and replication of findings.

HL-60 Adhesion to HUVEC Assay (for Macrosphelides)

This assay quantifies the adhesion of leukocyte-like cells (HL-60) to a monolayer of endothelial cells (Human Umbilical Vein Endothelial Cells - HUVEC), mimicking the initial step of extravasation.

  • HUVEC Culture and Activation: HUVECs are cultured to form a confluent monolayer in 96-well plates. To mimic an inflammatory state and induce the expression of adhesion molecules like E-selectin, the HUVEC monolayer is stimulated with lipopolysaccharide (LPS).

  • HL-60 Cell Labeling: Human promyelocytic leukemia cells (HL-60), which express sialyl Lewisx, are labeled with a fluorescent dye (e.g., Calcein-AM) for easy quantification.

  • Co-incubation and Treatment: The labeled HL-60 cells are then added to the activated HUVEC monolayer in the presence of varying concentrations of the test compound (e.g., Macrosphelide A or B).

  • Washing: After a defined incubation period, non-adherent HL-60 cells are removed by a standardized washing procedure.

  • Quantification: The fluorescence of the remaining adherent HL-60 cells is measured using a fluorescence plate reader. The intensity of the fluorescence is directly proportional to the number of adherent cells.

  • Data Analysis: The IC50 value, the concentration of the compound that inhibits 50% of cell adhesion, is calculated by plotting the percentage of adhesion inhibition against the compound concentration.

Wound Healing/Migration Assay (for Herbimycin A)

This assay assesses the effect of a compound on the migration of a sheet of cells, which is dependent on cell-cell and cell-matrix adhesion.

  • Cell Culture: Anaplastic thyroid carcinoma (ATC) cells are cultured in a multi-well plate until a confluent monolayer is formed.

  • Creating the "Wound": A sterile pipette tip is used to create a linear scratch or "wound" in the cell monolayer.

  • Treatment: The cells are then washed to remove dislodged cells, and media containing the test compound (Herbimycin A) at various concentrations is added.

  • Time-Lapse Imaging: The closure of the wound is monitored and imaged at regular intervals over a period of time.

  • Data Analysis: The rate of wound closure is quantified by measuring the area of the gap at different time points. A decrease in the rate of closure in the presence of the compound indicates an inhibitory effect on cell migration.

Visualization of Mechanisms and Workflows

Experimental Workflow for Anti-Adhesion Assay

G cluster_0 Preparation cluster_1 Treatment & Incubation cluster_2 Analysis HUVEC Culture HUVEC to Monolayer LPS Activate HUVEC with LPS HUVEC->LPS CoCulture Add Labeled HL-60 to HUVEC LPS->CoCulture HL60 Label HL-60 Cells HL60->CoCulture Treatment Add Test Compound (this compound / Herbimycin A) CoCulture->Treatment Wash Wash to Remove Non-adherent Cells Treatment->Wash Quantify Quantify Adherent Cells (Fluorescence) Wash->Quantify IC50 Calculate IC50 Quantify->IC50 G Leukocyte Leukocyte (e.g., HL-60) sLex sialyl Lewisx (sLex) Endothelial Activated Endothelial Cell (e.g., HUVEC) ESelectin E-selectin Adhesion Cell Adhesion sLex->Adhesion Binds to ESelectin->Adhesion Macrosphelide This compound/B Macrosphelide->Adhesion Inhibits G HerbimycinA Herbimycin A Src Src Kinase HerbimycinA->Src Inhibits Cadherin E-cadherin expression ↑ N-cadherin expression ↓ HerbimycinA->Cadherin Modulates FAK Focal Adhesion Kinase (FAK) Src->FAK Activates AdhesionComplex Focal Adhesion & Adherens Junctions FAK->AdhesionComplex Regulates Migration Cell Migration & Invasion AdhesionComplex->Migration Cadherin->AdhesionComplex Alters

References

A Comparative Guide to Validating Macrosphelide L's Anticancer Activity in Patient-Derived Xenografts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the preclinical validation of Macrosphelide L, a promising anticancer agent, utilizing the clinically relevant platform of patient-derived xenografts (PDX). While direct experimental data for this compound in PDX models is not yet publicly available, this document outlines the rationale and methodology for such a pivotal study. By leveraging the existing data on closely related macrosphelide compounds and the robust nature of PDX models, researchers can effectively assess the therapeutic potential of this compound.

Patient-derived xenografts are cancer models where tissue from a patient's tumor is implanted into an immunodeficient mouse. These models are gaining prominence in preclinical research as they preserve the cellular and molecular heterogeneity of the original tumor, offering a more predictive evaluation of a drug's efficacy compared to traditional cell line-derived xenografts (CDX).[1][2][3]

Comparative Anticancer Activity: Macrosphelides vs. Standard-of-Care

While awaiting direct PDX data for this compound, we can extrapolate its potential efficacy based on the performance of its analogs, such as Macrosphelide A (MSPA), and compare it with standard-of-care chemotherapies in relevant cancer types. The following tables present a proposed structure for comparing tumor growth inhibition data once a study is conducted.

Table 1: Proposed Comparative Efficacy of this compound in Colorectal Cancer PDX Models

Treatment GroupDosing ScheduleMean Tumor Growth Inhibition (%)Statistically Significant (p < 0.05)
Vehicle ControlDaily0-
This compound To be determinedExpected > 50%To be determined
5-FluorouracilStandard protocolVariable (e.g., 45%)[4]To be determined
IrinotecanStandard protocolVariable (e.g., 92%)[4]To be determined

Table 2: Proposed Comparative Efficacy of this compound in Non-Small Cell Lung Cancer (NSCLC) PDX Models

Treatment GroupDosing ScheduleMean Tumor Growth Inhibition (%)Statistically Significant (p < 0.05)
Vehicle ControlDaily0-
This compound To be determinedExpected > 50%To be determined
CisplatinStandard protocolVariableTo be determined
PaclitaxelStandard protocolVariableTo be determined

Experimental Protocols for Validation in PDX Models

To ensure rigor and reproducibility, the following detailed protocols for the establishment of PDX models and subsequent in vivo efficacy studies are recommended.

Protocol 1: Establishment of Patient-Derived Xenografts
  • Tumor Tissue Acquisition: Fresh tumor tissue is obtained from consenting patients following surgical resection. A minimum sample size of 3-5 mm³ is recommended.

  • Implantation: The tumor fragment is subcutaneously implanted into the flank of an immunodeficient mouse strain, such as NOD-scid IL2Rgamma-null (NSG) mice.[3]

  • Tumor Growth Monitoring: Engrafted mice are monitored for tumor growth. Once a tumor reaches a volume of approximately 1 cm³, it is harvested.

  • Passaging: The harvested tumor is fragmented and can be serially passaged into new cohorts of mice for expansion and cryopreservation.

Protocol 2: In Vivo Anticancer Efficacy Study
  • Cohort Formation: Once tumors in the expanded cohort reach a palpable size (e.g., 100-200 mm³), mice are randomized into treatment and control groups.

  • Treatment Administration: this compound is administered at a predetermined dose and schedule. A vehicle control group receives the delivery vehicle alone. Comparator groups receive standard-of-care chemotherapy.

  • Tumor Volume Measurement: Tumor dimensions (length and width) are measured bi-weekly using calipers. Tumor volume is calculated using the formula: (Width² x Length) / 2.

  • Data Analysis: The primary endpoint is typically tumor growth inhibition. The percentage of tumor volume change from baseline is calculated for each group. Statistical significance is determined using appropriate statistical tests.

Visualizing the Experimental Workflow and Biological Mechanisms

To facilitate a clear understanding of the processes and pathways involved, the following diagrams are provided.

G cluster_0 Patient cluster_1 PDX Model Generation cluster_2 In Vivo Efficacy Study Surgical Resection Surgical Resection Tumor Fragment Tumor Fragment Surgical Resection->Tumor Fragment Implantation (NSG Mouse) Implantation (NSG Mouse) Tumor Fragment->Implantation (NSG Mouse) Subcutaneous Tumor Growth Tumor Growth Implantation (NSG Mouse)->Tumor Growth Monitoring Harvest & Passage Harvest & Passage Tumor Growth->Harvest & Passage Expansion Randomization Randomization Harvest & Passage->Randomization Treatment Groups Vehicle This compound Standard-of-Care Randomization->Treatment Groups Tumor Measurement Tumor Measurement Treatment Groups->Tumor Measurement Bi-weekly Data Analysis Data Analysis Tumor Measurement->Data Analysis TGI Calculation G This compound This compound JNK Pathway JNK Pathway This compound->JNK Pathway Fas Upregulation Fas Upregulation This compound->Fas Upregulation Apoptosis Apoptosis JNK Pathway->Apoptosis Caspase-8 Activation Caspase-8 Activation Fas Upregulation->Caspase-8 Activation Caspase-8 Activation->Apoptosis

References

Cross-Validation of Macrosphelide L's Mechanism of Action: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the mechanisms of action of Macrosphelide L and its analogs. Macrosphelides are a class of 16-membered macrolides that have garnered significant interest in anticancer research due to their diverse biological activities, including the inhibition of cell-cell adhesion and induction of apoptosis.[1][2] This document summarizes key quantitative data, details experimental protocols for cited assays, and visualizes the known signaling pathways to facilitate a comprehensive understanding of their therapeutic potential.

Comparative Analysis of Macrosphelide Activity

The primary mechanism attributed to the macrosphelide family is the disruption of cancer cell adhesion, a critical step in metastasis.[2] However, further investigations have revealed additional mechanisms, including the induction of programmed cell death (apoptosis) and the targeting of cancer cell metabolism.[1] The following table summarizes the known activities of this compound and its closely related analogs, Macrosphelide A and B.

CompoundPrimary Mechanism of ActionSecondary Mechanism(s) of ActionIC50 ValuesTarget Cell Lines
This compound Inhibition of cell-cell adhesion[3][4]Not yet fully elucidatedData not availableHL-60 (human leukemia)[3][4]
Macrosphelide A Inhibition of cell-cell adhesion[5]Induction of apoptosis, Inhibition of metabolic enzymes (ENO1, ALDOA, FH)[6]3.5 µM (Cell Adhesion)[5]HL-60, HUVEC[5]
Macrosphelide B Inhibition of sLe(x)/E-selectin mediated cell adhesion[1]Mild apoptosis induction[7]36 µM (Cell Adhesion)[5]HL-60, HUVEC, B16/BL6 melanoma[1][5]

Detailed Experimental Protocols

Cell Adhesion Assay

This protocol is adapted from methodologies used to assess the inhibition of cancer cell adhesion to human umbilical vein endothelial cells (HUVECs).

Objective: To quantify the inhibitory effect of macrosphelides on the adhesion of cancer cells (e.g., HL-60) to a monolayer of HUVECs.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Cancer cell line (e.g., HL-60)

  • Appropriate cell culture media (e.g., EGM-2 for HUVECs, RPMI-1640 for HL-60)

  • Fetal Bovine Serum (FBS)

  • Lipopolysaccharide (LPS)

  • Macrosphelide compounds (L, A, B) dissolved in a suitable solvent (e.g., DMSO)

  • Fluorescent dye for cell labeling (e.g., Calcein-AM)

  • Phosphate Buffered Saline (PBS)

  • 96-well microplates

  • Fluorescence microplate reader

Procedure:

  • HUVEC Monolayer Preparation:

    • Seed HUVECs into a 96-well microplate at a density that allows for the formation of a confluent monolayer within 24-48 hours.

    • Culture the HUVECs in EGM-2 medium supplemented with FBS.

    • To activate the endothelial cells and induce the expression of adhesion molecules like E-selectin, treat the confluent HUVEC monolayer with LPS (e.g., 1 µg/mL) for 4-6 hours prior to the adhesion assay.

  • Cancer Cell Preparation and Labeling:

    • Culture the HL-60 cells in RPMI-1640 medium supplemented with FBS.

    • Harvest the cells and wash with PBS.

    • Label the HL-60 cells with a fluorescent dye, such as Calcein-AM, according to the manufacturer's protocol. This will allow for the quantification of adherent cells.

    • After labeling, wash the cells to remove excess dye and resuspend them in fresh culture medium.

  • Adhesion Inhibition Assay:

    • Pre-incubate the fluorescently labeled HL-60 cells with varying concentrations of the macrosphelide compounds (or vehicle control) for a specified period (e.g., 30 minutes) at 37°C.

    • Remove the culture medium from the LPS-activated HUVEC monolayer and add the pre-incubated HL-60 cell suspension.

    • Co-culture the HL-60 cells and HUVECs for a defined period (e.g., 1-2 hours) at 37°C to allow for cell adhesion.

  • Quantification of Adherent Cells:

    • Gently wash the wells with PBS to remove non-adherent HL-60 cells.

    • Measure the fluorescence intensity of the remaining adherent cells in each well using a fluorescence microplate reader.

    • The percentage of adhesion inhibition can be calculated relative to the vehicle-treated control.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

Objective: To determine if macrosphelides induce apoptosis in cancer cells.

Materials:

  • Cancer cell line (e.g., U937 lymphoma)

  • Appropriate cell culture medium

  • Macrosphelide compounds

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment:

    • Seed the cancer cells in a multi-well plate and allow them to attach (if applicable).

    • Treat the cells with different concentrations of macrosphelides for various time points (e.g., 24, 48 hours). Include a vehicle-treated control.

  • Cell Staining:

    • Harvest the cells (including any floating cells in the supernatant) and wash them with cold PBS.

    • Resuspend the cells in the provided Binding Buffer.

    • Add Annexin V-FITC and PI to the cell suspension according to the kit's instructions.

    • Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • Annexin V-positive and PI-negative cells are considered to be in early apoptosis.

    • Annexin V-positive and PI-positive cells are in late apoptosis or necrosis.

    • Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by the macrosphelide treatment.

Signaling Pathways and Experimental Workflows

Macrosphelide-Induced Apoptosis Signaling Pathway

Macrosphelide derivatives have been shown to induce apoptosis through a mitochondria-dependent pathway, which involves the generation of reactive oxygen species (ROS) and activation of c-Jun N-terminal kinase (JNK). This can lead to the activation of the extrinsic pathway, creating a crosstalk between the two.

Macrosphelide Macrosphelide ROS Reactive Oxygen Species (ROS) Macrosphelide->ROS JNK c-Jun N-terminal Kinase (JNK) ROS->JNK Mitochondria Mitochondria JNK->Mitochondria Fas Fas JNK->Fas Cytochrome_c Cytochrome c Mitochondria->Cytochrome_c Caspase8 Caspase-8 Fas->Caspase8 Bid Bid Caspase8->Bid Bid->Mitochondria Apoptosome Apoptosome Cytochrome_c->Apoptosome Caspase3 Caspase-3 Apoptosome->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed apoptotic signaling pathway induced by macrosphelides.

Experimental Workflow for Cell Adhesion Assay

The following diagram illustrates the general workflow for assessing the anti-adhesive properties of macrosphelides.

cluster_0 Preparation cluster_1 Treatment cluster_2 Assay HUVEC Culture HUVEC monolayer LPS Activate HUVEC with LPS HUVEC->LPS HL60 Culture & Label HL-60 cells Incubation Pre-incubate HL-60 with this compound HL60->Incubation CoCulture Co-culture HL-60 with HUVEC LPS->CoCulture Incubation->CoCulture Wash Wash non-adherent cells CoCulture->Wash Quantify Quantify fluorescence Wash->Quantify

Caption: Experimental workflow for the cell adhesion inhibition assay.

Macrosphelide A's Impact on Cancer Metabolism

Recent studies have shown that Macrosphelide A can also exert its anticancer effects by targeting key enzymes in the Warburg effect, a metabolic hallmark of cancer.

Macrosphelide_A Macrosphelide A ENO1 Enolase 1 (ENO1) Macrosphelide_A->ENO1 inhibits ALDOA Aldolase A (ALDOA) Macrosphelide_A->ALDOA inhibits FH Fumarate Hydratase (FH) Macrosphelide_A->FH inhibits Glycolysis Glycolysis TCA_Cycle TCA Cycle Warburg_Effect Warburg Effect Glycolysis->Warburg_Effect TCA_Cycle->Warburg_Effect Cancer_Cell_Viability Reduced Cancer Cell Viability Warburg_Effect->Cancer_Cell_Viability disruption leads to

Caption: Inhibition of cancer metabolism by Macrosphelide A.

Conclusion

The available evidence indicates that macrosphelides, including this compound, are a promising class of compounds with multiple anticancer mechanisms. While the primary described function of this compound is the inhibition of cell-cell adhesion, further quantitative studies are required to fully elucidate its potency and compare it directly with other members of the macrosphelide family, such as Macrosphelide A and B, which have been shown to also induce apoptosis and disrupt cancer cell metabolism. The experimental protocols and signaling pathway diagrams provided in this guide offer a framework for the continued investigation and cross-validation of the therapeutic potential of these natural products.

References

Navigating the Landscape of Cellular Inhibitors: A Comparative Analysis of Macrosphelide L and Classical Microtubule-Targeting Agents

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a precise understanding of a compound's mechanism of action is paramount. This guide provides a comparative analysis of Macrosphelide L and established microtubule inhibitors, clarifying their distinct biological roles and providing essential experimental data for context.

Initial investigations into this compound and its family of compounds have primarily identified them as potent inhibitors of cell-cell adhesion, with subsequent research highlighting their cytotoxic and pro-apoptotic effects on cancer cells. It is crucial to note that current scientific literature does not characterize this compound as a direct microtubule inhibitor. This guide will first delineate the known biological activities of Macrosphelides and then offer a detailed comparative analysis of well-characterized microtubule inhibitors—Paclitaxel (B517696), Colchicine (B1669291), and Vinblastine—to provide a valuable resource for researchers in the field of cancer biology and drug discovery.

Part 1: The Biological Profile of Macrosphelides

Macrosphelides are a class of 16-membered macrolides originally isolated from the fungus Microsphaeropsis sp.[1] While initially recognized for their ability to inhibit the adhesion of human leukemia HL-60 cells to human umbilical vein endothelial cells (HUVEC), their anticancer properties have become a key focus of research.[2][3]

Mechanism of Action of Macrosphelides

Contrary to the mode of action of microtubule inhibitors, the anticancer effects of Macrosphelide A (MSPA), a prominent member of the family, have been attributed to the simultaneous inactivation of key enzymes in cancer cell metabolism, specifically those involved in the Warburg effect. MSPA has been shown to target and inhibit enolase 1 (ENO1), aldolase (B8822740) A (ALDOA), and fumarate (B1241708) hydratase (FH), leading to a disruption of glycolysis and the citric acid cycle, ultimately resulting in reduced cancer cell viability and the induction of apoptosis.[4]

The pro-apoptotic activity of some macrosphelide derivatives is linked to the induction of both intrinsic and extrinsic signaling pathways, including the generation of reactive oxygen species (ROS) and the activation of the c-Jun N-terminal kinase (JNK) signaling pathway.[1]

Cytotoxicity of Macrosphelides

The cytotoxic effects of various macrosphelides have been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values for Macrosphelide A and other derivatives demonstrate their potential as anticancer agents.

CompoundCell LineIC50 (µM)Reference
Macrosphelide A HL-60 (Leukemia)3.5 (adhesion inhibition)[2]
Macrosphelide B HL-60 (Leukemia)36 (adhesion inhibition)[2]
Macrosphelide C Not Specified67.5[5]
Macrosphelide D Not Specified25[5]

Part 2: Comparative Analysis of Established Microtubule Inhibitors

Microtubule-targeting agents (MTAs) are a cornerstone of cancer chemotherapy. They function by disrupting the dynamics of microtubules, which are essential for various cellular processes, most notably mitosis.[6][7][8] These agents are broadly classified as either microtubule-stabilizing or microtubule-destabilizing agents.

Mechanism of Action of Key Microtubule Inhibitors

Microtubule inhibitors bind to different sites on the αβ-tubulin heterodimer, the building block of microtubules, leading to distinct effects on microtubule dynamics.[9][10]

  • Paclitaxel (Taxanes): A microtubule-stabilizing agent, paclitaxel binds to the β-tubulin subunit within the microtubule polymer. This promotes the assembly of tubulin into hyper-stable, dysfunctional microtubules and prevents their disassembly, leading to mitotic arrest and apoptosis.[6]

  • Colchicine: A microtubule-destabilizing agent, colchicine binds to a site on β-tubulin that is located at the intra-dimer interface between α- and β-subunits. This binding inhibits tubulin polymerization and leads to microtubule disassembly.[11]

  • Vinblastine (Vinca Alkaloids): Another class of microtubule-destabilizing agents, vinca (B1221190) alkaloids bind to the vinca domain on β-tubulin at the interface between two tubulin dimers. This interaction inhibits the addition of tubulin dimers to the growing end of microtubules, leading to their depolymerization.[9]

Below is a diagram illustrating the distinct binding sites of these inhibitor classes on the tubulin dimer.

Binding Sites of Microtubule Inhibitors on Tubulin cluster_tubulin αβ-Tubulin Dimer alpha_tubulin α-Tubulin beta_tubulin β-Tubulin paclitaxel_site Paclitaxel Site (Stabilizing) paclitaxel_site->beta_tubulin Binds to β-tubulin within microtubule colchicine_site Colchicine Site (Destabilizing) colchicine_site->beta_tubulin Binds to β-tubulin at intra-dimer interface vinca_site Vinca Alkaloid Site (Destabilizing) vinca_site->beta_tubulin Binds to β-tubulin at inter-dimer interface

Binding sites of major microtubule inhibitors.
Quantitative Comparison of Microtubule Inhibitor Activity

The efficacy of microtubule inhibitors is often quantified by their IC50 values for the inhibition of tubulin polymerization and their cytotoxic effects on cancer cell lines.

CompoundMechanism of ActionTubulin Polymerization IC50 (µM)Cytotoxicity GI50 (nM) (HeLa cells)
Paclitaxel Stabilizing~0.1 - 1 (promotes polymerization)Varies significantly by cell line
Colchicine Destabilizing~1 - 59.17 ± 0.60
Vinblastine Destabilizing~0.5 - 20.73 ± 0.02

Note: IC50 and GI50 values can vary depending on the specific experimental conditions and cell lines used.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of microtubule inhibitors.

In Vitro Tubulin Polymerization Assay (Fluorescence-Based)

This assay measures the effect of a compound on the polymerization of purified tubulin in vitro.

  • Reagent Preparation:

    • Reconstitute lyophilized tubulin in General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA) to a final concentration of 2-3 mg/mL on ice.

    • Prepare a stock solution of GTP (100 mM) in distilled water.

    • Prepare serial dilutions of the test compound (e.g., this compound, Paclitaxel, Colchicine, Vinblastine) and control compounds in General Tubulin Buffer.

    • Prepare a fluorescent reporter solution, such as DAPI, at a final concentration of 10 µM.

  • Assay Procedure:

    • In a pre-warmed (37°C) 96-well black microplate, add the test compound dilutions or vehicle control.

    • To initiate the reaction, add the cold tubulin polymerization mix (containing tubulin, GTP at a final concentration of 1 mM, and the fluorescent reporter) to each well.

    • Immediately place the plate in a fluorescence plate reader pre-set to 37°C.

  • Data Acquisition:

    • Measure the fluorescence intensity (Excitation: ~360 nm, Emission: ~450 nm for DAPI) every 60 seconds for 60 minutes.

  • Data Analysis:

    • Plot fluorescence intensity versus time. The rate of polymerization is proportional to the increase in fluorescence.

    • Determine the initial rate of polymerization (Vmax) from the slope of the linear portion of the curve.

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis A Prepare Tubulin, GTP, and Test Compounds C Add Compounds to Pre-warmed 96-well Plate A->C B Prepare Fluorescent Reporter D Add Tubulin Mix to Initiate B->D C->D E Incubate at 37°C in Fluorescence Plate Reader D->E F Measure Fluorescence Over Time E->F G Plot Data and Calculate Vmax F->G H Determine IC50 G->H

Workflow for a fluorescence-based tubulin polymerization assay.
Cell Viability Assay (MTT Assay)

This assay measures the cytotoxic effect of a compound on cultured cancer cells.

  • Cell Culture:

    • Plate cancer cells (e.g., HeLa) in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with serial dilutions of the test compound for a specified period (e.g., 48 or 72 hours). Include a vehicle-only control.

  • MTT Incubation:

    • Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C. Live cells with active dehydrogenases will convert MTT to formazan (B1609692) crystals.

  • Solubilization:

    • Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Data Acquisition:

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each compound concentration relative to the vehicle control.

    • Determine the GI50 (concentration for 50% growth inhibition) or IC50 value by plotting the percentage of viability against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Conclusion

This guide clarifies that this compound and its congeners are not currently classified as microtubule inhibitors; their primary anticancer activities appear to stem from the inhibition of metabolic enzymes and the induction of apoptosis through various signaling pathways. In contrast, classical microtubule inhibitors like Paclitaxel, Colchicine, and Vinblastine directly target tubulin, albeit at different binding sites, to disrupt microtubule dynamics and induce mitotic arrest. The provided data and protocols offer a framework for the comparative evaluation of these and other potential anticancer compounds, emphasizing the importance of a precise understanding of their molecular mechanisms for future drug development.

References

A Head-to-Head Comparison of Macrosphelide L and Paclitaxel Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of anticancer drug discovery, both natural and synthetic compounds are rigorously evaluated for their potential to inhibit tumor growth and induce cancer cell death. This guide provides a detailed, data-driven comparison of the cytotoxic properties of Macrosphelide L, a 16-membered macrolide, and Paclitaxel, a widely used chemotherapeutic agent. Due to the limited availability of data for this compound, this comparison will utilize data for the closely related and more extensively studied Macrosphelide A.

At a Glance: Key Differences in Cytotoxic Mechanisms

FeatureMacrosphelide APaclitaxel
Primary Target Metabolic enzymes (ENO1, ALDOA, FH), JNK signaling pathwayMicrotubules
Cell Cycle Arrest Not definitively characterizedG2/M phase
Apoptosis Induction Intrinsic and extrinsic pathways, ROS-mediated, JNK activationPrimarily intrinsic pathway, Bcl-2 phosphorylation, JNK activation

Quantitative Analysis of Cytotoxicity

The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting cellular proliferation. The following tables summarize the available IC50 values for Macrosphelide A and Paclitaxel across various human cancer cell lines. It is important to note that these values are compiled from different studies and experimental conditions, such as incubation times, may vary.

Table 1: Cytotoxicity of Macrosphelide A in Human Cancer Cell Lines

Cell LineCell TypeIC50 (µM)Incubation Time (h)
HepG2Hepatocellular Carcinoma>12.5 (viability of 51.7% at 12.5 µM)[1]96[1]
HL-60Promyelocytic Leukemia>12.5 (viability of 54.6% at 12.5 µM)[1]96[1]
MCF-7Breast Adenocarcinoma>12.5 (viability of 48.4% at 12.5 µM)[1]96[1]
SKOV3Ovarian Cancer- (Significant inhibition at higher concentrations)72

Table 2: Cytotoxicity of Paclitaxel in Human Cancer Cell Lines

Cell LineCell TypeIC50 (nM)Incubation Time (h)
MCF-7Breast AdenocarcinomaVaries (liposomal form available)[2][3]24[2][3]
HepG2Hepatocellular CarcinomaVaries48[4]
HCT116Colon CarcinomaVaries48[4]
A549Lung Carcinoma1.35[5]48[5]

Mechanisms of Action and Signaling Pathways

Macrosphelide A: A Dual Approach to Cytotoxicity

Macrosphelide A appears to exert its anticancer effects through a two-pronged mechanism: the induction of apoptosis and the inhibition of key metabolic enzymes.[1]

Apoptosis Induction: Macrosphelide derivatives have been shown to induce apoptosis through the activation of the c-Jun N-terminal kinase (JNK) signaling pathway, which is often triggered by cellular stress.[4] This can lead to the activation of both intrinsic and extrinsic apoptotic pathways. The process is also associated with the generation of reactive oxygen species (ROS).[4]

Metabolic Inhibition: Macrosphelide A has been found to bind to and inactivate three crucial enzymes involved in cellular metabolism: enolase 1 (ENO1) and aldolase (B8822740) A (ALDOA) in the glycolytic pathway, and fumarate (B1241708) hydratase (FH) in the tricarboxylic acid (TCA) cycle.[1] By disrupting these central metabolic pathways, Macrosphelide A can effectively starve cancer cells of the energy and building blocks necessary for their rapid proliferation.

Macrosphelide_A_Pathway Macrosphelide A Signaling Pathway Macrosphelide_A Macrosphelide A ROS ROS Generation Macrosphelide_A->ROS Metabolic_Enzymes ENO1, ALDOA, FH (Glycolysis & TCA Cycle) Macrosphelide_A->Metabolic_Enzymes JNK JNK Activation ROS->JNK Apoptosis Apoptosis JNK->Apoptosis Cell_Death Cancer Cell Death Apoptosis->Cell_Death Metabolic_Inhibition Metabolic Inhibition Metabolic_Enzymes->Metabolic_Inhibition Metabolic_Inhibition->Cell_Death

Proposed signaling pathway of Macrosphelide A.

Paclitaxel: A Microtubule-Targeting Agent

Paclitaxel's primary mechanism of action is the disruption of microtubule dynamics.[6] It binds to the β-tubulin subunit of microtubules, stabilizing them and preventing their depolymerization. This interference with the normal function of the microtubule cytoskeleton leads to a blockage of the cell cycle in the G2/M phase and ultimately induces apoptosis.[6]

Apoptosis Induction: Paclitaxel-induced apoptosis is a complex process involving multiple signaling pathways. A key event is the phosphorylation of the anti-apoptotic protein Bcl-2, which inactivates its protective function.[7] The JNK signaling pathway is also activated in response to Paclitaxel treatment and plays a role in Bcl-2 phosphorylation and the subsequent apoptotic cascade.[8] This leads to the release of cytochrome c from the mitochondria and the activation of caspases, which are the executioners of apoptosis.[8]

Paclitaxel_Pathway Paclitaxel Signaling Pathway Paclitaxel Paclitaxel Microtubules Microtubule Stabilization Paclitaxel->Microtubules Cell_Cycle_Arrest G2/M Phase Arrest Microtubules->Cell_Cycle_Arrest JNK_Activation JNK Activation Cell_Cycle_Arrest->JNK_Activation Bcl2_Phosphorylation Bcl-2 Phosphorylation (Inactivation) JNK_Activation->Bcl2_Phosphorylation Apoptosis Apoptosis Bcl2_Phosphorylation->Apoptosis

Simplified signaling pathway of Paclitaxel.

Experimental Protocols for Cytotoxicity Assays

The following are generalized protocols for two common colorimetric assays used to determine cytotoxicity: the MTT and SRB assays.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control. Incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Remove the treatment medium and add MTT solution (typically 0.5 mg/mL in serum-free medium) to each well. Incubate for 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

MTT_Assay_Workflow MTT Assay Workflow Start Seed Cells in 96-well Plate Treatment Treat with Compound Start->Treatment Incubation1 Incubate (e.g., 24-72h) Treatment->Incubation1 MTT_Addition Add MTT Solution Incubation1->MTT_Addition Incubation2 Incubate (2-4h) MTT_Addition->Incubation2 Solubilization Add Solubilizing Agent Incubation2->Solubilization Absorbance Measure Absorbance at 570nm Solubilization->Absorbance Analysis Calculate Cell Viability & IC50 Absorbance->Analysis End End Analysis->End

Workflow for the MTT cytotoxicity assay.

SRB (Sulphorhodamine B) Assay

This assay is based on the measurement of cellular protein content.

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.

  • Cell Fixation: After the incubation period, gently remove the treatment medium and fix the cells by adding cold trichloroacetic acid (TCA) (e.g., 10% w/v). Incubate at 4°C for 1 hour.

  • Washing: Discard the TCA and wash the plates several times with water to remove excess TCA. Air dry the plates.

  • SRB Staining: Add SRB solution (e.g., 0.4% w/v in 1% acetic acid) to each well and incubate at room temperature for 30 minutes.

  • Washing: Remove the SRB solution and wash the plates with 1% acetic acid to remove unbound dye. Air dry the plates.

  • Dye Solubilization: Add a basic solution (e.g., 10 mM Tris base) to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Measure the absorbance at a wavelength of approximately 515 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Conclusion

Macrosphelide A and Paclitaxel represent two distinct classes of cytotoxic agents with different molecular targets and mechanisms of action. Paclitaxel is a well-established anticancer drug that disrupts microtubule function, leading to cell cycle arrest and apoptosis. Macrosphelide A, a less-studied compound, shows promise with a unique dual mechanism that involves both the induction of apoptosis via the JNK pathway and the inhibition of central metabolic pathways.

While a direct, comprehensive comparison of their cytotoxic potency is limited by the available data, this guide provides a foundation for understanding their individual properties. Further research, including head-to-head in vitro and in vivo studies, is necessary to fully elucidate the comparative efficacy and therapeutic potential of this compound and its derivatives against various cancers.

References

Unraveling the Anticancer Potential of Macrosphelide L: An In Vitro and In Vivo Correlation Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Macrosphelide L, a member of the 16-membered macrolide family, has emerged as a compound of interest in anticancer research. This guide provides a comparative analysis of the in vitro and in vivo activities of macrosphelides, with a focus on understanding the correlation between preclinical laboratory findings and their effects in living organisms. Due to the limited availability of data for this compound, this guide will utilize data from the closely related and well-studied analogs, Macrosphelide A (MSPA) and Macrosphelide B (MSB), as surrogates to infer the potential activity of this compound. Furthermore, a comparison with Epothilone B, a clinically relevant macrolide with a similar mechanism of action, is included to provide a broader context for evaluating the therapeutic potential of macrosphelides.

In Vitro Activity: Cytotoxicity and Apoptosis Induction

The initial assessment of an anticancer compound's efficacy is typically determined through in vitro assays that measure its ability to inhibit cancer cell growth and induce programmed cell death (apoptosis).

Comparative Cytotoxicity of Macrosphelides and Epothilone B

The half-maximal inhibitory concentration (IC50) is a key metric representing the concentration of a drug that is required for 50% inhibition of cell growth. The following table summarizes the available IC50 values for Macrosphelide A, Macrosphelide B, and Epothilone B against various human cancer cell lines.

CompoundCell LineCancer TypeIC50Citation
Macrosphelide A HL-60Leukemia3.5 µM[1]
HepG2Liver Cancer12.5 µM[2]
HL-60Leukemia12.5 µM[2]
MCF-7Breast Cancer12.5 µM[2]
Macrosphelide B HL-60 (adhesion)Leukemia36 µM
Epothilone B RPMI 8226Multiple Myeloma37-68.6 nM
CAGMultiple Myeloma37-68.6 nM
H929Multiple Myeloma37-68.6 nM
MOLP-5Multiple Myeloma37-68.6 nM
MM.1SMultiple Myeloma37-68.6 nM

Note: Data for this compound is not currently available in the public domain. The data for Macrosphelide A and B are presented as representative of the macrosphelide class.

In Vivo Efficacy: Tumor Growth Inhibition in Xenograft Models

In vivo studies, typically conducted in animal models such as mice with tumor xenografts, are crucial for evaluating the therapeutic potential of a drug in a complex biological system. These studies provide insights into a compound's efficacy, toxicity, and pharmacokinetics.

Comparative In Vivo Antitumor Activity

The following table summarizes the available in vivo data for Macrosphelide B and Epothilone B, showcasing their ability to inhibit tumor growth in mouse models.

CompoundTumor ModelAdministrationEfficacyCitation
Macrosphelide B B16/BL6 Melanoma20 mg/kg/daySignificantly decreased lung metastatic nodules[3]
Epothilone B RPMI 8226 Multiple Myeloma XenograftNot specifiedModest prolongation of survival

Correlation Between In Vitro and In Vivo Activity

Establishing a clear and predictive correlation between in vitro and in vivo data is a critical step in drug development. For macrosphelides, a direct quantitative correlation is not yet well-established in the literature. However, we can draw some qualitative observations:

  • Potency Translation: The in vitro data for Macrosphelide A and B show activity in the micromolar range.[1][2] The in vivo study with Macrosphelide B demonstrates that a significant anti-metastatic effect can be achieved at a dose of 20 mg/kg/day.[3] This suggests that the in vitro activity translates to an in vivo effect, although the exact dose-response relationship requires further investigation.

  • Mechanism of Action: The proposed mechanism of action for macrosphelides involves the induction of apoptosis and targeting of cancer metabolism.[4] The in vivo anti-metastatic effect of Macrosphelide B aligns with its in vitro ability to inhibit cell adhesion, a key step in the metastatic cascade.[3]

  • Comparison with Epothilone B: Epothilone B exhibits significantly higher potency in vitro, with IC50 values in the nanomolar range. This high in vitro potency translates to in vivo efficacy, although toxicity can be a limiting factor.[4] The lower in vitro potency of macrosphelides might be associated with a more favorable toxicity profile, as suggested by the lack of acute toxicity for Macrosphelide A at high doses in mice.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. Below are generalized protocols for the key assays discussed in this guide.

Cell Viability (MTT) Assay

This assay is used to determine the cytotoxic effects of a compound on cancer cell lines and to calculate the IC50 value.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay based on the ability of mitochondrial dehydrogenases in viable cells to reduce the yellow MTT to a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of living cells.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compound (e.g., this compound, Epothilone B) and a vehicle control for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

Apoptosis (Annexin V) Assay

This assay is used to detect and quantify the induction of apoptosis in cancer cells following treatment with a test compound.

Principle: In the early stages of apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent dye (e.g., FITC) to label apoptotic cells. Propidium iodide (PI) is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).

Protocol:

  • Cell Treatment: Treat cancer cells with the test compound at the desired concentration and for a specified time.

  • Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

  • Staining: Resuspend the cells in binding buffer and add FITC-conjugated Annexin V and PI.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The different cell populations (viable, early apoptotic, late apoptotic/necrotic) can be distinguished based on their fluorescence.

In Vivo Xenograft Study

This study is designed to evaluate the antitumor efficacy of a test compound in a living organism.

Protocol:

  • Cell Implantation: Subcutaneously inject a suspension of human cancer cells into the flank of immunodeficient mice.

  • Tumor Growth: Monitor the mice for tumor growth. Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Drug Administration: Administer the test compound (e.g., this compound, Epothilone B) to the treatment group via a specified route (e.g., intraperitoneal, oral) and schedule. The control group receives the vehicle.

  • Tumor Measurement: Measure the tumor volume and body weight of the mice regularly (e.g., twice a week).

  • Endpoint: At the end of the study (e.g., when tumors in the control group reach a certain size), euthanize the mice and excise the tumors for further analysis (e.g., weight, histology).

  • Data Analysis: Calculate the tumor growth inhibition (TGI) to determine the efficacy of the treatment.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved in the action of macrosphelides can aid in understanding their mechanism.

Macrosphelide_Signaling_Pathway Proposed Signaling Pathway of Macrosphelide Activity Macrosphelide Macrosphelide ROS ↑ Reactive Oxygen Species (ROS) Macrosphelide->ROS Metabolism_Inhibition Metabolic Enzyme Inhibition (e.g., ENO1, ALDOA, FH) Macrosphelide->Metabolism_Inhibition JNK_Pathway JNK Pathway Activation ROS->JNK_Pathway Apoptosis Apoptosis JNK_Pathway->Apoptosis Warburg_Effect ↓ Warburg Effect Metabolism_Inhibition->Warburg_Effect Cell_Death Cancer Cell Death Apoptosis->Cell_Death Warburg_Effect->Cell_Death

Caption: Proposed signaling pathway of macrosphelide activity.

Experimental_Workflow General Experimental Workflow for Anticancer Drug Evaluation cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies Cell_Culture Cancer Cell Lines Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT) Cell_Culture->Cytotoxicity_Assay Apoptosis_Assay Apoptosis Assay (e.g., Annexin V) Cell_Culture->Apoptosis_Assay Mechanism_Studies Mechanism of Action Studies (e.g., Western Blot) Apoptosis_Assay->Mechanism_Studies Correlation In Vitro-In Vivo Correlation Analysis Mechanism_Studies->Correlation Xenograft_Model Tumor Xenograft Model (Mice) Efficacy_Study Antitumor Efficacy Study Xenograft_Model->Efficacy_Study Toxicity_Study Toxicity Assessment Xenograft_Model->Toxicity_Study Efficacy_Study->Correlation Toxicity_Study->Correlation

Caption: General experimental workflow for anticancer drug evaluation.

References

Independent Validation of Macrosphelide L Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the published total synthesis of Macrosphelide L, a 16-membered macrolide with potential therapeutic applications. The synthesis developed by the research group of Nemoto is examined. To date, a formal independent validation of this specific synthesis has not been published in the scientific literature. This guide serves to consolidate the available information, presenting the reported data and experimental protocols to aid researchers in evaluating and potentially replicating this synthetic route.

Comparison of Synthetic Strategies

The total synthesis of this compound was first reported by Nemoto and coworkers as part of their broader investigations into the synthesis of various macrosphelide analogues. Their approach utilizes a convergent strategy, culminating in a ring-closing metathesis (RCM) reaction to form the macrocyclic core. This strategy is a notable alternative to the more classical macrolactonization methods, such as the Yamaguchi esterification, which has been employed in the synthesis of other members of the macrosphelide family.

Synthetic Approach Key Features Reported Overall Yield Key Intermediates Reference
Nemoto Group Synthesis Ring-Closing Metathesis (RCM) for macrocyclization. Convergent assembly of key fragments.Not explicitly stated for this compound in the review, but the RCM step to the dihydro-MS skeleton is reported to be in "excellent yield".Allylic alcohol (83), Carboxylic acid (140), Dihydro-MS skeleton (143)
Independent Validation No published independent synthesis of this compound has been identified.N/AN/AN/A

Experimental Protocols

The following is a summary of the experimental protocol for the synthesis of this compound as described by Nemoto and coworkers.

Synthesis of Dihydro-MS Skeleton (143):

The synthesis commenced with the previously synthesized allylic alcohol 83 . This intermediate was first protected and then esterified with carboxylic acid 140 . Following a series of protection and deprotection steps, the resulting diene precursor was subjected to ring-closing metathesis using a ruthenium catalyst to afford the 16-membered dihydro-macrosphelide skeleton 143 in excellent yield.

Synthesis of this compound from Dihydro-MS Skeleton (143):

The conversion of the dihydro-MS skeleton 143 to this compound involved a protection group exchange, followed by an oxidation step and a final deprotection sequence to yield the natural product. The yields for these final steps were reported as moderate.

Characterization Data

A comprehensive independent verification of the synthesis of this compound would require the replication of the synthesis and a thorough comparison of the characterization data of the synthetic product with the data reported for the natural or originally synthesized compound. The following table summarizes the expected characterization data for this compound.

Data Type Expected Values for this compound
¹H NMR Specific chemical shifts and coupling constants for all protons.
¹³C NMR Specific chemical shifts for all carbons.
HRMS Calculated and found values for the molecular ion.
Optical Rotation Specific rotation value at a given concentration and wavelength.

Visualizing the Synthetic Pathway

The following diagrams illustrate the logical flow of the synthetic strategy for this compound as reported by the Nemoto group.

G cluster_fragments Key Fragments cluster_assembly Fragment Assembly cluster_macrocyclization Macrocyclization cluster_final_steps Final Transformations allylic_alcohol Allylic Alcohol (83) esterification Iterative Esterification/ Deprotection allylic_alcohol->esterification carboxylic_acid Carboxylic Acid (140) carboxylic_acid->esterification rcm Ring-Closing Metathesis (RCM) esterification->rcm dihydro_ms Dihydro-MS Skeleton (143) rcm->dihydro_ms transformations Protection Group Exchange, Oxidation, Deprotection dihydro_ms->transformations macrosphelide_l This compound transformations->macrosphelide_l

Caption: Synthetic workflow for this compound.

Apoptosis-Inducing Signaling Pathway of Macrosphelide Derivatives

While the specific signaling pathway of this compound is not detailed, studies on related macrosphelide derivatives have elucidated their mechanism of inducing apoptosis in cancer cells. The following diagram illustrates a plausible signaling pathway based on the activity of other macrosphelides.

G cluster_cell Cancer Cell MS Macrosphelide Derivative ROS ↑ Intracellular ROS MS->ROS GSH ↓ Glutathione Depletion MS->GSH Fas Fas Externalization ROS->Fas Casp8 Caspase-8 Activation Fas->Casp8 Bid Bid Activation Casp8->Bid Casp3 Caspase-3 Activation Casp8->Casp3 Mito Mitochondrial Membrane Potential Collapse Bid->Mito Casp9 Caspase-9 Activation Mito->Casp9 Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Apoptosis pathway induced by Macrosphelides.

Conclusion

The synthesis of this compound by the Nemoto group represents an efficient and modern approach to this natural product, highlighted by the strategic use of ring-closing metathesis. However, the absence of a published independent validation underscores the need for further research to corroborate the reported findings. This guide provides a framework for researchers to understand the published synthesis and highlights the necessity for independent replication to firmly establish a reliable and reproducible route to this compound. Such validation is a critical step in advancing the study of this and other potentially valuable macrosphelides in the field of drug discovery and development.

Comparative Analysis of Immunosuppressive Activity: Macrosphelide L and Rapamycin

Author: BenchChem Technical Support Team. Date: December 2025

A Head-to-Head Look at Two Macrolides in Immunomodulation

In the landscape of immunosuppressive agents, macrolides have carved out a significant niche. Rapamycin (B549165) (also known as Sirolimus) is a cornerstone of immunosuppressive therapy, particularly in organ transplantation, with a well-defined mechanism of action.[1][2] Macrosphelide L, another 16-membered macrolide, has been identified for its potent inhibition of cell-cell adhesion.[3][4] While both molecules share a macrolide scaffold, their journey in the realm of immunology has been distinct. This guide provides a comparative overview of their known immunosuppressive activities, supported by experimental data and methodologies, to aid researchers and drug development professionals in understanding their potential and limitations.

It is important to note that while Rapamycin is a well-established immunosuppressant, the direct immunosuppressive activity of this compound is not extensively documented in publicly available research. Therefore, this guide presents the known biological activities of both compounds and outlines a comparative experimental framework.

Section 1: Mechanism of Action and Signaling Pathways

Rapamycin: The mTOR Inhibitor

Rapamycin exerts its potent immunosuppressive effects by targeting the mechanistic Target of Rapamycin (mTOR), a serine/threonine kinase that is a central regulator of cell growth, proliferation, and survival.[1][5] Rapamycin first forms a complex with the intracellular protein FKBP12. This complex then binds to the FKBP12-Rapamycin Binding (FRB) domain of mTOR, leading to the inhibition of the mTOR Complex 1 (mTORC1).[5][6]

The inhibition of mTORC1 disrupts downstream signaling pathways crucial for lymphocyte proliferation and function. Key effects include:

  • Blocking the G1 to S phase transition in the cell cycle of T-cells, thereby halting their proliferation in response to cytokine signaling (e.g., IL-2).[1][5]

  • Reducing protein synthesis by inhibiting the phosphorylation of p70 S6 kinase (p70s6k) and eIF4E-binding protein 1 (4E-BP1).[2][5]

  • Promoting T-cell anergy , a state of hyporesponsiveness, even in the presence of co-stimulatory signals.[1][7]

  • Inhibiting the maturation of dendritic cells , which are potent antigen-presenting cells.[1]

Prolonged treatment with Rapamycin can also lead to the inhibition of mTOR Complex 2 (mTORC2), further impacting cellular processes.[1][2]

mTOR_Pathway cluster_extracellular Extracellular cluster_cell Cell Growth_Factors Growth Factors (e.g., IL-2) Receptor Receptor Growth_Factors->Receptor PI3K PI3K Receptor->PI3K AKT AKT PI3K->AKT mTORC1 mTORC1 AKT->mTORC1 S6K1 S6K1 mTORC1->S6K1 4EBP1 4E-BP1 mTORC1->4EBP1 mTORC2 mTORC2 mTORC2->AKT Proliferation Cell Proliferation & Survival S6K1->Proliferation 4EBP1->Proliferation Rapamycin Rapamycin FKBP12 FKBP12 Rapamycin->FKBP12 Rapa_FKBP12 Rapamycin-FKBP12 Complex FKBP12->Rapa_FKBP12 Rapa_FKBP12->mTORC1 Inhibition

Caption: mTOR signaling pathway and the inhibitory action of Rapamycin.

This compound: An Inhibitor of Cell-Cell Adhesion

The primary reported biological activity of this compound is the potent inhibition of cell-cell adhesion. Specifically, Macrosphelide A was found to inhibit the adhesion of HL-60 cells to LPS-activated human umbilical vein endothelial cells (HUVEC) with an IC50 of 3.5 µM.[3] This activity is significant as cell adhesion molecules play a critical role in immune responses, including leukocyte trafficking to sites of inflammation.

The precise molecular mechanism by which this compound inhibits cell adhesion has not been fully elucidated. Further research is needed to identify its direct molecular target(s) and the signaling pathways it modulates to exert this effect. While some derivatives of Macrosphelide have been shown to induce apoptosis in cancer cell lines, this is a distinct mechanism from the immunosuppressive action of Rapamycin.[8]

Cell_Adhesion_Inhibition cluster_blood_vessel Blood Vessel Leukocyte Leukocyte Endothelial_Cell Endothelial Cell Leukocyte->Endothelial_Cell Adhesion Adhesion_Molecules Adhesion Molecules Leukocyte->Adhesion_Molecules Endothelial_Cell->Adhesion_Molecules Macrosphelide_L This compound Macrosphelide_L->Adhesion_Molecules Inhibition Inhibition

Caption: Inhibition of leukocyte-endothelial cell adhesion by this compound.

Section 2: Quantitative Comparison of Immunosuppressive Activity

Direct comparative data on the immunosuppressive activity of this compound and Rapamycin is not available. The following tables summarize the known quantitative data for each compound in relevant assays.

Table 1: T-Cell Proliferation Inhibition
CompoundAssay TypeCell TypeStimulantIC50Reference
Rapamycin T-cell ProliferationT-cellsIL-2Not specified[5]
Rapamycin B-cell ProliferationB-cellsLPSNot specified[7]
This compound T-cell Proliferation--Data not available-
Table 2: Cytokine Production Inhibition
CompoundCytokineCell TypeStimulantEffectReference
Rapamycin IL-2T-cells-Little to no effect on production[9]
Rapamycin -T-cells-Disrupts cytokine signaling[5]
This compound ---Data not available-
Table 3: Other Biological Activities
CompoundActivityAssayCell TypeIC50 / EffectReference
Macrosphelide A Cell-cell adhesion inhibitionHL-60 adhesion to HUVECHL-60, HUVEC3.5 µM[3]
Macrosphelide B Cell-cell adhesion inhibitionHL-60 adhesion to HUVECHL-60, HUVEC36 µM[3]

Section 3: Experimental Protocols for Comparative Assessment

To directly compare the immunosuppressive activities of this compound and Rapamycin, a series of standardized in vitro assays are required. The following protocols provide a framework for such a study.

Experimental_Workflow Start Isolate Immune Cells (e.g., PBMCs) Culture Culture cells with This compound or Rapamycin at varying concentrations Start->Culture Stimulate Stimulate with (e.g., anti-CD3/CD28, PHA, or PMA/Ionomycin) Culture->Stimulate Assays Perform Assays Stimulate->Assays T_Cell_Proliferation T-Cell Proliferation Assay (CFSE or MTT) Assays->T_Cell_Proliferation Cytokine_Production Cytokine Production Assay (ELISA or Flow Cytometry) Assays->Cytokine_Production Signaling_Analysis Signaling Pathway Analysis (Western Blot) Assays->Signaling_Analysis Data_Analysis Data Analysis (IC50 determination) T_Cell_Proliferation->Data_Analysis Cytokine_Production->Data_Analysis Signaling_Analysis->Data_Analysis

Caption: General workflow for assessing immunosuppressive activity.

T-Cell Proliferation Assay (CFSE-based)

This assay measures the ability of a compound to inhibit the proliferation of T-cells following stimulation.

Materials:

  • Peripheral Blood Mononuclear Cells (PBMCs)

  • RPMI-1640 medium supplemented with 10% FBS

  • Carboxyfluorescein succinimidyl ester (CFSE)

  • T-cell activators (e.g., anti-CD3/anti-CD28 antibodies, Phytohemagglutinin (PHA))[10][11]

  • This compound and Rapamycin

  • 96-well flat-bottom plates

  • Flow cytometer

Protocol:

  • Isolate PBMCs from healthy donor blood.

  • Label the PBMCs with CFSE according to the manufacturer's protocol.

  • Wash the cells to remove unbound CFSE.

  • Resuspend the CFSE-labeled cells in complete RPMI medium at a concentration of 1 x 10^6 cells/mL.

  • Seed 100 µL of the cell suspension into each well of a 96-well plate.

  • Prepare serial dilutions of this compound and Rapamycin in complete RPMI medium. Add the compounds to the appropriate wells. Include vehicle controls.

  • Add the T-cell activator to the appropriate wells. Include an unstimulated control.

  • Incubate the plate for 4-5 days at 37°C in a humidified 5% CO2 incubator.

  • Harvest the cells and stain with fluorescently labeled antibodies against T-cell markers (e.g., CD3, CD4, CD8).

  • Analyze the cells by flow cytometry. Proliferation is measured by the dilution of the CFSE signal in daughter cells.[12]

Cytokine Production Assay (Intracellular Staining)

This assay quantifies the production of key cytokines by T-cells.

Materials:

  • PBMCs

  • RPMI-1640 medium supplemented with 10% FBS

  • Stimulants (e.g., Phorbol 12-myristate 13-acetate (PMA) and ionomycin)[13][14]

  • Protein transport inhibitors (e.g., Brefeldin A or Monensin)[14]

  • This compound and Rapamycin

  • Fluorescently labeled antibodies against cytokines (e.g., IL-2, IFN-γ, TNF-α) and cell surface markers.

  • Fixation and permeabilization buffers

  • Flow cytometer

Protocol:

  • Isolate and culture PBMCs as described in the proliferation assay.

  • Add this compound or Rapamycin at desired concentrations.

  • Stimulate the cells with PMA and ionomycin (B1663694) for 4-6 hours.

  • Add a protein transport inhibitor for the last few hours of stimulation to allow cytokines to accumulate intracellularly.[14]

  • Harvest the cells and stain for surface markers.

  • Fix and permeabilize the cells.

  • Stain for intracellular cytokines with fluorescently labeled antibodies.

  • Wash the cells and analyze by flow cytometry to determine the percentage of cytokine-producing cells.[15][16]

Conclusion

Rapamycin is a well-characterized immunosuppressant with a defined mechanism of action centered on the inhibition of the mTOR signaling pathway. Its effects on T-cell proliferation are a cornerstone of its clinical utility. In contrast, this compound is primarily known for its ability to inhibit cell-cell adhesion, a process with immunological relevance, but its direct immunosuppressive activity remains to be thoroughly investigated.

The experimental framework provided in this guide offers a roadmap for a direct comparative study of these two macrolides. Such research would be invaluable in determining if this compound possesses clinically relevant immunosuppressive properties and how it compares to the established efficacy of Rapamycin. Future studies should also aim to elucidate the molecular target and signaling pathway of this compound to better understand its biological activities.

References

Assessing the Preclinical Selectivity of Macrosphelide Analogs for Cancer Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the preclinical selectivity of Macrosphelide A (MSPA), a prominent member of the macrosphelide class of natural products, for cancer cells over normal cells. Due to the limited publicly available data on Macrosphelide L, this guide will focus on MSPA as a representative of this class and compare its activity with the widely used chemotherapeutic agent, Doxorubicin. This information is intended to serve as a valuable resource for researchers investigating novel anticancer agents with improved therapeutic windows.

Executive Summary

Macrosphelide A has demonstrated preferential cytotoxicity towards cancer cell lines while exhibiting lower toxicity to normal cell lines in preclinical studies.[1][2] This selectivity appears to be rooted in its unique mechanism of action, which involves the simultaneous inhibition of key enzymes in cancer cell metabolism, a phenomenon known as the Warburg effect.[1] In contrast, conventional chemotherapeutics like Doxorubicin, while potent, often show significant toxicity to healthy cells, limiting their therapeutic efficacy.[3] This guide presents a side-by-side comparison of the available cytotoxicity data, delves into the underlying mechanisms of action, and provides detailed experimental protocols for assessing cancer cell selectivity.

Data Presentation: Cytotoxicity Profiles

The following tables summarize the in vitro cytotoxic activity of Macrosphelide A and Doxorubicin across a panel of human cancer and normal cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 1: Cytotoxicity of Macrosphelide A (MSPA) [1][2]

Cell LineCell TypeMSPA Concentration (µM)Incubation Time (h)Cell Viability (%)
HepG2Hepatocellular Carcinoma12.59651.7
HL-60Promyelocytic Leukemia12.59654.6
MCF-7Breast Adenocarcinoma12.59648.4
THLE-3Normal Liver Epithelial12.59678.2
PBMCPeripheral Blood Mononuclear Cells12.59686.2
MCF-10ANon-tumorigenic Breast Epithelial12.59694.5

Table 2: Cytotoxicity of Doxorubicin [3][4]

Cell LineCell TypeIC50 (µM)Incubation Time (h)
HCT116Colon Carcinoma24.30Not Specified
PC3Prostate Cancer2.64Not Specified
HepG2Hepatocellular Carcinoma14.72Not Specified
293TNormal Embryonic Kidney13.43Not Specified
MCF-7Breast Cancer2.5024
HK-2Normal Kidney>2024

Mechanism of Action: A Tale of Two Strategies

The selectivity of an anticancer agent is intrinsically linked to its mechanism of action. MSPA and Doxorubicin employ fundamentally different strategies to induce cancer cell death.

Macrosphelide A: Targeting Cancer Metabolism

Macrosphelide A exhibits its anticancer effects by targeting the metabolic hallmark of many cancer cells known as the Warburg effect, which is the reliance on aerobic glycolysis for energy production. MSPA simultaneously inactivates three key enzymes involved in glycolysis and the TCA cycle: Enolase 1 (ENO1), Aldolase A (ALDOA), and Fumarate Hydratase (FH).[1] By disrupting these central metabolic pathways, MSPA effectively starves cancer cells of the energy they need to proliferate and survive.[1] This targeted approach is believed to be a key contributor to its selectivity, as normal cells are less dependent on this altered metabolic state.[1]

Doxorubicin: A Broad-Spectrum Cytotoxin

Doxorubicin, an anthracycline antibiotic, functions primarily by intercalating into DNA, inhibiting topoisomerase II, and generating reactive oxygen species (ROS). These actions disrupt DNA replication and repair, ultimately leading to cell cycle arrest and apoptosis. While highly effective at killing rapidly dividing cells, this mechanism is not specific to cancer cells and can also damage healthy, proliferating cells in the body, leading to significant side effects.[3]

Mandatory Visualizations

To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language.

G Figure 1: Proposed Signaling Pathway of Macrosphelide A MSPA Macrosphelide A ENO1 ENO1 MSPA->ENO1 ALDOA ALDOA MSPA->ALDOA FH FH MSPA->FH Glycolysis Glycolysis ENO1->Glycolysis Apoptosis Apoptosis ENO1->Apoptosis Inhibition leads to ALDOA->Glycolysis ALDOA->Apoptosis Inhibition leads to TCA TCA Cycle FH->TCA FH->Apoptosis Inhibition leads to ATP ATP Production Glycolysis->ATP TCA->ATP Proliferation Cancer Cell Proliferation ATP->Proliferation

Figure 1: Proposed Signaling Pathway of Macrosphelide A

G Figure 2: General Experimental Workflow for Cytotoxicity Assessment cluster_0 Cell Culture cluster_1 Treatment cluster_2 Assays cluster_3 Data Analysis CancerCells Cancer Cell Lines Treatment Incubate with This compound / Doxorubicin (Varying Concentrations) CancerCells->Treatment NormalCells Normal Cell Lines NormalCells->Treatment MTT MTT Assay (Cell Viability) Treatment->MTT AnnexinV Annexin V Staining (Apoptosis) Treatment->AnnexinV Analysis Determine IC50 Values Compare Selectivity MTT->Analysis AnnexinV->Analysis

Figure 2: General Experimental Workflow for Cytotoxicity Assessment

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate the replication and validation of these findings.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[5][6][7][8]

Principle: NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to a purple formazan (B1609692), which is then solubilized and quantified spectrophotometrically.[5] The amount of formazan produced is directly proportional to the number of living cells.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound, Doxorubicin) and a vehicle control.

  • Incubation: Incubate the plate for the desired period (e.g., 24, 48, 72, or 96 hours) at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Solubilization: Aspirate the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Annexin V Staining for Apoptosis Detection

Annexin V staining is a common method for detecting apoptosis by flow cytometry.[9][10][11][12][13]

Principle: In early apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent dye (e.g., FITC). Propidium iodide (PI) is a fluorescent intercalating agent that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells.

Protocol:

  • Cell Treatment and Harvesting: Treat cells with the test compound as described for the MTT assay. Harvest both adherent and floating cells.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cells in 1X Annexin V binding buffer.

  • Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Analyze the stained cells by flow cytometry. The different cell populations can be distinguished:

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Conclusion

The available preclinical data suggests that Macrosphelide A, a representative of the macrosphelide class, holds promise as a cancer-selective agent due to its unique mechanism of targeting cancer cell metabolism. While further investigation into the specific activity of this compound is warranted, the findings for MSPA provide a strong rationale for the continued exploration of this class of compounds in oncology drug discovery. The comparative data with Doxorubicin highlights the potential for developing therapeutics with an improved safety profile. The experimental protocols provided herein offer a standardized approach for researchers to further evaluate the selectivity and efficacy of novel macrosphelide analogs.

References

Safety Operating Guide

Essential Guide to the Safe Disposal of Macrosphelide L

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Procedural Overview for the Proper Management of Macrosphelide L Waste.

This document provides crucial safety and logistical information for the proper disposal of this compound, a cytotoxic marine macrolide. Adherence to these procedures is essential to ensure personnel safety and environmental protection. This compound and its related compounds have been noted for their cytotoxic properties, necessitating their handling as hazardous chemical waste.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure you are wearing appropriate Personal Protective Equipment (PPE), including but not limited to:

  • Nitrile rubber gloves[1]

  • Safety goggles or face shield

  • A lab coat

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.[1] In case of skin contact, immediately wash the affected area with plenty of soap and water. If skin irritation or a rash occurs, seek medical advice.[1]

Step-by-Step Disposal Protocol

The disposal of this compound must comply with local, state, and federal regulations for hazardous waste.[2][3] Do not dispose of this compound down the drain or in regular trash.[2][3]

  • Waste Identification and Segregation:

    • All materials contaminated with this compound, including unused product, solutions, contaminated labware (e.g., pipette tips, vials, gloves), and absorbent materials from spills, must be treated as hazardous waste.

    • Segregate this compound waste from other chemical waste streams to prevent potential reactions. Keep it separate from incompatible materials such as strong oxidizing agents and acids.

  • Waste Collection and Containerization:

    • Use a designated, leak-proof, and clearly labeled hazardous waste container.[4] The container should be compatible with the chemical nature of the waste.

    • The label should prominently display "Hazardous Waste" and identify the contents as "this compound waste." Include the date of accumulation.[4]

    • Keep the waste container securely closed except when adding waste.[3][4]

  • Storage of Hazardous Waste:

    • Store the sealed waste container in a designated satellite accumulation area that is secure and away from general laboratory traffic.[5]

    • The storage area should be cool, dry, and well-ventilated.[6]

  • Arranging for Final Disposal:

    • Contact your institution's Environmental Health and Safety (EH&S) department or a licensed hazardous waste disposal contractor to arrange for the pickup and final disposal of the this compound waste.

    • Follow all institutional procedures for waste manifest and pickup scheduling. The final disposal will be carried out at an approved waste disposal plant.[1][7]

Chemical and Physical Properties
PropertyDataSource
Chemical Class 16-membered macrocyclic compound[8]
Biological Activity Cytotoxic, Antifungal, Antibacterial[9]
Hazard Statements May cause an allergic skin reaction (H317)Based on similar compounds[1]
Storage Temperature Recommended 2 - 8 °C (36 - 46 °F)Based on similar compounds[1]

Experimental Workflow and Decision Making

The following diagrams illustrate the logical flow for the proper disposal of this compound.

cluster_prep Preparation cluster_collection Waste Collection cluster_storage_disposal Storage & Disposal start Start: this compound Waste Generated ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Work in a Ventilated Area (Chemical Fume Hood) ppe->fume_hood identify Identify as Hazardous Waste fume_hood->identify segregate Segregate from Other Waste Streams identify->segregate container Use Labeled, Leak-Proof Hazardous Waste Container segregate->container close_container Keep Container Securely Closed container->close_container storage Store in Designated Satellite Accumulation Area close_container->storage contact_ehs Contact EH&S or Licensed Contractor storage->contact_ehs end End: Waste Picked Up for Approved Disposal contact_ehs->end cluster_spill Spill Response spill Spill Occurs? contain Contain Spill with Absorbent Material spill->contain Yes continue_work Continue Work spill->continue_work No collect Collect Contaminated Material into Hazardous Waste Container contain->collect clean Clean Spill Area Thoroughly collect->clean clean->continue_work

References

Navigating the Safe Handling of Macrosphelide L: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) for Macrosphelide L is publicly available. This guidance is formulated based on the chemical properties of the closely related Macrosphelide A and general best practices for handling cytotoxic compounds. Researchers must consult their institution's Environmental Health and Safety (EHS) department for specific protocols and conduct a thorough risk assessment before handling this compound.

This compound, a member of the 16-membered macrocyclic lactone family, has been noted for its cytotoxic properties.[1] Due to its potential biological activity, stringent safety measures are imperative to protect laboratory personnel from exposure. This guide provides essential safety and logistical information, including operational and disposal plans, to ensure the safe handling of this compound in a research environment.

Personal Protective Equipment (PPE): Your First Line of Defense

Strict adherence to Personal Protective Equipment (PPE) protocols is mandatory when handling this compound in any form. The following table summarizes the required PPE based on general best practices for cytotoxic compounds.

Body PartRequired PPEStandard (Example)Purpose
Hands Chemical-resistant gloves (double-gloving recommended)ASTM D6319To prevent skin contact and absorption.
Body Full-coverage lab coat or disposable gown---To protect skin and personal clothing from contamination.
Eyes Safety goggles with side shields or a face shieldANSI Z87.1To protect eyes from splashes and airborne particles.
Respiratory Chemical fume hood or a NIOSH-approved respirator---To prevent inhalation of aerosols or fine particles.

Operational Plan: A Step-by-Step Approach to Safe Handling

A systematic approach is crucial to minimize the risk of exposure during the handling of this compound. All procedures involving the solid compound or its solutions should be performed within a certified chemical fume hood.

1. Preparation:

  • Ensure the chemical fume hood is functioning correctly.

  • Gather all necessary equipment, including appropriate glassware, solvents, and a designated waste container.

  • Prepare a spill kit specifically for cytotoxic compounds.

2. Weighing and Reconstitution:

  • Weigh the solid this compound within the fume hood. Use of a containment balance enclosure is recommended.

  • When dissolving the compound, add the solvent slowly to the solid to avoid splashing.

  • Keep the container capped whenever possible.

3. Experimental Procedures:

  • Conduct all experimental work within the fume hood.

  • Avoid the generation of aerosols.

  • Upon completion of the experiment, decontaminate all surfaces and equipment with an appropriate cleaning agent.

4. Storage:

  • Store this compound in a clearly labeled, tightly sealed container.

  • Keep the container in a designated, secure, and well-ventilated area, away from incompatible materials.

Disposal Plan: Ensuring Environmental and Personnel Safety

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and accidental exposure.

Solid Waste:

  • Collect all contaminated solid waste, including gloves, disposable lab coats, pipette tips, and weighing papers, in a designated, leak-proof, and clearly labeled hazardous waste container.

Liquid Waste:

  • Collect all liquid waste containing this compound in a separate, sealed, and clearly labeled hazardous waste container.

  • Do not mix with other chemical waste streams unless compatibility has been verified.

  • Never dispose of this compound down the drain.[2]

Final Disposal:

  • Arrange for the disposal of all hazardous waste through your institution's certified waste management provider. Follow all local, state, and federal regulations for the disposal of cytotoxic waste.

Workflow for Safe Handling and Disposal of this compound

cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_disposal Waste Disposal prep_ppe Don Appropriate PPE prep_hood Verify Fume Hood Functionality prep_ppe->prep_hood prep_materials Gather Materials & Spill Kit prep_hood->prep_materials weigh Weigh Solid Compound prep_materials->weigh dissolve Dissolve in Solvent weigh->dissolve experiment Perform Experiment dissolve->experiment decontaminate Decontaminate Surfaces & Equipment experiment->decontaminate storage Store in a Secure, Ventilated Area experiment->storage If storing collect_solid Collect Solid Waste in Labeled Container decontaminate->collect_solid collect_liquid Collect Liquid Waste in Labeled Container decontaminate->collect_liquid professional_disposal Dispose via Certified Hazardous Waste Vendor collect_solid->professional_disposal collect_liquid->professional_disposal

Caption: Workflow for the safe handling and disposal of this compound.

References

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BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。